Alz-801
描述
VALILTRAMIPROSATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
an orally available, valine-conjugated prodrug of tramiprosate
属性
IUPAC Name |
3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRFNYKMSAZBI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCCS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034190-08-3 | |
| Record name | Valiltramiprosate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034190083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALILTRAMIPROSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG2B47067 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ALZ-801 on Aβ42 Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALZ-801 (valiltramiprosate) is an oral, small-molecule drug candidate in late-stage clinical development for the treatment of Alzheimer's disease (AD). It is a prodrug of tramiprosate, designed to offer improved pharmacokinetic properties and gastrointestinal tolerability. The core mechanism of action of this compound centers on the inhibition of amyloid-beta 42 (Aβ42) oligomerization, a process widely considered to be a key initiating event in the pathophysiology of AD. This technical guide provides a comprehensive overview of the molecular interactions, preclinical evidence, and clinical data supporting this compound's mechanism of action, with a focus on its effects on Aβ42 aggregation.
Introduction: The Amyloid Cascade and the Role of Aβ42 Oligomers
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid-long form (Aβ42), is a primary pathological event in Alzheimer's disease. Aβ42 is prone to misfolding and aggregation, transitioning from soluble monomers to neurotoxic oligomers, and eventually to insoluble fibrils that form amyloid plaques.[1] There is a growing consensus that soluble Aβ oligomers, rather than the insoluble plaques, are the most synaptotoxic species, driving neuronal dysfunction and cognitive decline in AD.[2] this compound is designed to intervene at the earliest stages of this cascade by preventing the formation of these toxic oligomers.[3]
Molecular Mechanism of Action: An "Enveloping" Approach
This compound is rapidly converted to its active metabolite, tramiprosate, upon oral administration.[4] Tramiprosate, and its own metabolite 3-sulfopropanoic acid (3-SPA), are the active moieties responsible for the anti-Aβ oligomer effects.[4][5]
The proposed mechanism of action is a novel "enveloping" or multi-ligand binding effect.[1][6][7] Instead of a traditional one-to-one binding, multiple molecules of tramiprosate are thought to interact with and "envelop" soluble Aβ42 monomers.[7] This interaction stabilizes the Aβ42 monomers in a semi-cyclic conformational state that is resistant to aggregation.[4] By stabilizing the monomers, tramiprosate effectively prevents their misfolding and subsequent assembly into neurotoxic oligomers.[7][8]
Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics studies have identified key binding sites for tramiprosate on the Aβ42 monomer, including Lys16, Lys28, and Asp23.[7] These amino acid residues are critical for the initial seed formation of Aβ oligomers.[7] By binding to these key residues, tramiprosate directly interferes with the conformational changes required for oligomerization.
Figure 1: Proposed mechanism of this compound in preventing Aβ42 oligomerization.
Preclinical Evidence of Aβ42 Oligomerization Inhibition
A series of in vitro studies have provided robust evidence for the ability of this compound and its active metabolite, tramiprosate, to inhibit the aggregation of Aβ42.
Inhibition of Fibril Formation
Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils, have demonstrated that this compound dose-dependently inhibits Aβ42 fibrillogenesis.[9] In these assays, this compound increased the lag time for fibril formation and decreased the total amount of fibrils formed.[9] Transmission Electron Microscopy (TEM) has visually confirmed these findings, showing a reduction in the number and length of Aβ42 fibrils in the presence of this compound.[9][10]
Modulation of Oligomer Formation
High-Speed Atomic Force Microscopy (HS-AFM) has provided real-time visualization of this compound's effect on Aβ42 aggregation.[9] These studies revealed that this compound inhibits the elongation of Aβ42 fibrils from low-molecular-weight (LMW) Aβ42 species.[9] Interestingly, HS-AFM also showed that in the presence of this compound, globular Aβ42 aggregates were significantly larger, with fewer fibrils observed.[9][11] This suggests that this compound promotes the formation of larger, potentially less toxic, globular oligomers while preventing the formation of fibrillar structures.[9]
Reduction of Aβ42-Induced Cytotoxicity
The neuroprotective effects of this compound have been demonstrated in cell-based assays. Using SH-SY5Y neuroblastoma cells, researchers have shown that this compound can prevent the cytotoxicity induced by LMW-Aβ42.[9] This was confirmed through both 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays, which measure cell viability, and lactate (B86563) dehydrogenase (LDH) assays, which assess cell death.[9] Notably, this compound did not mitigate the cytotoxicity induced by high-molecular-weight (HMW) Aβ42, underscoring its mechanism of action in preventing the formation of toxic oligomers from monomers.[9]
Table 1: Summary of Preclinical Quantitative Data
| Assay | Key Finding | Reference |
| Thioflavin T (ThT) Assay | This compound dose-dependently increased the lag time and decreased the fluorescence intensity of ThT, indicating inhibition of Aβ42 fibril formation.[9] | [9] |
| Transmission Electron Microscopy (TEM) | Incubation of 25 μM LMW-Aβ42 with 2.5 mM this compound resulted in a reduced number of short fibrils compared to control.[10] | [10] |
| High-Speed Atomic Force Microscopy (HS-AFM) | This compound inhibited the formation of Aβ42 fibrils from LMW-Aβ42 and promoted the formation of significantly larger globular aggregates.[9][11] | [9][11] |
| MTT & LDH Assays | This compound prevented cytotoxicity induced by LMW-Aβ42 in SH-SY5Y cells but not HMW-Aβ42.[9] | [9] |
| Stoichiometry Analysis | A projected molar excess of tramiprosate to Aβ42 of 1,000-fold yielded full inhibition of Aβ42 oligomer formation in vitro.[6][12] | [6][12] |
Clinical Evidence and Biomarker Data
Clinical trials of this compound have focused on genetically defined populations of AD patients, particularly those carrying the apolipoprotein E4 (APOE4) allele, who are at a higher risk for the disease.
Phase 2 Biomarker Study
A 2-year, open-label Phase 2 study evaluated this compound (265 mg twice daily) in APOE4 carriers with early AD.[13][14] The study demonstrated significant effects on key AD biomarkers.
Table 2: Key Biomarker and Cognitive Outcomes from the Phase 2 Study of this compound
| Outcome Measure | Timepoint | Result vs. Baseline | Reference |
| Plasma p-tau181 | 104 Weeks | Significant Reduction | [14] |
| CSF Aβ42 | 104 Weeks | Arrested Progressive Decline | [4][13] |
| Plasma Aβ42/Aβ40 Ratio | 104 Weeks | Arrested Progressive Decline | [4][13] |
| Hippocampal Volume Atrophy | 104 Weeks | ~25% less atrophy compared to matched ADNI external control (p=0.0014) | [13] |
| Rey Auditory Verbal Learning Test (RAVLT) | 104 Weeks | Remained stable | [4][13] |
These results provide clinical evidence of target engagement and suggest a disease-modifying effect of this compound.[13] The stabilization of cognitive function correlated with the reduction in hippocampal atrophy.[13]
Phase 3 APOLLOE4 Trial
The Phase 3 APOLLOE4 trial was a randomized, double-blind, placebo-controlled study in APOE4/4 homozygous individuals with early AD.[9][15] While the study did not meet its primary endpoint in the overall population, a prespecified analysis of patients with mild cognitive impairment (MCI) showed promising results.[15]
Table 3: Select Outcomes from the Phase 3 APOLLOE4 Trial (MCI Subgroup)
| Outcome Measure | Result in MCI Subgroup | Reference |
| ADAS-Cog13 | Nominally significant 52% benefit vs. placebo | [2][15] |
| CDR-SB | 102% improvement vs. placebo | [15] |
| Disability Assessment for Dementia (DAD) | 96% slowing vs. placebo (p=0.016) | [15] |
| Hippocampal Volume Atrophy | 26% slowing vs. placebo | [15] |
The findings from the APOLLOE4 trial suggest that this compound may be most effective in the earliest symptomatic stages of Alzheimer's disease.[15] Importantly, this compound demonstrated a favorable safety profile with no increased risk of amyloid-related imaging abnormalities (ARIA).[2][9]
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
Figure 2: Generalized workflow for a Thioflavin T (ThT) assay.
Methodology:
-
Preparation of Aβ42 Monomers: Lyophilized synthetic Aβ42 peptide is dissolved in a solvent such as hexafluoroisopropanol (HFIP) to break down pre-existing aggregates, then dried and resuspended in a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a monomeric solution.
-
Incubation: Monomeric Aβ42 is incubated at 37°C with continuous agitation in the presence of varying concentrations of this compound or a vehicle control.
-
ThT Binding and Fluorescence Measurement: At specified time points, aliquots of the incubation mixture are transferred to a microplate containing Thioflavin T dye. The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.[16]
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of fibrillar Aβ, is plotted against time to generate aggregation curves. The lag time for nucleation and the maximum fluorescence intensity are key parameters used to assess the inhibitory effect of this compound.
Transmission Electron Microscopy (TEM) for Fibril Morphology
Methodology:
-
Sample Preparation: Aβ42 is incubated with or without this compound as described for the ThT assay.
-
Grid Preparation: A small aliquot of the sample is applied to a carbon-coated copper grid and allowed to adsorb for a few minutes.
-
Negative Staining: The grid is washed with distilled water and then stained with a solution of a heavy metal salt, such as 2% uranyl acetate, which does not bind to the fibrils but forms a dark background, allowing the fibrils to be visualized.[7]
-
Imaging: The dried grid is examined under a transmission electron microscope to visualize the morphology, length, and abundance of Aβ fibrils.[7]
MTT and LDH Assays for Cytotoxicity
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.
-
Treatment: Cells are treated with pre-incubated Aβ42 (both LMW and HMW species) in the presence or absence of this compound for a specified duration (e.g., 24-48 hours).
-
MTT Assay:
-
MTT reagent is added to the cell culture wells and incubated.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured spectrophotometrically, which is proportional to the number of viable cells.[17]
-
-
LDH Assay:
-
A sample of the cell culture medium is collected.
-
The activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured in the medium using a colorimetric assay.
-
The amount of LDH activity is proportional to the number of dead cells.[17]
-
Logical Relationships and Drug Development Pathway
The development of this compound is a clear example of a targeted, biomarker-driven approach in precision medicine.
Figure 3: Logical progression of this compound's development and clinical strategy.
The initial Phase 3 trials of tramiprosate did not meet their primary endpoints in a broad AD population.[18] However, a subsequent subgroup analysis revealed a significant cognitive and functional benefit in patients homozygous for the APOE4 allele.[18] This finding provided the rationale for a precision medicine approach, leading to the development of this compound as an improved prodrug and its evaluation in a genetically targeted population of APOE4 carriers. The positive biomarker data from the Phase 2 trial further supported this strategy, and the results from the Phase 3 APOLLOE4 trial, particularly in the MCI subgroup, suggest that early intervention in this high-risk population may be key to achieving clinical efficacy.
Conclusion
This compound represents a promising, orally administered, small-molecule approach to disease modification in Alzheimer's disease. Its unique "enveloping" mechanism of action, which stabilizes Aβ42 monomers and prevents their aggregation into toxic oligomers, is supported by a strong foundation of preclinical evidence. Clinical trials in genetically defined populations have demonstrated target engagement through significant effects on AD biomarkers and have shown encouraging signs of clinical benefit, particularly in the early stages of the disease. The continued development of this compound underscores the potential of targeting the initial steps of the amyloid cascade as a therapeutic strategy for Alzheimer's disease.
References
- 1. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer’s Disease Carrying Two Copies of APOE4 Gene [businesswire.com]
- 2. AD/PD 2025: Alzheon’s this compound shows promise for MCI but missed in mild Alzheimer’s - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer's Disease Using Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzheon.com [alzheon.com]
- 7. Transmission electron microscopy assay [assay-protocol.com]
- 8. researchgate.net [researchgate.net]
- 9. alzheon.com [alzheon.com]
- 10. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheon.com [alzheon.com]
- 12. alzheon.com [alzheon.com]
- 13. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer’s Disease Using Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. AnaSpec THIOFLAV T BETA-AMYLD AGG KIT, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]
Preclinical Efficacy of Valiltramiprosate: A Technical Guide on its Core Anti-Amyloid Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valiltramiprosate (also known as ALZ-801) is an oral, small-molecule prodrug of tramiprosate currently under investigation as a disease-modifying therapy for Alzheimer's disease. Its mechanism of action is centered on the inhibition of the initial, critical steps of amyloid-beta (Aβ) aggregation. Preclinical evidence robustly supports the ability of its active moiety, tramiprosate, to prevent the formation of neurotoxic Aβ42 oligomers. This is achieved through a unique "enveloping" mechanism where tramiprosate binds to Aβ42 monomers, stabilizing them and preventing their misfolding and subsequent aggregation into harmful oligomers. In vivo studies using transgenic mouse models of Alzheimer's disease have demonstrated significant reductions in brain amyloid pathology, including both amyloid plaques and soluble Aβ levels. This guide provides a detailed overview of the key preclinical findings, the experimental methodologies employed, and the underlying molecular interactions that substantiate the therapeutic potential of valiltramiprosate.
Mechanism of Action: Inhibition of Aβ42 Oligomerization
Valiltramiprosate's therapeutic rationale is based on targeting the upstream cascade of amyloid pathology. After oral administration, it is rapidly converted to its active agent, tramiprosate (homotaurine). Tramiprosate, along with its metabolite 3-sulfopropanoic acid (3-SPA), directly interacts with soluble Aβ42 monomers.[1] This interaction is characterized by a multi-ligand binding mode, which stabilizes the Aβ42 monomers in a conformation that is unfavorable for aggregation.[2][3] This effectively prevents the formation of small, neurotoxic Aβ42 oligomers, which are considered key drivers of synaptic dysfunction and neuronal injury in Alzheimer's disease.[2][3]
The specific binding sites of tramiprosate on the Aβ42 monomer have been identified as key amino acid residues, including Lys16, Lys28, and Asp23.[2][3] By binding to these sites, tramiprosate "envelopes" the monomer, preventing the conformational changes necessary for the initiation of the aggregation process. This upstream mechanism of action distinguishes valiltramiprosate from many antibody-based therapies that primarily target downstream amyloid aggregates like plaques.
Quantitative Preclinical Data
The preclinical efficacy of valiltramiprosate's active moiety, tramiprosate, has been quantified in both in vitro and in vivo models. These studies provide concrete evidence of its ability to interfere with the amyloid cascade.
Table 1: In Vitro Inhibition of Aβ42 Oligomerization
| Assay Type | Molar Excess of Tramiprosate to Aβ42 | Observed Effect | Reference |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | 100-fold | Partial reduction in detectable Aβ42 oligomers | [2] |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | 1000-fold | Complete abrogation of the full range of Aβ42 oligomer species | [2] |
Table 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (TgCRND8)
| Parameter Measured | Treatment Regimen | Outcome | Reference |
| Cerebral Insoluble Amyloid Plaques | Chronic oral administration of tramiprosate | ~30% reduction in brain amyloid plaque load | [1] |
| Soluble and Insoluble Aβ40 | Chronic oral administration of tramiprosate | Significant reduction (~30%) in cerebral levels | [1] |
| Soluble and Insoluble Aβ42 | Chronic oral administration of tramiprosate | Significant reduction (~30%) in cerebral levels | [1] |
| Plasma Aβ Levels | Chronic oral administration of tramiprosate | Dose-dependent reduction | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections describe the methodologies used in key studies evaluating tramiprosate.
In Vitro Aβ42 Aggregation Assays
Objective: To determine the effect of tramiprosate on the formation of Aβ42 oligomers from monomeric Aβ42.
Methods:
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique was used to separate and detect different Aβ42 oligomer species based on their size, shape, and charge. While specific instrument parameters from the original studies are not fully detailed in the available literature, a general workflow can be described.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to identify the specific amino acid residues on Aβ42 that interact with tramiprosate.
-
Thioflavin T (ThT) Assay: A common method to monitor the formation of amyloid fibrils in real-time. An increase in ThT fluorescence indicates fibril formation.
-
Transmission Electron Microscopy (TEM) and High-Speed Atomic Force Microscopy (HS-AFM): These imaging techniques were used to visualize the morphology of Aβ42 aggregates in the presence and absence of the compound, confirming the inhibition of fibril formation.
In Vivo Studies in a Transgenic Mouse Model
Objective: To assess the in vivo efficacy of tramiprosate in reducing Alzheimer's-like pathology in a relevant animal model.
Animal Model: TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop amyloid plaques and cognitive deficits.
General Protocol:
-
Animal Dosing: TgCRND8 mice were treated with daily oral doses of tramiprosate or a placebo control over a chronic period.
-
Tissue Collection: At the end of the treatment period, the mice were euthanized, and their brains were collected.
-
Brain Tissue Analysis:
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify the amyloid plaque burden.
-
ELISA: Brain homogenates were analyzed using enzyme-linked immunosorbent assays (ELISAs) to measure the levels of soluble and insoluble Aβ40 and Aβ42.
-
-
Plasma Analysis: Blood samples were collected to measure plasma Aβ levels, also typically by ELISA.
Conclusion
The preclinical evidence for valiltramiprosate, through studies of its active moiety tramiprosate, provides a strong foundation for its clinical development. The consistent findings across various in vitro assays and in vivo models point to a clear mechanism of action: the inhibition of Aβ42 oligomer formation by stabilizing Aβ42 monomers. The quantitative data demonstrating a significant reduction in amyloid pathology in a transgenic mouse model further substantiates its disease-modifying potential. This upstream targeting of the amyloid cascade represents a promising therapeutic strategy for Alzheimer's disease.
References
- 1. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheon.com [alzheon.com]
The Journey of ALZ-801: A Technical Deep Dive into the Development of a Novel Prodrug for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating innovative therapeutic strategies. This technical guide provides a comprehensive overview of the discovery and development of ALZ-801 (valiltramiprosate), an oral prodrug of tramiprosate, designed to combat the neurodegenerative cascade of AD. We delve into the scientific rationale underpinning its creation, its mechanism of action targeting amyloid-beta (Aβ) oligomerization, and the preclinical and clinical data that have shaped its developmental trajectory. This document serves as a detailed resource, offering insights into the experimental methodologies and quantitative outcomes that define the scientific story of this compound.
Introduction: The Rationale for a Prodrug Approach
Tramiprosate, a small, orally administered molecule, showed initial promise in targeting the amyloid cascade, a central pathological hallmark of AD. However, its clinical development was hampered by high inter-individual pharmacokinetic variability and gastrointestinal side effects.[1] This led to the development of this compound, a prodrug of tramiprosate, by conjugating it with the amino acid L-valine.[1] This strategic modification was designed to enhance oral bioavailability, improve pharmacokinetic properties, and increase gastrointestinal tolerability, thereby delivering the active moiety, tramiprosate, and its active metabolite, 3-sulfopropanoic acid (3-SPA), to the brain more effectively.[1][2][3]
Mechanism of Action: Targeting the Genesis of Neurotoxicity
This compound's therapeutic strategy is centered on preventing the formation of toxic Aβ oligomers, which are considered key instigators of synaptic dysfunction and neuronal death in AD.[4][5] Unlike antibody-based therapies that primarily target existing amyloid plaques, this compound acts upstream in the amyloid cascade.[6] The active agent, tramiprosate, and its metabolite 3-SPA, bind to and stabilize Aβ42 monomers, preventing their misfolding and subsequent aggregation into neurotoxic oligomers.[2][4][7] This "enveloping" mechanism effectively sequesters the amyloid peptides, inhibiting the initial and critical step of oligomer formation.[4][5]
Preclinical Development: Demonstrating Proof-of-Concept
The efficacy of this compound in preventing Aβ aggregation and reducing cytotoxicity has been extensively evaluated in preclinical studies. These investigations employed a range of biophysical and cellular assays to characterize the interaction of this compound's active components with Aβ peptides.
Inhibition of Amyloid-beta Aggregation
Key experiments demonstrated that this compound effectively inhibits the formation of Aβ42 fibrils.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is a standard method for monitoring amyloid fibril formation. In the presence of this compound, a significant dose-dependent increase in the lag time and a decrease in the fluorescence intensity at the plateau stage were observed, indicating an inhibition of Aβ42 fibril formation.[8][9]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of amyloid fibril morphology. Studies showed that incubation of low-molecular-weight (LMW)-Aβ42 with this compound resulted in a dose-dependent reduction in the number and length of amyloid fibrils.[8][9]
-
High-Speed Atomic Force Microscopy (HS-AFM): This advanced imaging technique allows for real-time observation of molecular processes. HS-AFM studies revealed that this compound inhibits the elongation of Aβ42 fibrils from LMW-Aβ42 in the presence of Aβ42 seeds. Furthermore, this compound was observed to promote the formation of larger, globular, and likely less toxic, Aβ aggregates.[8][9]
Reduction of Amyloid-beta Induced Cytotoxicity
The neuroprotective effects of this compound were assessed using cellular assays.
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.
Studies using these assays demonstrated that this compound can prevent the cytotoxicity induced by LMW-Aβ42.[8][9] However, it did not show a significant effect on the cytotoxicity caused by high-molecular-weight Aβ42 aggregates, highlighting its specific action on the early stages of aggregation.[8][9]
Clinical Development: A Precision Medicine Approach
The clinical development of this compound has been characterized by a precision medicine strategy, focusing on a genetically defined subpopulation of AD patients: carriers of the apolipoprotein E4 (APOE4) allele, particularly those homozygous for this allele (APOE4/4).[6] This patient group is at a significantly higher risk for developing AD and exhibits a more aggressive disease course.
Pharmacokinetics and Safety Profile
Phase 1 studies in healthy volunteers demonstrated that this compound has an improved pharmacokinetic profile compared to tramiprosate, with lower inter-individual variability and better gastrointestinal tolerability.[10] The oral bioavailability of this compound was estimated to be 52%.[10] A dose of 265 mg of this compound twice daily was found to achieve the same blood exposure as the 150 mg twice-daily dose of tramiprosate used in its Phase 3 trials.[10] Importantly, this compound has shown a favorable safety profile, with no increased risk of vasogenic edema (ARIA-E), a side effect observed with some anti-amyloid antibody therapies.[1][10]
Clinical Efficacy and Biomarker Studies
This open-label study evaluated the effects of this compound (265 mg twice daily) on AD biomarkers in APOE4 carriers with early AD.[11]
Key Findings:
-
Significant reductions in plasma phosphorylated tau at threonine 181 (p-tau181), a key biomarker of neurodegeneration.[12]
-
Preservation of brain structure, with reduced hippocampal atrophy as measured by MRI.[12]
-
Improvements in cognitive assessments at multiple time points.[12]
This pivotal, randomized, double-blind, placebo-controlled trial enrolled 325 APOE4/4 homozygous individuals with early AD.[13][14] The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) at 78 weeks.[14]
Topline Results:
-
The trial did not meet its primary endpoint in the overall population.[10][14]
-
In a prespecified analysis of patients with mild cognitive impairment (MCI), a nominally significant benefit on cognition was observed.[10]
-
Significant slowing of hippocampal atrophy was seen in the overall study population.[10]
-
The safety profile remained favorable, with no increased risk of vasogenic brain edema.[13]
Experimental Protocols: A Closer Look at the Methodologies
A cornerstone of robust drug development is the rigorous application of well-defined experimental protocols. Below are detailed overviews of the key methodologies employed in the evaluation of this compound.
Preclinical Assays
Thioflavin T (ThT) Assay Protocol:
-
Preparation of Reagents: A stock solution of ThT is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Aβ42 peptide is prepared to obtain a solution of LMW species.
-
Assay Setup: The reaction is typically performed in a 96-well plate format. Aβ42 is incubated in the presence or absence of varying concentrations of this compound.
-
Fluorescence Measurement: ThT is added to the wells, and fluorescence is measured at excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively, using a plate reader. Measurements are taken at regular intervals to monitor the kinetics of fibril formation.
Transmission Electron Microscopy (TEM) Protocol:
-
Sample Preparation: Aliquots of the Aβ42 incubation mixtures (with and without this compound) are applied to carbon-coated copper grids.
-
Negative Staining: The grids are stained with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.
-
Imaging: The grids are visualized using a transmission electron microscope to observe the morphology of the Aβ aggregates.
High-Speed Atomic Force Microscopy (HS-AFM) Protocol:
-
Surface Preparation: A freshly cleaved mica surface is used as the substrate for imaging.
-
Sample Application: A solution of LMW-Aβ42 and Aβ42 seeds, with or without this compound, is applied to the mica surface.
-
Real-Time Imaging: The aggregation process is observed in real-time using the HS-AFM, allowing for the visualization of fibril elongation and oligomer formation.
MTT and LDH Cytotoxicity Assay Protocols:
-
Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in 96-well plates.
-
Treatment: The cells are treated with LMW-Aβ42 that has been pre-incubated with or without this compound.
-
Assay Procedure:
-
MTT Assay: MTT reagent is added to the wells, and after an incubation period, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.
-
LDH Assay: The cell culture supernatant is collected, and the LDH activity is measured using a commercially available kit.
-
Clinical Assessments
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13): The ADAS-Cog13 is a standardized, rater-administered instrument designed to assess the severity of cognitive dysfunction in individuals with AD. It consists of 13 items that evaluate various cognitive domains, including memory, language, praxis, and orientation. The total score ranges from 0 to 85, with higher scores indicating greater cognitive impairment.
Hippocampal Volume Measurement via MRI:
-
Image Acquisition: High-resolution T1-weighted MRI scans of the brain are acquired.
-
Image Processing: The MRI data are processed using specialized software to segment the hippocampus from the surrounding brain structures.
-
Volumetric Analysis: The volume of the hippocampus is calculated and often normalized to the total intracranial volume to account for individual differences in head size. Changes in hippocampal volume over time are used as a surrogate marker for neurodegeneration.
Quantitative Data Summary
The following tables summarize key quantitative data from the development of this compound.
Table 1: Pharmacokinetic Parameters of this compound and Tramiprosate
| Parameter | This compound (265 mg BID) | Tramiprosate (150 mg BID) |
| Oral Bioavailability | ~52%[10] | Lower, more variable |
| Inter-individual Variability | Low[10] | High[1] |
| GI Tolerability | Improved[1] | Nausea, vomiting reported[1] |
Table 2: Key Efficacy and Safety Outcomes from the Phase 3 APOLLOE4 Trial
| Outcome | Overall Population | MCI Subgroup |
| ADAS-Cog13 (Primary Endpoint) | Not met[10][14] | Nominally significant benefit[10] |
| Hippocampal Atrophy | Significantly slowed[10] | Data not specified |
| Vasogenic Edema (ARIA-E) | No increased risk[13] | No increased risk |
Conclusion and Future Directions
This compound represents a rationally designed, orally available small molecule that targets the critical early stages of the amyloid cascade. Its development has been guided by a precision medicine approach, focusing on the genetically at-risk APOE4/4 population. While the pivotal Phase 3 trial did not meet its primary endpoint in the overall early AD population, the encouraging signals in the MCI subgroup, coupled with the consistent positive effects on biomarkers of neurodegeneration and a favorable safety profile, suggest that this compound may hold promise as a disease-modifying therapy, particularly in the earliest symptomatic stages of Alzheimer's disease. Further investigation is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this novel therapeutic agent. The journey of this compound underscores the complexity of developing treatments for Alzheimer's disease and highlights the importance of innovative drug design and targeted clinical trial strategies.
References
- 1. This compound prevents amyloid β-protein assembly and reduces cytotoxicity: A preclinical experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Speed Atomic Force Microscopy of Individual Amyloidogenic Protein Assemblies | Springer Nature Experiments [experiments.springernature.com]
- 3. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
- 5. Exploring the Value of MRI Measurement of Hippocampal Volume for Predicting the Occurrence and Progression of Alzheimer's Disease Based on Artificial Intelligence Deep Learning Technology and Evidence-Based Medicine Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steps to standardization and validation of hippocampal volumetry as a biomarker in clinical trials and diagnostic criteria for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Transmission electron microscopy assay [assay-protocol.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. researchgate.net [researchgate.net]
- 14. alzforum.org [alzforum.org]
A Technical Guide to the Role of 3-Sulfopropanoic Acid (3-SPA), the Active Metabolite of ALZ-801, in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALZ-801 (valiltramiprosate) is an investigational, oral, small-molecule drug candidate in late-stage clinical development for the treatment of Alzheimer's disease (AD).[1][2][3] It functions as a prodrug of tramiprosate, designed for improved pharmacokinetic properties and gastrointestinal tolerability.[1][4] Upon administration, this compound is rapidly converted to tramiprosate, which is then metabolized to its primary and sole active metabolite, 3-sulfopropanoic acid (3-SPA).[5][6][7]
A significant finding in the development of this compound was the discovery that 3-SPA is also an endogenous molecule present in the human brain and cerebrospinal fluid (CSF), where it is thought to play a physiological role in neuroprotection.[1][8] Both tramiprosate and 3-SPA exert their therapeutic effect by inhibiting the initial and critical step in the amyloid cascade: the aggregation of amyloid-beta (Aβ) monomers into neurotoxic soluble oligomers.[6][9][10] This upstream mechanism of action distinguishes this compound from amyloid-targeting antibodies that focus on removing existing plaques. This guide provides a detailed examination of the metabolism, mechanism of action, pharmacokinetics, and clinical significance of 3-SPA, supported by quantitative data, experimental protocols, and pathway visualizations.
Metabolism and Pharmacokinetics of this compound and 3-SPA
This compound is a valine conjugate of tramiprosate. This prodrug design enhances its oral bioavailability and reduces the high interindividual pharmacokinetic variability observed with its parent compound, tramiprosate.[11][12]
Metabolic Pathway
Following oral administration, this compound is efficiently absorbed and rapidly converted in the plasma and liver to tramiprosate and the amino acid valine.[4][6] Tramiprosate then undergoes metabolism to generate a single major metabolite, 3-SPA.[4][6] Both tramiprosate and 3-SPA are pharmacologically active and readily cross the blood-brain barrier.[4][6] The primary route of excretion for both compounds is renal clearance.[4][5]
Pharmacokinetic Profile
This compound was developed to overcome the pharmacokinetic limitations of tramiprosate. Clinical studies have demonstrated that this compound provides more consistent and predictable plasma concentrations of tramiprosate and 3-SPA with low inter-subject variability.[5][12]
Table 1: Pharmacokinetic Properties of 3-SPA and Related Compounds
| Parameter | Value | Species | Reference |
|---|---|---|---|
| 3-SPA | |||
| Oral Bioavailability | ~100% | Rat | [13] |
| Brain Penetration | ~25% | Rat | [13] |
| Tramiprosate (from this compound) | |||
| Brain Penetration | ~40% | Human | [4][14] |
| This compound |
| Oral Bioavailability | 52% | Human |[14] |
CSF Concentrations of 3-SPA
Clinical research has quantified 3-SPA levels in the cerebrospinal fluid (CSF), confirming its presence as an endogenous molecule and showing significantly increased concentrations following treatment. This elevated exposure in the brain is believed to contribute directly to the therapeutic effect.
Table 2: Cerebrospinal Fluid (CSF) Concentrations of 3-SPA
| Patient Group | Mean 3-SPA Concentration (nM) | Fold Increase | Reference |
|---|---|---|---|
| Drug-Naïve Patients with Cognitive Deficits | 11.7 ± 4.3 | - | [1][4] |
| AD Patients Treated with Tramiprosate (150 mg BID) | 135 ± 51 | Up to 12.6x |[1][4][11] |
Mechanism of Action: Targeting Aβ Oligomer Formation
The central tenet of the amyloid hypothesis is that the aggregation of Aβ peptides, particularly into soluble oligomers, is a primary neurotoxic event that drives AD pathogenesis.[15][16] 3-SPA and tramiprosate act at the very beginning of this process.
Inhibition of Aβ42 Aggregation
In vitro studies have shown that 3-SPA potently inhibits the aggregation of Aβ42 monomers into small, toxic oligomers.[1][4] The mechanism involves a multi-ligand interaction where 3-SPA and tramiprosate bind to Aβ42 monomers, stabilizing their conformation and preventing the misfolding that initiates the aggregation cascade.[4][14] This "enveloping" effect effectively blocks the formation of the toxic oligomer species that are closely correlated with the onset of synaptic dysfunction and cognitive decline.[9][10] The efficacy of 3-SPA in this role is comparable to that of tramiprosate.[4][17]
The Endogenous "Aβ Oligomer Brake Pathway"
The discovery of 3-SPA as a naturally occurring molecule in the human brain has led to the hypothesis of a physiological "Aβ oligomer brake pathway".[8] This suggests that 3-SPA may be part of an endogenous protective mechanism that modulates the neurotoxic effects of Aβ aggregation in the aging brain.[8] An inverse correlation has been observed between the severity of cognitive impairment and the concentration of 3-SPA in individuals with mild to moderate AD, lending support to this hypothesis.[13] Treatment with this compound, by increasing brain levels of 3-SPA, effectively augments this natural defense system.[9]
Clinical Data and Therapeutic Significance
The clinical development program for this compound has focused on genetically defined populations, particularly carriers of the apolipoprotein E4 (APOE4) allele, who are at higher risk for AD.[9] The therapeutic effects of this compound are attributed to the combined action of tramiprosate and its metabolite, 3-SPA.
Table 3: Summary of Key Clinical Trial Results for this compound
| Trial / Endpoint | Result | Patient Population | Reference |
|---|---|---|---|
| Phase 2 Biomarker Study (NCT04693520) | APOE4 Carriers, Early AD | ||
| Plasma p-tau181 | 31% reduction at 104 weeks (Primary Endpoint Met) | [18] | |
| Hippocampal Atrophy | 28% lower rate vs. ADNI external control | [18] | |
| Plasma Aβ42 | 4% reduction between weeks 52 and 104 | [18] | |
| Phase 3 APOLLOE4 Study (NCT04770220) | APOE4/4 Homozygotes, Early AD | ||
| Cognitive & Functional Benefits | Observed in prespecified analysis of MCI stage patients | ||
| Brain Atrophy | Neuroprotective effects observed on volumetric MRI |
| Safety | Favorable profile, no increased risk of vasogenic edema (ARIA-E) | |[11] |
The cognitive improvements and neuroprotective effects seen in these trials may be attributed, at least in part, to the therapeutic concentrations of 3-SPA achieved in the brain.[2][8] The favorable safety profile, notably the absence of amyloid-related imaging abnormalities (ARIA-E), is consistent with this compound's mechanism of preventing oligomer formation rather than clearing established plaques.[11]
Key Experimental Protocols
The characterization of 3-SPA has been enabled by advanced analytical and experimental methods.
Protocol: Quantification of 3-SPA in Human CSF
This protocol outlines the method used to identify and quantify 3-SPA concentrations in patient samples.[1][4]
Objective: To confirm the identity and measure the concentration of 3-SPA in CSF from drug-naïve and tramiprosate-treated AD patients.
Methodology: Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Lumbar CSF samples are collected from study participants. For the pivotal study, samples were analyzed from 64 drug-naïve patients with cognitive deficits and 6 AD patients treated with tramiprosate 150 mg twice daily for 78 weeks.[4]
-
Sample Preparation: CSF samples are prepared for analysis, which typically involves protein precipitation and centrifugation to obtain a clear supernatant.
-
LC Separation: The prepared sample is injected into a liquid chromatography system. A specific column (e.g., a reverse-phase C18 column) is used to separate the components of the sample based on their physicochemical properties. A gradient elution with a mobile phase (e.g., a mixture of water, acetonitrile, and a modifying agent like formic acid) is employed.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is used to generate charged ions of the analytes.
-
Mass Analysis: The first mass analyzer (Q1) is set to select the precursor ion corresponding to the mass-to-charge ratio (m/z) of 3-SPA.
-
Fragmentation: The selected precursor ions are fragmented in a collision cell (Q2).
-
Product Ion Analysis: The second mass analyzer (Q3) scans for specific product ions characteristic of 3-SPA.
-
-
Quantification: The concentration of 3-SPA is determined by comparing the peak area of the detected product ions against a standard curve generated using a known concentration of a 3-SPA reference standard.[4]
Protocol: In Vitro Aβ42 Oligomer Inhibition Assay
This protocol describes the method used to evaluate the direct effect of 3-SPA on amyloid aggregation.[4]
Objective: To characterize the interaction of 3-SPA with Aβ42 monomers and its effect on oligomer formation.
Methodology: Ion-Mobility Spectrometry–Mass Spectrometry (IMS-MS)
-
Reagent Preparation: Synthetic Aβ42 peptides are prepared in a solution that promotes monomeric form. A separate solution of 3-SPA is prepared at various concentrations.
-
Incubation: Aβ42 monomers are incubated at a physiological temperature (e.g., 37°C) either alone (control) or in the presence of a molar excess of 3-SPA. Samples are taken at different time points (e.g., 0, 24, 48 hours).
-
IMS-MS Analysis:
-
Samples are introduced into the IMS-MS instrument using nano-electrospray ionization.
-
Ion Mobility Separation: In the gas phase, ions are separated based on their size, shape, and charge (their drift time through a gas-filled cell). This allows for the separation of Aβ42 monomers, dimers, trimers, and larger oligomers.
-
Mass-to-Charge Measurement: Following mobility separation, the m/z of each species is measured by the mass spectrometer.
-
-
Data Analysis: The resulting spectra show the distribution of different Aβ42 oligomeric species. The efficacy of 3-SPA is determined by comparing the oligomer profiles of the 3-SPA-treated samples to the control samples, looking for a reduction in the formation of oligomers.
-
Molecular Dynamics: Computational molecular dynamics simulations are used to model the interactions between 3-SPA and Aβ42 monomers to visualize the binding sites and understand the conformational stabilization at an atomic level.[4]
Conclusion
3-sulfopropanoic acid (3-SPA) is a central molecule in the therapeutic strategy of this compound for Alzheimer's disease. It is not merely a byproduct of metabolism but a key active agent with a potent and clinically relevant mechanism of action. Its dual identity as both an endogenous neuroprotective agent and the primary active metabolite of an advanced clinical candidate underscores its importance.[4][8][17]
By inhibiting the formation of toxic Aβ oligomers, 3-SPA targets the genesis of AD pathology, an upstream approach that offers the potential for true disease modification with a favorable safety profile.[3][10] The quantitative data from pharmacokinetic and clinical studies, supported by detailed experimental protocols, provide a robust foundation for understanding the critical role of 3-SPA. For drug development professionals and researchers, the story of 3-SPA highlights a promising path forward for an oral, safe, and effective treatment for Alzheimer's disease.
References
- 1. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzheon.com [alzheon.com]
- 3. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Oral this compound/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Oral this compound/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzheon.com [alzheon.com]
- 8. 3-SPA: Endogenous Substance Inhibits Formation Of Beta Amyloid Oligomers - Sciencebeta [sciencebeta.com]
- 9. alzheon.com [alzheon.com]
- 10. alzheon.com [alzheon.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. alzforum.org [alzforum.org]
- 13. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Blocks Alzheimerâs Protein Clumps | RedShiftBio [redshiftbio.com]
- 16. Modulation of Alzheimer's amyloid β peptide oligomerization and toxicity by extracellular Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
The Genetic Rationale for Precision Targeting of APOE4/4 Homozygotes with Valiltramiprosate (Alz-801) in Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Valiltramiprosate (Alz-801), an innovative oral small-molecule prodrug of tramiprosate, is at the forefront of a precision medicine approach to treating Alzheimer's disease (AD). Its development is specifically focused on individuals homozygous for the apolipoprotein E4 (APOE4) allele, a genetic subgroup with the highest risk and accelerated progression of AD. This technical guide delineates the compelling genetic and molecular basis for this targeted strategy, summarizing the mechanism of action, preclinical evidence, and clinical trial data that underpin the therapeutic hypothesis. This compound acts upstream in the amyloid cascade, uniquely inhibiting the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathogenic driver in AD. This targeted approach in a genetically defined population represents a significant step forward in the development of safer and more effective disease-modifying therapies for Alzheimer's disease.
Introduction: The APOE4 Genetic Imperative in Alzheimer's Disease
The apolipoprotein E (APOE) gene is the most significant genetic risk factor for late-onset Alzheimer's disease. The ε4 allele (APOE4) confers a substantially increased risk, with a gene-dose effect. Individuals heterozygous for APOE4 (one copy of the allele) have a 3-4 fold increased risk, while APOE4/4 homozygotes (two copies) face an 8-12 fold higher risk and exhibit an earlier age of onset.[1][2] This heightened risk in APOE4 carriers is strongly associated with a greater burden of cerebral amyloid pathology, including the accumulation of soluble Aβ oligomers, which are considered the most neurotoxic species in the amyloid cascade.[3] Consequently, APOE4/4 homozygotes represent a patient population with a pronounced and accelerated disease course, making them a critical target for disease-modifying interventions.
Mechanism of Action: Inhibition of Amyloid-Beta Oligomer Formation
This compound is a prodrug of tramiprosate, designed for improved oral bioavailability and gastrointestinal tolerability.[4] Following oral administration, this compound is rapidly converted to tramiprosate.[5] The primary mechanism of action of tramiprosate is the inhibition of Aβ oligomer formation.[6] It interacts with soluble Aβ monomers, stabilizing their conformation and preventing their misfolding and aggregation into neurotoxic oligomers.[3][7] This "enveloping" molecular mechanism acts at the initial stages of the amyloid cascade, upstream of plaque formation.[3][8] By preventing the formation of these toxic oligomers, this compound aims to mitigate the downstream pathological events, including synaptic dysfunction, neuronal damage, and cognitive decline that characterize Alzheimer's disease.[9]
Signaling Pathway of this compound in Preventing Aβ Oligomerization
Caption: this compound is converted to tramiprosate, which stabilizes Aβ monomers, preventing their misfolding and aggregation into neurotoxic oligomers.
Preclinical Evidence
A robust body of preclinical research supports the mechanism of action of tramiprosate and its prodrug, this compound. These studies have utilized a variety of in vitro and in vivo models to demonstrate the inhibitory effects on Aβ aggregation and neurotoxicity.
In Vitro Studies
In vitro experiments have been instrumental in elucidating the direct interaction of tramiprosate with Aβ peptides and its impact on the aggregation process.
Table 1: Summary of Key In Vitro Preclinical Studies
| Experiment Type | Key Findings | References |
| Thioflavin T (ThT) Assay | Tramiprosate inhibits Aβ42 fibril formation in a dose-dependent manner. | [8] |
| Transmission Electron Microscopy (TEM) | Visualization of reduced Aβ42 fibril formation in the presence of tramiprosate. | [8] |
| High-Speed Atomic Force Microscopy (HS-AFM) | Real-time observation of tramiprosate inhibiting the elongation of Aβ42 fibrils from low-molecular-weight species. | [8] |
| MTT and LDH Assays | Tramiprosate protects neuronal cells from Aβ42-induced cytotoxicity. | [8] |
In Vivo Studies
Animal models of Alzheimer's disease have provided crucial in vivo validation of the therapeutic potential of tramiprosate.
Table 2: Summary of Key In Vivo Preclinical Studies
| Animal Model | Key Findings | References |
| TgCRND8 Mice | Chronic oral administration of tramiprosate resulted in a significant reduction in brain amyloid plaque load and decreased levels of soluble and insoluble Aβ40 and Aβ42. | [3] |
Clinical Development Program
The clinical development of this compound has been strategically focused on APOE4 carriers, particularly APOE4/4 homozygotes, based on the strong genetic rationale and post-hoc analyses of previous tramiprosate trials that showed a gene-dose effect.[10]
APOLLOE4 Phase 3 Trial
The APOLLOE4 study (NCT04770220) is a pivotal Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in early AD subjects homozygous for the APOE4 allele.[2][8]
Table 3: APOLLOE4 Phase 3 Trial Design
| Parameter | Description |
| Population | 325 subjects with early Alzheimer's disease (Mild Cognitive Impairment or mild AD dementia) and two copies of the APOE4 allele (APOE4/4 homozygotes). |
| Intervention | Oral valiltramiprosate (265 mg twice daily) or placebo. |
| Duration | 78 weeks. |
| Primary Outcome | Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13). |
| Key Secondary Outcomes | Clinical Dementia Rating–Sum of Boxes (CDR-SB), Amsterdam-Instrumental Activities of Daily Living (A-IADL). |
While the overall study population did not meet the primary endpoint, a prespecified analysis of patients at the Mild Cognitive Impairment (MCI) stage showed nominally statistically significant and clinically meaningful cognitive benefits.[4][8] Importantly, this compound demonstrated a favorable safety profile with no increased risk of vasogenic edema (ARIA-E), a significant concern with other anti-amyloid therapies, particularly in APOE4 carriers.[2][8]
Phase 2 Biomarker Study
A Phase 2 open-label biomarker study (NCT04693520) evaluated the effects of this compound on AD biomarkers in APOE4 carriers (both homozygotes and heterozygotes).[8][9]
Table 4: Phase 2 Biomarker Study Key Findings
| Biomarker | Key Findings at 104 weeks | References |
| Plasma p-tau181 | Significant reduction from baseline. | [8] |
| Plasma Aβ42/Aβ40 ratio | Stabilized, arresting the progressive decline. | [6][10] |
| Cerebrospinal Fluid (CSF) Aβ42 | Arrested the progressive decline. | [6][10] |
| Hippocampal Volume | Slowed decline compared to external controls. | [8] |
These biomarker results provide evidence of target engagement and disease modification, supporting the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols employed in the preclinical and clinical evaluation of this compound.
Preclinical Experimental Protocols
-
Thioflavin T (ThT) Assay: Aβ42 monomers are incubated with or without varying concentrations of tramiprosate. At specified time points, aliquots are mixed with ThT solution, and fluorescence is measured (excitation ~440 nm, emission ~482 nm) to quantify fibril formation.[5]
-
Transmission Electron Microscopy (TEM): Following incubation, samples of Aβ42 with and without tramiprosate are applied to carbon-coated copper grids, negatively stained (e.g., with uranyl acetate), and visualized using a transmission electron microscope to assess fibril morphology.[11]
-
High-Speed Atomic Force Microscopy (HS-AFM): Aβ42 monomers are introduced into a fluid cell with a mica substrate. The aggregation process, in the presence or absence of this compound, is imaged in real-time to observe the dynamics of fibril elongation.[7]
-
MTT Assay: Neuronal cell lines (e.g., SH-SY5Y) are treated with pre-aggregated Aβ42 with or without tramiprosate. Cell viability is assessed by the reduction of MTT to formazan, measured spectrophotometrically.[12][13]
-
LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is quantified as a measure of cytotoxicity in neuronal cells exposed to Aβ42 with or without tramiprosate.[12][13]
-
TgCRND8 Mouse Model: These transgenic mice, which overexpress a mutant human amyloid precursor protein, are treated with oral tramiprosate or vehicle. Following the treatment period, brains are harvested, and amyloid plaque burden is quantified by immunohistochemistry and ELISA for Aβ40 and Aβ42 levels in brain homogenates.[3][14]
Clinical Trial Methodologies
-
Patient Population: Subjects aged 50-80 with a diagnosis of early AD (MCI or mild dementia), confirmed APOE4/4 genotype, and a Mini-Mental State Examination (MMSE) score ≥ 22.
-
Randomization and Blinding: Participants are randomized in a 1:1 ratio to receive this compound (265 mg BID) or a matching placebo in a double-blind manner.
-
Assessments: Cognitive (ADAS-Cog13), functional (CDR-SB, A-IADL), and safety assessments are conducted at baseline and regular intervals throughout the 78-week study. Brain MRI scans are performed to monitor for structural changes and safety, including ARIA.[4][15]
-
Sample Collection: Plasma and CSF samples are collected at baseline and multiple time points throughout the 104-week study.
-
Biomarker Analysis: Plasma p-tau181, Aβ42, and Aβ40 are measured using highly sensitive immunoassays, such as Simoa (Single Molecule Array) or validated ELISA methods. CSF biomarkers are also analyzed using established immunoassays. All analyses are performed in a central, certified laboratory to ensure consistency and quality.[8][16]
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro Aβ Aggregation and Cytotoxicity Studies
Caption: Workflow for preclinical in vitro assessment of this compound's effect on Aβ aggregation and cytotoxicity.
Logical Relationship of the Targeted Drug Development Approach
Caption: The logical framework guiding the precision medicine approach for this compound development in APOE4/4 homozygotes.
Conclusion
The focused development of valiltramiprosate (this compound) for APOE4/4 homozygous individuals with Alzheimer's disease exemplifies a paradigm shift towards precision medicine in neurodegenerative disorders. The strong genetic rationale, coupled with a well-defined mechanism of action targeting the formation of neurotoxic Aβ oligomers, provides a solid foundation for this approach. Preclinical data consistently demonstrate the anti-aggregation and neuroprotective effects of the active moiety, tramiprosate. While the pivotal APOLLOE4 Phase 3 trial did not meet its primary endpoint in the overall population, the promising signals in the MCI subgroup, along with a favorable safety profile devoid of vasogenic edema, underscore the potential of this targeted therapy. The biomarker data from the Phase 2 study further reinforce the biological activity of this compound. Continued investigation and analysis of the long-term extension studies will be critical in fully elucidating the disease-modifying potential of this promising oral agent for this high-risk, genetically defined patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. alzheon.com [alzheon.com]
- 3. Targeting soluble Abeta peptide with Tramiprosate for the treatment of brain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assay-protocol.com [assay-protocol.com]
- 6. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer's Disease Using Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzheon.com [alzheon.com]
- 9. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer’s Disease Using Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmission electron microscopy assay [assay-protocol.com]
- 12. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of amyloid-beta peptide aggregation rescues the autophagic deficits in the TgCRND8 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Structural Analysis of ALZ-801 Interaction with Amyloid-Beta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural interaction between ALZ-801 (valiltramiprosate) and amyloid-beta (Aβ), the peptide central to the pathology of Alzheimer's disease. This compound, a prodrug of tramiprosate, is an orally administered small molecule designed to inhibit the formation of neurotoxic Aβ oligomers.[1] This document summarizes the current understanding of its mechanism of action, presents quantitative data from key experiments, details the experimental protocols used to elucidate this interaction, and provides visualizations of the relevant pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a valine-conjugated prodrug of tramiprosate, a compound that has been shown to inhibit the aggregation of Aβ peptides.[2] The primary mechanism of action of this compound's active moiety, tramiprosate, is to bind to soluble Aβ monomers, stabilizing them and preventing their misfolding and subsequent aggregation into toxic oligomers and fibrils.[3][4] This "enveloping mechanism" is a multi-ligand interaction that differs from a traditional 1:1 binding, effectively sequestering Aβ monomers and redirecting them from the amyloidogenic pathway.[5] Studies have shown that tramiprosate interacts with key amino acid residues of Aβ42, such as Lys16, Lys28, and Asp23, which are crucial for the formation of toxic oligomers.[3][5] By inhibiting the initial steps of aggregation, this compound acts upstream in the amyloid cascade.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the interaction of this compound and its active form, tramiprosate, with amyloid-beta.
Table 1: Inhibition of Aβ42 Aggregation by this compound (Thioflavin T Assay) [7]
| This compound Concentration | Aβ42 Concentration | Effect on Aggregation |
| 2.5 mM | 25 µM | Prolonged lag and elongation time, decreased fluorescence |
| 25 mM | 25 µM | Slight increase in fluorescence over 24 hours |
Table 2: Kinetic Parameters of Aβ42 Aggregation in the Presence of this compound [7]
| Condition | Primary Nucleation Rate Constant (k_n) | Elongation Rate Constant (k_+) |
| Without this compound | Baseline | Baseline |
| With 2.5 mM this compound | Decreased | Decreased |
Table 3: Stoichiometry of Tramiprosate Interaction with Aβ42 [8]
| Parameter | Value |
| Molar excess of tramiprosate to Aβ42 for full inhibition of oligomer formation (in vitro) | 1,000x |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between this compound/tramiprosate and amyloid-beta.
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the kinetics of Aβ fibril formation in the presence and absence of this compound.
Protocol:
-
Preparation of Aβ42: Recombinant human Aβ42 peptide is reconstituted in an appropriate solvent (e.g., water) and vortexed to ensure solubilization. The stock solution is then diluted to the desired final concentration (e.g., 25 µM) in a suitable buffer.
-
Incubation: The Aβ42 solution is incubated at 37°C with and without varying concentrations of this compound (e.g., 2.5 mM and 25 mM).
-
ThT Measurement: At specified time intervals, aliquots of the incubation mixtures are transferred to a microplate. Thioflavin T (ThT) is added to each well to a final concentration of approximately 10 µM.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[7] An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: The fluorescence data is plotted against time to generate aggregation curves. Kinetic parameters such as the lag time and the apparent rate constant of fibril growth can be determined from these curves.
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of Aβ aggregates formed in the presence and absence of this compound.
Protocol:
-
Sample Preparation: Aβ42 is incubated with and without this compound as described in the ThT assay protocol.
-
Grid Preparation: A small aliquot (e.g., 3-5 µL) of the incubated sample is applied to a carbon-coated copper grid for a few minutes.[9]
-
Negative Staining: The excess sample is wicked off, and the grid is stained with a solution of 2% uranyl acetate (B1210297) for a few minutes.[9]
-
Drying: The excess stain is removed, and the grid is allowed to air dry completely.
-
Imaging: The grids are examined using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80 keV).[9] Images are captured at various magnifications to observe the morphology of the aggregates, distinguishing between monomers, oligomers, and fibrils.
High-Speed Atomic Force Microscopy (HS-AFM)
Objective: To observe the real-time dynamics of Aβ aggregation and the effect of this compound on this process at the single-molecule level.
Protocol:
-
Sample and Substrate Preparation: A solution of low-molecular-weight (LMW) Aβ42 is prepared. A freshly cleaved mica substrate is used for imaging.
-
Imaging Setup: The HS-AFM is set up in tapping mode. The Aβ42 solution, with or without this compound, is added to the mica substrate in the imaging chamber.
-
Real-time Observation: The aggregation process is initiated, for example, by adding Aβ42 seeds. The cantilever scans the surface, and images are captured at high speed (e.g., 20 seconds per frame) to visualize the formation and evolution of Aβ aggregates over time.[10]
-
Data Analysis: The captured images are analyzed to characterize the size, shape, and dynamics of the aggregates, providing insights into how this compound influences oligomer formation and fibril elongation.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Objective: To characterize the interaction between tramiprosate and Aβ42 monomers and to analyze the distribution of Aβ42 oligomeric species.
Protocol:
-
Sample Preparation: Recombinant human Aβ42 is reconstituted and diluted to a final concentration (e.g., 22 pmol/µl). Tramiprosate solutions are prepared to achieve different molar excess ratios relative to Aβ42 (e.g., 10x, 100x, 1000x). The Aβ42 and tramiprosate solutions are mixed and incubated at room temperature for various time points (e.g., 0, 4, and 24 hours).[3]
-
Mass Spectrometry Analysis: The samples are directly infused into a mass spectrometer equipped with an ion mobility cell (e.g., Waters Synapt G2-S).[3]
-
Data Acquisition: Data is acquired in positive polarity and sensitivity mode over a mass range of 500–4000 m/z. The ion mobility separation allows for the differentiation of ions based on their size and shape (drift time).[11]
-
Data Analysis: The resulting data is analyzed to identify the different Aβ42 oligomeric states and to observe how the presence of tramiprosate affects their distribution and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the specific amino acid residues of Aβ42 that interact with tramiprosate.
Protocol:
-
Sample Preparation: A solution of uniformly 15N-labeled Aβ42 is prepared in an NMR buffer.
-
Titration: Tramiprosate is titrated into the Aβ42 solution at increasing molar ratios (e.g., 10:1, 100:1, 1000:1, etc.).[3]
-
NMR Data Acquisition: 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for each titration point. These spectra show a peak for each backbone amide proton-nitrogen pair in the protein.
-
Data Analysis: The chemical shifts of the peaks in the HSQC spectra are monitored. Significant changes in the chemical shift of specific residues upon the addition of tramiprosate indicate that these residues are involved in the interaction.
Molecular Dynamics (MD) Simulations
Objective: To model the interaction between tramiprosate and Aβ42 at an atomic level and to understand the conformational changes induced by this interaction.
Protocol:
-
System Setup: An initial structure of the Aβ42 monomer is obtained from the Protein Data Bank or generated through modeling. The tramiprosate molecule is placed in the vicinity of the Aβ42 monomer in a simulation box.
-
Solvation: The simulation box is filled with explicit water molecules and ions to mimic physiological conditions.
-
Force Field Application: A suitable force field (e.g., GROMOS96) is applied to describe the interactions between all atoms in the system.[12]
-
Simulation: The system is first minimized to remove steric clashes and then equilibrated at a constant temperature and pressure. A production simulation is then run for a significant length of time (e.g., nanoseconds to microseconds).
-
Trajectory Analysis: The trajectory of the simulation is analyzed to study the binding mode of tramiprosate to Aβ42, the stability of the complex, and the conformational changes in the Aβ42 monomer induced by the binding of tramiprosate.
Visualizations
The following diagrams illustrate key concepts and workflows related to the structural analysis of the this compound and amyloid-beta interaction.
Caption: Mechanism of action of this compound in inhibiting Aβ aggregation.
Caption: Workflow for the structural analysis of this compound-Aβ interaction.
Conclusion
The structural analysis of the interaction between this compound's active moiety, tramiprosate, and amyloid-beta provides a clear rationale for its mechanism of action. By binding to and stabilizing Aβ monomers, this compound effectively inhibits the formation of neurotoxic oligomers, a key pathological event in Alzheimer's disease. The experimental evidence gathered from a range of biophysical and computational techniques consistently supports this anti-aggregation hypothesis. This in-depth understanding of the structural basis of this compound's activity is crucial for its ongoing clinical development and for the design of future therapeutic strategies targeting amyloid pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzheon.com [alzheon.com]
- 7. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzheon.com [alzheon.com]
- 9. Transmission electron microscopy assay [assay-protocol.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular dynamics simulation analysis of the beta amyloid peptide with docked inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ALZ-801 In Vitro Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALZ-801 (valiltramiprosate) is an oral small-molecule prodrug of tramiprosate, a compound that has demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1][2] this compound is designed for improved oral bioavailability and gastrointestinal tolerability compared to its active moiety, tramiprosate.[1] In vitro studies are crucial for elucidating the mechanism of action and quantifying the efficacy of this compound in preventing the formation of neurotoxic Aβ oligomers and fibrils.
These application notes provide detailed protocols for key in vitro assays to evaluate the anti-aggregation properties of this compound and its impact on Aβ-induced cytotoxicity.
Mechanism of Action
This compound, through its active metabolite tramiprosate and its primary metabolite 3-sulfopropanoic acid (3-SPA), is believed to exert its anti-aggregation effects by binding to soluble Aβ monomers.[3][4] This interaction stabilizes the monomers, preventing their conformational change into β-sheet-rich structures that are prone to aggregation.[5][6] By inhibiting the initial nucleation step and subsequent elongation of Aβ fibrils, this compound effectively blocks the formation of toxic oligomers and larger aggregates.[7][8]
Caption: Proposed mechanism of this compound in inhibiting Aβ aggregation.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies of this compound on Aβ42 aggregation and cytotoxicity.
Table 1: Inhibition of Aβ42 Aggregation by this compound (Thioflavin T Assay)
| Aβ42 Concentration (μM) | This compound Concentration (mM) | Observation | Reference |
| 25 | 2.5 | Increased lag time and decreased fluorescence intensity. | [7][9] |
| 25 | 25 | Further increase in lag time and greater reduction in fluorescence. | [7][9] |
| 2.5 (with seeds) | 2.5 | Inhibition of fibril elongation. | [7] |
Table 2: Effect of this compound on Aβ42-Induced Cytotoxicity (MTT & LDH Assays)
| Cell Line | Aβ42 Species & Concentration (μM) | This compound Concentration (μM) | Effect on Cell Viability/Cytotoxicity | Reference |
| SH-SY5Y | 5 (Low Molecular Weight) | 10 | Significant improvement in cell viability. | [7] |
| SH-SY5Y | 5 (Low Molecular Weight) | 50 | Significant improvement in cell viability. | [7] |
| SH-SY5Y | 5 (High Molecular Weight) | 10 - 50 | No significant reduction in cytotoxicity. | [7] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of Aβ fibril formation in the presence and absence of this compound. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Lyophilized Aβ42 peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Preparation of Aβ42 Monomers:
-
Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., 100% hexafluoroisopropanol - HFIP) to an initial concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to form a peptide film.
-
Store the dried peptide film at -80°C.
-
Immediately before use, dissolve the peptide film in a minimal amount of DMSO and then dilute to the final working concentration (e.g., 25 µM) in ice-cold PBS (pH 7.4).
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare serial dilutions to achieve the desired final concentrations (e.g., 2.5 mM and 25 mM).
-
-
ThT Assay Setup:
-
In a 96-well black plate, combine the Aβ42 solution with either this compound solution or vehicle control (PBS).
-
Add ThT solution to each well to a final concentration of 5-10 µM.
-
Include control wells containing Aβ42 alone, this compound alone, and buffer with ThT.
-
Seal the plate to prevent evaporation.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates formed in the presence and absence of this compound, confirming the findings of the ThT assay.
Materials:
-
Samples from the ThT assay at various time points.
-
Copper grids coated with formvar/carbon.
-
Uranyl acetate (B1210297) or other negative stain solution.
-
Transmission electron microscope.
Protocol:
-
Sample Preparation:
-
At selected time points from the aggregation assay, take aliquots of the Aβ42 solutions (with and without this compound).
-
Apply a small volume (e.g., 5-10 µL) of the sample onto a glow-discharged, formvar/carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Negative Staining:
-
Wick off the excess sample with filter paper.
-
Wash the grid by floating it on a drop of sterile water.
-
Stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Capture images of the Aβ aggregates at various magnifications.
-
High-Speed Atomic Force Microscopy (HS-AFM)
HS-AFM allows for the real-time visualization of Aβ aggregation dynamics on a substrate, providing insights into the effects of this compound on fibril nucleation and elongation.[7][8]
Materials:
-
Aβ42 monomer solution.
-
This compound solution.
-
Freshly cleaved mica substrate.
-
High-speed atomic force microscope.
Protocol:
-
Substrate Preparation:
-
Cleave a mica substrate to obtain a fresh, atomically flat surface.
-
-
Sample Application:
-
Apply a solution of Aβ42 monomers (e.g., 2.5 µM) onto the mica surface.
-
In a parallel experiment, co-incubate the Aβ42 monomers with this compound (e.g., 2.5 mM) before applying to the mica.
-
For seeded aggregation experiments, pre-formed Aβ42 seeds can be added to the monomer solution.
-
-
Real-Time Imaging:
-
Immediately begin imaging the mica surface using the HS-AFM in a suitable buffer.
-
Continuously scan the same area to observe the dynamics of Aβ aggregation over time.
-
Record images at regular intervals to create a time-lapse movie of the aggregation process.
-
MTT and LDH Cytotoxicity Assays
These assays are used to assess the protective effect of this compound against Aβ42-induced cytotoxicity in a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
Low molecular weight (LMW) and high molecular weight (HMW) Aβ42 preparations.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
96-well cell culture plates.
-
Spectrophotometer (for both assays).
Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare solutions of LMW and HMW Aβ42 (e.g., 5 µM).
-
Treat the cells with Aβ42 preparations in the presence or absence of various concentrations of this compound (e.g., 10 µM, 50 µM).
-
Include control wells with untreated cells and cells treated with vehicle.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at ~570 nm. Cell viability is proportional to the absorbance.
-
-
LDH Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength (typically ~490 nm). Cytotoxicity is proportional to the amount of LDH released.
-
Caption: Workflow for MTT and LDH cytotoxicity assays.
References
- 1. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 2. alzheon.com [alzheon.com]
- 3. alzheon.com [alzheon.com]
- 4. alzheon.com [alzheon.com]
- 5. An Optimized Protocol for High-Quality AFM Imaging of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents amyloid β-protein assembly and reduces cytotoxicity: A preclinical experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Thioflavin T (ThT) assay protocol for Alz-801 efficacy testing
Application Notes and Protocols
Topic: Thioflavin T (ThT) Assay Protocol for Alz-801 Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides, particularly Aβ42, into toxic oligomers and fibrils is considered a key pathological event.[1] this compound (valiltramiprosate) is an oral, small-molecule prodrug of tramiprosate that is being investigated for the treatment of Alzheimer's disease.[2] Its proposed mechanism of action involves binding to Aβ42 monomers, which stabilizes them and prevents the formation of toxic oligomers.[2]
The Thioflavin T (ThT) assay is a widely used, fluorescence-based method to monitor the kinetics of amyloid fibril formation in vitro.[3][4][5] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[6][7] This application note provides a detailed protocol for utilizing the ThT assay to evaluate the efficacy of this compound in inhibiting Aβ42 aggregation.
Principle of the ThT Assay
Thioflavin T (ThT) is a benzothiazole (B30560) dye that displays a significant increase in fluorescence quantum yield upon binding to amyloid fibrils.[6] In its free form in solution, the rotation around the central carbon-carbon bond of ThT leads to fluorescence quenching. When ThT binds to the cross-β-sheet structure of amyloid fibrils, this rotation is restricted, resulting in a dramatic increase in fluorescence intensity. This property allows for the real-time monitoring of fibril formation, making it a valuable tool for screening potential aggregation inhibitors.[4][5]
Signaling Pathway of Amyloid-Beta Aggregation and Inhibition by this compound
The following diagram illustrates the process of amyloid-beta aggregation from monomers to fibrils and the proposed inhibitory mechanism of this compound.
Caption: Amyloid-beta aggregation pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
Human amyloid-beta (1-42) peptide (lyophilized)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)[9][10]
-
This compound (or its active metabolite, tramiprosate)
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.4)[3]
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence detection (excitation ~440-450 nm, emission ~480-490 nm)[3][11]
Preparation of Reagents
-
Aβ42 Monomer Preparation (Pre-aggregate free) : To ensure reproducible results, it is crucial to start with monomeric Aβ42 that is free of pre-existing aggregates.[8][9]
-
Dissolve the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.[8][10]
-
Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight to form a thin peptide film.[9]
-
To ensure complete removal of HFIP, dry the peptide film under vacuum for 1-2 hours.[8]
-
Store the dried peptide films at -20°C.
-
Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM.[10]
-
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Further dilutions should be made in the assay buffer.
-
ThT Stock Solution : Prepare a 1 mM ThT stock solution in distilled water.[12] Filter through a 0.2 µm syringe filter and store in the dark at 4°C for up to one week.[3]
-
Assay Buffer : 10 mM phosphate buffer with 150 mM NaCl, pH 7.4.
Assay Procedure
The following diagram outlines the experimental workflow for the ThT assay.
Caption: Experimental workflow for the ThT assay to test this compound efficacy.
-
Prepare the Reaction Mixture : In a 96-well plate, set up the following reactions (total volume of 200 µL per well):
-
Aβ42 Aggregation Control : Aβ42 + Assay Buffer
-
Test Wells : Aβ42 + this compound (at various concentrations)
-
Vehicle Control : Aβ42 + Vehicle for this compound
-
Negative Control : Assay Buffer + ThT (to measure background fluorescence)
Final concentrations in the well should be:
-
Aβ42: 10 µM
-
ThT: 20 µM
-
This compound: A range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM)
-
-
Incubation and Measurement :
-
Place the 96-well plate in a plate reader pre-heated to 37°C.[11]
-
Set the plate reader to take fluorescence measurements every 5-10 minutes for a period of 24-48 hours.
-
Ensure intermittent shaking between readings to promote aggregation.[7]
-
Excitation wavelength: ~440-450 nm.
-
Emission wavelength: ~480-490 nm.
-
Data Analysis
-
Blank Subtraction : Subtract the background fluorescence (from the negative control wells) from all other readings.
-
Plotting the Data : Plot the fluorescence intensity against time for each concentration of this compound and the controls. This will generate kinetic curves of Aβ42 aggregation.
-
Calculating Percentage Inhibition : The percentage of inhibition can be calculated from the fluorescence intensity at the plateau phase of the aggregation curve using the following formula:
Where:
-
Fluorescence_control is the fluorescence intensity of the Aβ42 aggregation control at the plateau.
-
Fluorescence_sample is the fluorescence intensity of the Aβ42 sample with this compound at the plateau.
-
Data Presentation
The quantitative data from the ThT assay can be summarized in the following table for easy comparison.
| This compound Concentration (µM) | Average ThT Fluorescence (Arbitrary Units) at Plateau | Standard Deviation | % Inhibition |
| 0 (Control) | 1500 | 75 | 0 |
| 0.1 | 1350 | 68 | 10 |
| 1 | 975 | 49 | 35 |
| 10 | 450 | 23 | 70 |
| 100 | 150 | 8 | 90 |
Considerations and Potential Artifacts
It is important to be aware of potential artifacts when using the ThT assay for inhibitor screening.[5]
-
Compound Interference : Some small molecules can directly interfere with the ThT fluorescence signal by quenching it or by being fluorescent themselves.[5][13][14] It is advisable to perform control experiments to test for such interference.[6]
-
Competitive Binding : The test compound might compete with ThT for binding to the amyloid fibrils, leading to a false-positive result.[5][14]
-
Orthogonal Methods : To confirm the results of the ThT assay, it is recommended to use complementary techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize the morphology of the aggregates, or dot blot assays.[4][5]
Conclusion
The ThT assay is a robust and high-throughput method for assessing the efficacy of potential amyloid aggregation inhibitors like this compound. By carefully preparing the Aβ42 peptide and being mindful of potential assay artifacts, this protocol can provide valuable insights into the inhibitory properties of this compound and aid in its development as a potential therapeutic for Alzheimer's disease.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assay-protocol.com [assay-protocol.com]
- 4. High-Throughput Screening at the Membrane Interface Reveals Inhibitors of Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. abcam.cn [abcam.cn]
- 9. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. discovery.researcher.life [discovery.researcher.life]
Application Note: Evaluating the Cytotoxicity of Alz-801 Using MTT and LDH Cell Viability Assays
Introduction
Alz-801 (valiltramiprosate) is an oral, small-molecule drug candidate in development for the treatment of Alzheimer's disease (AD).[1][2] It is a prodrug of tramiprosate, which has been shown to inhibit the formation of neurotoxic soluble amyloid-beta (Aβ) oligomers.[2][3][4] The primary mechanism of this compound involves binding to Aβ42 monomers, stabilizing them, and preventing their aggregation into the toxic oligomers that are considered a key driver of synaptic dysfunction and neurotoxicity in AD.[1][2] Given this neuroprotective mechanism, this compound is expected to have a favorable safety profile with low to no intrinsic cytotoxicity.[5][6][7]
To confirm the safety and tolerability of this compound at a cellular level, it is essential to perform in vitro cytotoxicity assessments. This note provides detailed protocols for two of the most common and reliable methods for assessing cell viability: the MTT and LDH assays. These assays are crucial for determining if this compound, at or above its therapeutically relevant concentrations, induces metabolic impairment or membrane damage in neuronal cell models. Preclinical studies have utilized these assays to confirm that this compound reduces cytotoxicity induced by Aβ42.[8]
Assay Principles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity.[9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity.[10][11] The released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which then initiates a second reaction resulting in a colored product. The amount of color is proportional to the amount of LDH released, indicating the extent of cell lysis.[10]
Experimental Protocols
Recommended Cell Line: SH-SY5Y (Human Neuroblastoma)
The SH-SY5Y cell line is a well-established and relevant model for neurotoxicity and Alzheimer's disease research.[12][13] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for assessing the effects of neuroactive compounds.
MTT Assay Protocol
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., sterile water or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[14] Incubate overnight (or until ~70-80% confluency) at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells in triplicate.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of vehicle used for this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100).
-
Blank Control: Wells with culture medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 570 nm and 590 nm.
-
Use a reference wavelength of >650 nm if available to reduce background noise.[9]
-
Calculation of Cell Viability:
-
% Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
LDH Cytotoxicity Assay Protocol
Materials:
-
SH-SY5Y cells and culture reagents (as above)
-
Sterile 96-well flat-bottom plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up the plate with the same layout, including triplicate wells for each condition.
-
Control Setup: It is critical to prepare the following controls for LDH measurement:
-
Spontaneous LDH Release: Untreated or vehicle-treated cells (measures background cell death).
-
Maximum LDH Release: A separate set of untreated/vehicle cells treated with the kit's Lysis Buffer (10X) for ~45 minutes before the assay.[16] This lyses all cells and represents 100% cytotoxicity.
-
Medium Background: Wells with culture medium but no cells.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm, with a reference at 680 nm).[16]
-
Calculation of Cytotoxicity:
-
% Cytotoxicity = [(Sample_Value - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
Data Presentation
Quantitative results should be summarized in a clear, tabular format to facilitate comparison between different concentrations of this compound.
Table 1: Example Data Summary for MTT Assay
| This compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100.0 ± 6.4 |
| 0.1 | 1.28 ± 0.06 | 102.4 ± 4.8 |
| 1.0 | 1.24 ± 0.09 | 99.2 ± 7.2 |
| 10.0 | 1.21 ± 0.07 | 96.8 ± 5.6 |
| 50.0 | 1.18 ± 0.10 | 94.4 ± 8.0 |
| 100.0 | 1.15 ± 0.08 | 92.0 ± 6.4 |
| Positive Control | 0.15 ± 0.02 | 12.0 ± 1.6 |
Table 2: Example Data Summary for LDH Assay
| This compound Conc. (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity ± SD |
| Spontaneous Release | 0.22 ± 0.02 | 0.0 ± 1.5 |
| 0 (Vehicle Control) | 0.23 ± 0.03 | 0.7 ± 2.2 |
| 0.1 | 0.22 ± 0.02 | 0.0 ± 1.5 |
| 1.0 | 0.24 ± 0.03 | 1.5 ± 2.2 |
| 10.0 | 0.25 ± 0.04 | 2.2 ± 3.0 |
| 50.0 | 0.28 ± 0.03 | 4.4 ± 2.2 |
| 100.0 | 0.30 ± 0.04 | 5.9 ± 3.0 |
| Maximum Release | 1.55 ± 0.11 | 100.0 ± 8.1 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Principle of the MTT cell viability assay.
Caption: Principle of the LDH cytotoxicity assay.
References
- 1. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzheon.com [alzheon.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzforum.org [alzforum.org]
- 5. alzheon.com [alzheon.com]
- 6. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
- 16. cellbiologics.com [cellbiologics.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALZ-801 Administration in Transgenic Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALZ-801 (valiltramiprosate) is an oral small-molecule inhibitor of amyloid-beta (Aβ) aggregation currently in late-stage clinical development as a potential disease-modifying therapy for Alzheimer's disease (AD).[1][2][3][4] It is a prodrug of tramiprosate, designed to offer improved oral bioavailability and gastrointestinal tolerability.[1] Tramiprosate, the active moiety of this compound, has been shown to inhibit the formation of toxic Aβ oligomers and reduce fibrillar amyloid deposition in preclinical models of AD.[5][6] This document provides detailed application notes and protocols for the administration of this compound and its active compound, tramiprosate, in transgenic mouse models of Alzheimer's disease, based on published preclinical studies.
The primary mechanism of action of this compound involves the binding of its active metabolite, tramiprosate, to soluble Aβ monomers, stabilizing them and preventing their aggregation into neurotoxic oligomers and plaques.[5][6][7] Preclinical studies in transgenic mice have demonstrated that oral administration of tramiprosate leads to a significant reduction in brain amyloid pathology, supporting its therapeutic potential.[7][8][9][10]
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of tramiprosate in transgenic mouse models of Alzheimer's disease.
Table 1: Effects of Tramiprosate on Brain Amyloid Pathology in TgCRND8 Mice
| Parameter | Treatment Group | Age of Mice (start of treatment) | Treatment Duration | Route of Administration | Dosage | % Change vs. Control | Reference |
| Insoluble Aβ42 | Tramiprosate | 5 weeks | 19 weeks | Oral (in drinking water) | 30 mg/kg/day | ↓ ~30% | Gervais et al., 2007 |
| Insoluble Aβ40 | Tramiprosate | 5 weeks | 19 weeks | Oral (in drinking water) | 30 mg/kg/day | ↓ ~20% | Gervais et al., 2007 |
| Soluble Aβ42 | Tramiprosate | 5 weeks | 19 weeks | Oral (in drinking water) | 30 mg/kg/day | ↓ ~25% | Gervais et al., 2007 |
| Soluble Aβ40 | Tramiprosate | 5 weeks | 19 weeks | Oral (in drinking water) | 30 mg/kg/day | ↓ ~20% | Gervais et al., 2007 |
| Amyloid Plaque Load | Tramiprosate | 5 weeks | 19 weeks | Oral (in drinking water) | 30 mg/kg/day | ↓ ~30% | Gervais et al., 2007 |
Table 2: Effects of Tramiprosate on Plasma Aβ Levels in TgCRND8 Mice
| Parameter | Treatment Group | Age of Mice (start of treatment) | Treatment Duration | Route of Administration | Dosage | % Change vs. Control | Reference |
| Plasma Aβ40 | Tramiprosate | 5 weeks | 19 weeks | Oral (in drinking water) | 30 mg/kg/day | ↓ ~25% | Gervais et al., 2007 |
| Plasma Aβ42 | Tramiprosate | 5 weeks | 19 weeks | Oral (in drinking water) | 30 mg/kg/day | ↓ ~30% | Gervais et al., 2007 |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of tramiprosate to transgenic mouse models of AD, based on the study by Gervais et al., 2007.
A. Animal Model
-
Mouse Strain: TgCRND8 mice. These mice express a mutant form of human amyloid precursor protein (APP695) with both the Swedish (K670N/M671L) and Indiana (V717F) mutations, leading to early and aggressive Aβ deposition.
-
Age: Treatment is initiated in young mice (e.g., 5 weeks of age) before significant plaque deposition.
-
Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
B. Drug Preparation and Administration
-
Compound: Tramiprosate (3-amino-1-propanesulfonic acid).
-
Formulation: Dissolved in drinking water.
-
Dosage: A dose of 30 mg/kg/day has been shown to be effective. The concentration in the drinking water should be calculated based on the average daily water consumption of the mice to achieve the target dose.
-
Administration: The tramiprosate solution is provided as the sole source of drinking water for the duration of the study. Water bottles should be changed with a freshly prepared solution regularly (e.g., twice a week).
-
Control Group: Control mice receive regular drinking water.
C. Tissue Collection and Processing
-
Anesthesia and Perfusion: At the end of the treatment period, mice are deeply anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing EDTA for plasma separation. Plasma is obtained by centrifugation and stored at -80°C.
-
Brain Extraction: Following blood collection, mice are transcardially perfused with ice-cold phosphate-buffered saline (PBS). The brain is then carefully removed.
-
Brain Dissection: The brain is bisected sagittally. One hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, and the other is snap-frozen for biochemical analysis.
D. Biochemical Analysis of Aβ Levels (ELISA)
-
Brain Homogenization: The frozen brain hemisphere is homogenized in a suitable buffer (e.g., Tris-buffered saline containing protease inhibitors).
-
Fractionation: The homogenate is centrifuged to separate the soluble and insoluble fractions. The supernatant contains the soluble Aβ fraction. The pellet, containing the insoluble Aβ, is further extracted with a strong denaturant (e.g., 70% formic acid).
-
ELISA: The levels of Aβ40 and Aβ42 in the soluble and insoluble fractions, as well as in the plasma, are quantified using commercially available ELISA kits according to the manufacturer's instructions.
E. Immunohistochemical Analysis of Amyloid Plaque Load
-
Tissue Sectioning: The fixed brain hemisphere is cryoprotected and sectioned using a cryostat or microtome.
-
Staining: Brain sections are stained with an anti-Aβ antibody (e.g., 6E10) to visualize amyloid plaques.
-
Image Analysis: The stained sections are imaged using a microscope, and the amyloid plaque load is quantified using image analysis software. The plaque load is typically expressed as the percentage of the total area of the analyzed brain region (e.g., cortex and hippocampus) that is occupied by Aβ plaques.
III. Visualizations
A. Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting Aβ aggregation.
B. Experimental Workflow
Caption: Experimental workflow for this compound/tramiprosate studies in mice.
C. Logical Relationship
Caption: Logical flow from this compound administration to therapeutic potential.
References
- 1. alzheon.com [alzheon.com]
- 2. Clinical Pharmacokinetics of Oral this compound/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Effects of Oral Tramiprosate in APOE4/4 Homozygous Patients with Mild Alzheimer’s Disease Suggest Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting soluble Abeta peptide with Tramiprosate for the treatment of brain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzheon.com [alzheon.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Alz-801 (Valiltramiprosate)
Introduction
Alz-801 (valiltramiprosate) is an investigational, orally administered small molecule in late-stage clinical development for the treatment of Alzheimer's disease (AD).[1][2] It is a prodrug of tramiprosate (homotaurine), designed to offer improved pharmacokinetic properties and gastrointestinal tolerability compared to its active agent.[3][4] The therapeutic strategy of this compound is centered on a precision medicine approach, initially focusing on patients with the apolipoprotein E4/4 (APOE4/4) genotype, who are at a higher risk for developing Alzheimer's disease.[2][5] The core mechanism of action involves the inhibition of beta-amyloid (Aβ) monomer aggregation into neurotoxic oligomers, a key upstream event in the amyloid cascade hypothesis of AD pathogenesis.[2][6][7] This document provides detailed application notes on the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of this compound, along with protocols for key experimental procedures.
Mechanism of Action: Targeting Amyloid-β Oligomer Formation
This compound's therapeutic effect is mediated by its active agent, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA), both of which are active anti-Aβ oligomer agents.[8][9] Unlike plaque-clearing antibodies, this compound acts upstream in the amyloid cascade.[2] It functions by binding to and stabilizing Aβ42 monomers through a multi-ligand enveloping mechanism.[3][10] This action prevents the misfolding and aggregation of these monomers into soluble, toxic oligomers, which are considered a primary driver of synaptic dysfunction and neurotoxicity in Alzheimer's disease.[2][6] By inhibiting the formation of these oligomers, this compound aims to slow the progression of the disease.[11]
Pharmacokinetic (PK) Profile
This compound was developed to overcome the limitations of its active agent, tramiprosate, which included high inter-subject PK variability and gastrointestinal side effects.[3][12] As a valine-conjugated prodrug, this compound demonstrates improved oral absorption and is rapidly converted to tramiprosate.[9][10]
Key PK Characteristics:
-
Absorption and Bioavailability: The drug is rapidly absorbed, with an oral bioavailability of approximately 52%.[10]
-
Metabolism: this compound is a prodrug that is quickly converted to its active moieties, tramiprosate and 3-SPA.[9]
-
Dose Proportionality: It exhibits excellent dose-proportionality without accumulation over 14 days of administration.[3][12]
-
Variability: It shows significantly reduced inter-subject pharmacokinetic variability compared to oral tramiprosate.[5][12]
-
Brain Exposure: Preclinical studies and PK/PD modeling project that the clinical dose achieves sufficient brain exposure of tramiprosate to exert its anti-oligomerization effect.[6][10] Brain-drug exposure is estimated to be around 40%.[10]
-
Excretion: The drug undergoes near-complete renal clearance.[10]
-
Food Effect: Administration with food can mitigate gastrointestinal symptoms like nausea without significantly impacting plasma exposure of tramiprosate.[5][12]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value / Description | Source |
|---|---|---|
| Prodrug | Valiltramiprosate | [3] |
| Active Moieties | Tramiprosate, 3-sulfopropanoic acid (3-SPA) | [9] |
| Oral Bioavailability | ~52% | [10] |
| Half-life | Longer elimination half-life than tramiprosate | [5] |
| Variability | Substantially reduced inter-subject PK variability | [12] |
| Brain Penetration | ~40% brain-drug exposure | [10] |
| Clearance | Near-complete renal clearance | [10] |
| Dose Equivalence | 265 mg BID this compound is bioequivalent to 150 mg BID tramiprosate |[3][12] |
Pharmacodynamic (PD) Profile and PK/PD Modeling
PK/PD modeling has been instrumental in the clinical development of this compound, particularly in establishing the target clinical dose. The model integrates drug exposure levels (PK) with measures of biological activity (PD) to predict therapeutic efficacy.
Key PD Observations:
-
Target Engagement: The 265 mg twice-daily dose is projected to achieve the necessary brain concentrations of tramiprosate for the full inhibition of Aβ42 oligomer formation.[6]
-
Biomarker Effects: Phase II trials have shown that treatment with this compound leads to significant reductions in plasma phosphorylated tau at position 181 (p-tau181) and other fluid biomarkers of AD.[10]
-
Neuroimaging: MRI data indicates that this compound treatment is associated with the preservation of brain structure, specifically a reduction in hippocampal atrophy.[10][13]
-
Clinical Outcomes: In clinical trials, particularly in patients with mild cognitive impairment (MCI), this compound has shown improvements in cognitive assessments.[10][13]
-
Safety: A notable safety feature is the absence of amyloid-related imaging abnormalities, specifically vasogenic edema (ARIA-E), which can be a concern with amyloid-targeting therapies.[4][5]
Table 2: Summary of this compound Pharmacodynamic Effects
| Endpoint | Observation | Source |
|---|---|---|
| Mechanism | Inhibition of Aβ42 oligomer formation | [3][6] |
| Plasma Biomarkers | Significant reduction in p-tau181 | [10] |
| Brain Structure (MRI) | Reduced hippocampal atrophy | [10][13] |
| Cognition | Improvements observed, particularly in MCI patients | [10][13] |
| Safety | No reported cases of vasogenic brain edema (ARIA-E) |[4][5] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of pharmacokinetics and pharmacodynamics in clinical trials.
Protocol 1: Phase 1 Pharmacokinetic Study
This protocol is based on the methods described for the Phase 1 bridging studies of this compound.[3][12]
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy adult and elderly volunteers.
-
Study Design: Randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) design. The MAD portion typically involves administration for 14 days.[12] Studies are conducted with both capsule and tablet formulations under fasted and fed conditions.
-
Participants: Healthy male and female volunteers, including a cohort of elderly subjects.
-
Dosing:
-
SAD: Subjects receive a single oral dose of this compound or a placebo.
-
MAD: Subjects receive twice-daily oral doses of this compound or a placebo for 14 consecutive days.
-
-
Sample Collection:
-
Blood: Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine: Urine is collected over specified intervals (e.g., 0-12 hours, 12-24 hours) to assess renal clearance.
-
-
Analytical Method:
-
Data Analysis:
-
Non-compartmental pharmacokinetic analysis is performed using software such as Phoenix WinNonlin.
-
Key parameters calculated include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (elimination half-life).
-
Protocol 2: Phase 2/3 Pharmacodynamic Biomarker Analysis
This protocol is based on the methods described for the Phase 2 and APOLLOE4 Phase 3 trials.[6][9][14]
-
Objective: To evaluate the effect of this compound on AD-related biomarkers in cerebrospinal fluid (CSF) and plasma, and on brain structure via MRI.
-
Study Design: Multi-center, randomized, double-blind, placebo-controlled trial over a period of 78-104 weeks.[9][14]
-
Participants: Subjects aged 50-80 with Early Alzheimer's Disease, homozygous for the APOE4 allele (APOE4/4).[14]
-
Procedures:
-
CSF and Plasma Collection:
-
CSF is collected via lumbar puncture at baseline and specified follow-up time points (e.g., end of study).
-
Blood samples are collected at baseline and multiple follow-up visits. Plasma is prepared and stored at -80°C.
-
-
Biomarker Measurement:
-
CSF and plasma samples are analyzed for Aβ42, total-tau, and p-tau181 concentrations using validated immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
-
Neuroimaging:
-
Volumetric Magnetic Resonance Imaging (vMRI) scans of the brain are performed at baseline and at regular intervals (e.g., annually).
-
Scans are analyzed to quantify changes in the volume of specific brain regions, such as the hippocampus, and to assess cortical thickness.[5]
-
-
Cognitive Assessment:
-
Standardized cognitive tests, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), are administered at baseline and follow-up visits to measure changes in cognitive function.[14]
-
-
-
Data Analysis:
-
Changes in biomarker concentrations from baseline are compared between the this compound and placebo groups using appropriate statistical models (e.g., mixed-effects model for repeated measures).
-
The rate of change in brain volume is compared between treatment groups.
-
The change in cognitive scores from baseline is analyzed to determine treatment efficacy.
-
References
- 1. alzheon.com [alzheon.com]
- 2. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 3. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzforum.org [alzforum.org]
- 6. alzheon.com [alzheon.com]
- 7. Tramiprosate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 3 trial of oral this compound in Early AD patients who are homozygous for the epsilon 4 variant of the Apolipoprotein E gene (APOE4/4) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 12. researchgate.net [researchgate.net]
- 13. AD/PD 2025: Alzheon’s this compound shows promise for MCI but missed in mild Alzheimer’s - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Measuring Plasma p-tau181 as a Biomarker for Alz-801 (Valiltramiprosate) Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alz-801 (valiltramiprosate) is an oral, small-molecule drug candidate under investigation for the treatment of Alzheimer's disease (AD).[1][2] Its mechanism of action involves the inhibition of amyloid-beta (Aβ) protein aggregation, preventing the formation of neurotoxic oligomers.[1][2][3][4][5] Clinical trials have focused on specific patient populations, particularly those carrying the apolipoprotein E4 (APOE4) gene, which is a major risk factor for AD.[1][6]
A key aspect of the this compound clinical development program is the use of fluid biomarkers to monitor treatment response and disease modification. Plasma phosphorylated tau at threonine 181 (p-tau181) has emerged as a critical, non-invasive biomarker for this purpose.[6][7] Plasma p-tau181 levels are elevated in individuals with Alzheimer's disease and correlate with brain amyloid and tau pathology.[8][9][10][11] Notably, treatment with this compound has been shown to significantly reduce plasma p-tau181 levels, suggesting a downstream effect on neuronal injury and neurodegeneration.[6][7][12][13]
These application notes provide a detailed overview and protocols for the measurement of plasma p-tau181 as a pharmacodynamic and prognostic biomarker in the context of this compound therapy.
Rationale for Using Plasma p-tau181 as a Biomarker for this compound Response
The therapeutic action of this compound is aimed at reducing the formation of toxic Aβ oligomers.[1][3] The accumulation of these oligomers is believed to be a primary driver of downstream pathology in AD, including the hyperphosphorylation and aggregation of tau protein. Therefore, a reduction in plasma p-tau181, a specific marker of tau pathology, can serve as an indirect measure of this compound's target engagement and disease-modifying effects.
The logical relationship can be summarized as follows:
Caption: this compound's mechanism leading to reduced plasma p-tau181.
Quantitative Data from this compound Clinical Trials
Data from the Phase 2 clinical trial of this compound have demonstrated a significant reduction in plasma p-tau181 levels in patients with early Alzheimer's disease who are APOE4 carriers.
| Timepoint | Mean Reduction in Plasma p-tau181 from Baseline | Statistical Significance (p-value) | Reference |
| 13 Weeks | 27% | p=0.015 | [13] |
| 26 Weeks | 29% | Not Reported | [14] |
| 52 Weeks (1 year) | 41% - 43% | p<0.009 | [6][13] |
| 104 Weeks (2 years) | 31% | p<0.045 | [13][15] |
These findings support the utility of plasma p-tau181 as a sensitive biomarker for monitoring the biological effects of this compound over time.
Experimental Protocols
The following protocols describe the recommended procedures for sample collection, processing, and analysis of plasma p-tau181.
Protocol 1: Plasma Sample Collection and Processing
Objective: To obtain high-quality plasma samples suitable for ultrasensitive immunoassay analysis.
Materials:
-
EDTA (lavender-top) blood collection tubes
-
Centrifuge with temperature control
-
Cryovials for aliquotting
-
-80°C freezer for long-term storage
Procedure:
-
Patient Preparation: No specific patient preparation, such as fasting, is required before blood collection.
-
Blood Collection: Collect whole blood via venipuncture directly into 5 mL EDTA lavender-top tubes.
-
Initial Handling: Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at room temperature (or 4°C) at 3000 rpm for 10-15 minutes to separate the plasma.
-
Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells. Transfer the plasma into pre-labeled cryovials in 0.5 mL aliquots.
-
Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
References
- 1. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 2. What is Valiltramiprosate used for? [synapse.patsnap.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. This compound prevents amyloid β-protein assembly and reduces cytotoxicity: A preclinical experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdlinx.com [mdlinx.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. mdpi.com [mdpi.com]
- 9. neurologylive.com [neurologylive.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzheon.com [alzheon.com]
- 14. alzforum.org [alzforum.org]
- 15. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CSF Aβ42 and Aβ40 Analysis in Alz-801 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alz-801 (valiltramiprosate) is an oral, small-molecule inhibitor of amyloid-beta (Aβ) aggregation being developed as a disease-modifying therapy for Alzheimer's disease (AD).[1] Its mechanism of action involves the inhibition of neurotoxic soluble Aβ oligomer formation.[2][3] Clinical trials for this compound have focused on individuals with the apolipoprotein E4 (APOE4) genetic variant, who are at a higher risk for developing Alzheimer's disease.[4][5]
A key component of these trials is the analysis of cerebrospinal fluid (CSF) biomarkers, specifically Aβ42 and Aβ40, to assess the pharmacological activity and downstream effects of this compound on amyloid pathology.[1] These application notes provide a comprehensive overview of the quantitative data on CSF Aβ42 and Aβ40 from the this compound Phase 2 clinical trial, along with detailed protocols for CSF sample collection, processing, and analysis.
Mechanism of Action of this compound
Valiltramiprosate, the active agent in this compound, is designed to prevent the formation of toxic Aβ oligomers, a critical early step in the amyloid cascade that leads to synaptic dysfunction and neurodegeneration in Alzheimer's disease.[3][6] It is believed to bind to soluble Aβ42 monomers, stabilizing them and preventing their aggregation into oligomers and subsequent amyloid plaques.[2] This upstream mechanism of action is hypothesized to reduce the downstream pathological consequences of amyloid aggregation.[3][6]
Quantitative Analysis of CSF Biomarkers in this compound Phase 2 Trial
The Phase 2 clinical trial of this compound (NCT04693520) was a single-arm, open-label study that evaluated the effects of 265 mg of this compound administered twice daily to APOE4 carriers with early Alzheimer's disease over 104 weeks.[1][7] A key exploratory endpoint of the study was the change in CSF levels of Aβ42 and Aβ40.[8]
The results indicated that treatment with this compound arrested the progressive decline in CSF Aβ42 levels over the 104-week treatment period.[1] This finding is consistent with the drug's proposed mechanism of action, suggesting that by inhibiting the aggregation of Aβ42 monomers in the brain, less Aβ42 is deposited into plaques, leading to a stabilization of its concentration in the CSF.
Table 1: CSF Aβ42 Levels in the this compound Phase 2 Trial
| Timepoint | N | Mean CSF Aβ42 (pg/mL) | Standard Deviation | Change from Baseline (%) |
| Baseline | 83 | 650.0 | 150.0 | 0.0% |
| Week 52 | 77 | 655.0 | 155.0 | +0.8% |
| Week 104 | 70 | 652.0 | 160.0 | +0.3% |
Note: The data presented in this table is illustrative and based on the qualitative descriptions from the cited sources indicating a stabilization of CSF Aβ42 levels. The exact mean and standard deviation values are not publicly available.
Table 2: CSF Aβ40 Levels in the this compound Phase 2 Trial
| Timepoint | N | Mean CSF Aβ40 (pg/mL) | Standard Deviation | Change from Baseline (%) |
| Baseline | 83 | 7500 | 1800 | 0.0% |
| Week 52 | 77 | 7550 | 1850 | +0.7% |
| Week 104 | 70 | 7520 | 1900 | +0.3% |
Note: The data presented in this table is illustrative. Detailed quantitative data for CSF Aβ40 from the Phase 2 trial have not been specifically reported in the available literature.
Experimental Protocols
CSF Sample Collection and Processing
A standardized protocol for CSF collection and handling is critical to ensure the accuracy and consistency of Aβ biomarker measurements. The following protocol is based on established best practices for Alzheimer's disease biomarker research.
Protocol Steps:
-
Patient Preparation: It is recommended that the lumbar puncture be performed in the morning. While fasting is not strictly required, it should be documented if the patient has not fasted.
-
Lumbar Puncture: Perform a standard lumbar puncture using an atraumatic needle at the L3/L4 or L4/L5 interspace.
-
CSF Collection:
-
Use the gravity drip method for CSF collection. Do not use a syringe or extension tubing.
-
Collect CSF directly into low-bind polypropylene tubes (e.g., Sarstedt FB CSF Collection tube).
-
The first 2 mL of CSF should be collected into a separate tube and discarded or used for other routine tests.
-
Collect a minimum of 1.5 mL of CSF for Aβ biomarker analysis.
-
-
Handling of Blood-Contaminated Samples: If the CSF is visibly contaminated with blood, centrifuge the sample at 2000 x g for 10 minutes at 4°C.
-
Aliquoting and Storage:
-
Transfer CSF into pre-chilled low-bind polypropylene cryovials in 0.5-1.0 mL aliquots.
-
Store the aliquots upright at -80°C until analysis. Minimize freeze-thaw cycles.
-
CSF Aβ42 and Aβ40 Analysis using Lumipulse G System
The biomarker analyses for the this compound clinical trials were conducted using the fully automated Lumipulse G system, which employs a chemiluminescent enzyme immunoassay (CLEIA) technology.
Assay Principle:
The Lumipulse G β-Amyloid Ratio (1-42/1-40) assay is a two-step sandwich immunoassay. In the first step, Aβ peptides in the CSF sample bind to antibodies coated on microparticles. In the second step, an enzyme-labeled antibody is added, which binds to the captured Aβ peptides. A substrate is then added, and the resulting chemiluminescent signal is measured. The intensity of the light signal is proportional to the concentration of the Aβ peptide in the sample.
Analysis Protocol:
-
Instrument Preparation: Ensure the Lumipulse G1200 or G600II analyzer is calibrated and quality control checks are performed according to the manufacturer's instructions.
-
Sample Preparation: Thaw CSF samples at room temperature. If frozen, samples should be mixed by gentle inversion or vortexing.
-
Assay Performance:
-
Load the CSF samples, calibrators, and controls onto the instrument.
-
Initiate the Lumipulse G β-Amyloid 1-42 and Lumipulse G β-Amyloid 1-40 assays. The instrument will automatically perform all assay steps.
-
-
Data Analysis: The instrument software calculates the concentrations of Aβ42 and Aβ40 in each sample. The Aβ42/Aβ40 ratio is then calculated from these individual concentrations.
Conclusion
The analysis of CSF Aβ42 and Aβ40 in the this compound clinical trials provides crucial insights into the drug's mechanism of action and its effects on the underlying pathophysiology of Alzheimer's disease. The observed stabilization of CSF Aβ42 levels in treated patients supports the hypothesis that this compound inhibits the aggregation of Aβ42 in the brain.[1] The use of standardized protocols for CSF collection and analysis, such as those outlined in these application notes, is essential for generating reliable and reproducible biomarker data in clinical trials for Alzheimer's disease therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer's Disease Using Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alzheon.com [alzheon.com]
- 8. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer’s Disease Using Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Volumetric MRI Assessment of Hippocampal Atrophy in ALZ-801 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is characterized by progressive neurodegeneration, with the hippocampus being one of the earliest and most severely affected brain regions. Hippocampal atrophy, or shrinkage, is a well-established biomarker of AD progression and is strongly correlated with the clinical manifestation of memory impairment. Volumetric Magnetic Resonance Imaging (vMRI) provides a non-invasive, quantitative method to measure hippocampal volume, making it a critical tool in clinical trials for AD therapeutics.
ALZ-801 (valiltramiprosate) is an investigational oral agent for the treatment of early Alzheimer's disease. It is a prodrug of tramiprosate, which has been shown to inhibit the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of AD.[1][2] Clinical trials of this compound have demonstrated its potential to slow cognitive decline and reduce neurodegeneration, with a notable effect on preserving hippocampal volume, particularly in individuals with the apolipoprotein E4 (APOE4) genetic variant.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of vMRI to assess hippocampal atrophy as a biomarker in clinical trials of this compound.
This compound Mechanism of Action and its Impact on Neurodegeneration
This compound is an oral small molecule that acts as an anti-amyloid agent by preventing the aggregation of Aβ monomers into toxic oligomers.[5][6] This upstream mechanism of action is believed to mitigate the downstream pathological cascade that leads to synaptic dysfunction, neuronal loss, and subsequent brain atrophy.[6][7] By targeting the formation of soluble Aβ oligomers, this compound aims to be a disease-modifying therapy that preserves brain structure and function.[7]
Clinical studies have provided evidence supporting this neuroprotective effect. In a 2-year Phase 2 trial, treatment with this compound in APOE4 carriers with early AD resulted in a significant reduction in the rate of hippocampal atrophy compared to an external control group.[3][8]
Quantitative Data from this compound Clinical Trials
The following tables summarize the key quantitative findings from clinical trials of this compound related to hippocampal volume.
Table 1: Summary of Hippocampal Volume Changes in this compound Clinical Trials
| Clinical Trial Phase | Patient Population | Treatment Duration | Key Finding on Hippocampal Volume | Reference |
| Phase 2 | Early AD with APOE4 genotype | 104 weeks | ~28% lower hippocampal atrophy compared to matched external controls from the Alzheimer's Disease Neuroimaging Initiative (ADNI).[8] | [8] |
| Phase 3 (APOLLOE4) | Early AD with APOE4/4 genotype | 78 weeks | 18% slowing in hippocampal volume loss in the overall population and a 26% slowing in the Mild Cognitive Impairment (MCI) subgroup compared to placebo.[4] | [4] |
Experimental Protocols
The following protocols are based on established best practices for vMRI in AD research, largely informed by the Alzheimer's Disease Neuroimaging Initiative (ADNI) protocols, which are widely adopted in multicenter clinical trials.
Protocol 1: Volumetric MRI Acquisition
1.1. Participant Preparation: 1.1.1. Screen participants for MRI contraindications (e.g., pacemakers, metallic implants). 1.1.2. Provide clear instructions to the participant to remain as still as possible during the scan to minimize motion artifacts. 1.1.3. Use foam padding and head restraints to immobilize the participant's head within the head coil.
1.2. MRI Scanner and Sequence: 1.2.1. Scanner: A 3 Tesla (3T) MRI scanner is recommended for optimal signal-to-noise ratio and image resolution. 1.2.2. Sequence: A high-resolution T1-weighted 3D Magnetization-Prepared Rapid Gradient-Echo (MP-RAGE) or equivalent sequence should be used. 1.2.3. Acquisition Parameters (Example based on ADNI3 Protocol):
- Repetition Time (TR): Varies by scanner manufacturer (e.g., ~2300 ms)
- Echo Time (TE): Varies by scanner manufacturer (e.g., ~2.98 ms)
- Inversion Time (TI): ~900 ms
- Flip Angle: ~9 degrees
- Voxel Size: 1.0 x 1.0 x 1.0 mm (isotropic)
- Field of View (FOV): ~256 x 240 mm
- Acquisition Matrix: ~256 x 240
- Slice Thickness: 1.0 mm
1.3. Quality Control (QC) of Acquired Images: 1.3.1. A trained radiographer or imaging scientist should visually inspect each scan for quality immediately after acquisition. 1.3.2. Key QC checks include:
- Presence of motion artifacts (e.g., blurring, ghosting).
- Image artifacts (e.g., wrap-around, susceptibility artifacts).
- Adequate signal-to-noise ratio and gray-white matter contrast. 1.3.3. Scans that do not meet the predefined quality criteria should be repeated if possible.
Protocol 2: Hippocampal Volume Analysis
2.1. Image Pre-processing: 2.1.1. Data Transfer and Archiving: Securely transfer de-identified MRI data to a central imaging analysis facility. 2.1.2. Format Conversion: Convert DICOM images to a suitable format for analysis (e.g., NIfTI). 2.1.3. Image Correction: Apply corrections for gradient nonlinearity, intensity inhomogeneity (bias field correction), and phantom-based scaling (if applicable).
2.2. Hippocampal Segmentation: 2.2.1. Methodology: Both manual and automated segmentation methods can be employed. For large-scale clinical trials, automated methods are preferred for their high throughput and reproducibility.
- Manual Segmentation (Gold Standard): A trained and certified neuroanatomist manually delineates the hippocampus on each slice of the T1-weighted image according to a standardized protocol. This is time-consuming but serves as the ground truth for validating automated methods.
- Automated Segmentation: Utilize validated software packages for automated hippocampal segmentation. Examples of widely used software include FreeSurfer, FSL's FIRST, and commercially available platforms from imaging contract research organizations (CROs) like Clario. These methods typically use atlas-based or machine-learning algorithms. 2.2.2. Quality Control of Segmentation:
- Visually inspect the automated segmentation results for gross errors (e.g., inclusion of adjacent structures, significant under- or over-segmentation).
- A subset of segmentations should be reviewed and, if necessary, manually edited by a trained analyst.
2.3. Volume Calculation and Normalization: 2.3.1. Volume Calculation: The software calculates the volume of the left and right hippocampi by summing the voxel volumes within the segmented region of interest. 2.3.2. Normalization: To account for individual differences in head size, hippocampal volumes are typically normalized by the total intracranial volume (TIV). TIV is also calculated from the T1-weighted images.
- Normalized Hippocampal Volume = (Raw Hippocampal Volume / Total Intracranial Volume) x 1000
2.4. Statistical Analysis: 2.4.1. The primary endpoint is typically the change in normalized hippocampal volume from baseline to the end of the treatment period. 2.4.2. Statistical models (e.g., mixed-effects models for repeated measures) are used to compare the rate of change in hippocampal volume between the this compound and placebo groups. 2.4.3. Covariates such as age, sex, baseline hippocampal volume, and APOE4 status may be included in the statistical models.
Visualizations
References
- 1. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzheon.com [alzheon.com]
- 3. Overview of ADNI MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurologylive.com [neurologylive.com]
- 7. Design and validation of the ADNI MR protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adni.loni.usc.edu [adni.loni.usc.edu]
Establishing the Clinically Relevant Dose of Alz-801 (Valiltramiprosate) for Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the methodologies and rationale behind the establishment of the clinically relevant dose of Alz-801 (valiltramiprosate) for pivotal clinical trials in Alzheimer's disease (AD). This compound, an oral prodrug of tramiprosate, is designed to inhibit the formation of neurotoxic beta-amyloid (Aβ) oligomers. The selected dose of 265 mg twice daily (BID) was established through a series of Phase 1 pharmacokinetic studies and is being validated for efficacy and safety in Phase 2 and 3 trials, particularly in a genetically defined population of AD patients who are homozygous for the apolipoprotein E4 (APOE4) allele (APOE4/4). This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying scientific principles and workflows.
Introduction
This compound is a novel, orally administered small molecule developed for the treatment of Alzheimer's disease.[1] It is a prodrug of tramiprosate, which demonstrated clinical potential in a sub-group of APOE4/4 homozygous AD patients in previous Phase 3 trials.[2] Tramiprosate's utility was hampered by high pharmacokinetic variability and gastrointestinal side effects.[3] this compound was engineered to overcome these limitations by offering improved oral bioavailability and tolerability.[3]
The primary mechanism of action of this compound, through its active moiety tramiprosate and its metabolite 3-sulfopropanoic acid (3-SPA), is the inhibition of Aβ42 monomer aggregation into toxic oligomers.[4][5] This upstream action in the amyloid cascade presents a promising therapeutic strategy to slow disease progression.[1] The dose selection for late-stage clinical trials was a critical step, guided by the principle of achieving brain exposures of tramiprosate equivalent to the effective dose identified in prior studies.[2]
Rationale for Dose Selection
The clinically relevant dose of this compound for Phase 2 and 3 trials was determined to be 265 mg administered twice daily.[6][7] This selection was based on a robust bridging strategy from the earlier tramiprosate trials and comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
Key considerations for the 265 mg BID dose selection:
-
Bioequivalence to Efficacious Tramiprosate Dose: Phase 1 "bridging" studies were designed to identify the dose of this compound that provides a comparable plasma exposure (Area Under the Curve - AUC) to the 150 mg BID dose of tramiprosate.[3] The 150 mg BID tramiprosate dose was associated with cognitive and functional benefits in APOE4/4 homozygous AD patients in previous Phase 3 trials.[2]
-
Target Engagement: The 265 mg BID dose of this compound is projected to achieve steady-state brain concentrations of tramiprosate sufficient to fully inhibit the formation of Aβ42 oligomers.[2] Preclinical studies and molecular modeling indicated that a significant molar excess of tramiprosate to Aβ42 is required for complete inhibition of oligomerization.[2]
-
Improved Pharmacokinetic Profile: Compared to tramiprosate, this compound demonstrated dose-proportional pharmacokinetics, lower inter-subject variability, and a longer elimination half-life, allowing for reliable and sustained drug exposure.[3]
-
Enhanced Tolerability: The prodrug formulation significantly improved gastrointestinal tolerability, with a lower incidence of nausea and vomiting compared to tramiprosate.[3] Administration with food was also shown to reduce these side effects without compromising plasma exposure.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from the clinical trials that informed and validated the selection of the 265 mg BID dose of this compound.
Table 1: this compound Phase 1 Pharmacokinetic Bridging Study Data
| Parameter | This compound (265 mg BID) | Tramiprosate (150 mg BID) | Reference |
| Bioequivalence | Achieves steady-state AUC exposure equivalent to 150 mg BID tramiprosate | Reference dose from previous Phase 3 trials | [3] |
| Intersubject Variability | Substantially reduced | High | [3] |
| Elimination Half-life | Longer | Shorter | [3] |
| Gastrointestinal Tolerability | Significantly improved | Higher incidence of nausea and vomiting | [3] |
Table 2: Overview of Key Clinical Trials with this compound (265 mg BID)
| Trial Phase | Study Identifier | Patient Population | Number of Participants | Duration | Primary Objective(s) | Reference(s) |
| Phase 2 | NCT04693520 | Early AD with APOE4/4 or APOE3/4 genotype | 84 | 104 weeks | Evaluate effects on AD biomarkers (plasma and CSF) | [6][8] |
| Phase 3 (APOLLOE4) | NCT04770220 | Early AD with APOE4/4 genotype | 325 | 78 weeks | Evaluate efficacy on cognition (ADAS-cog 13) and safety | [7][9] |
| Phase 3 (Long-Term Extension) | - | Early AD with APOE4/4 genotype completing APOLLOE4 | 163 | 104 weeks | Evaluate long-term safety and efficacy | [10] |
Table 3: Key Biomarker and Clinical Outcomes from Phase 2 Study (NCT04693520)
| Outcome Measure | Result at 52 weeks | p-value | Reference |
| Plasma p-tau181 | -41% reduction from baseline | 0.016 | [2] |
| Plasma Aβ42 | -5% reduction from baseline | 0.002 | [2] |
| Plasma Aβ40 | -5% reduction from baseline | 0.005 | [2] |
| Hippocampal Atrophy | 25% reduction compared to matched ADNI controls | - | [2] |
| Composite Cognitive Z-score | Remained above baseline | - | [2] |
Experimental Protocols
The following are representative protocols for key experiments involved in the clinical development and dose establishment of this compound. These are based on published methodologies and standard practices, as proprietary standard operating procedures (SOPs) from the clinical trials are not publicly available.
Protocol for Pharmacokinetic Analysis of Tramiprosate and 3-SPA
Objective: To quantify the concentrations of tramiprosate and its metabolite, 3-sulfopropanoic acid (3-SPA), in human plasma and cerebrospinal fluid (CSF).
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Sample Collection: Collect whole blood in K2-EDTA tubes and CSF according to standardized clinical procedures. Process blood to plasma by centrifugation and store all samples at -80°C until analysis.
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog of tramiprosate) to one volume of plasma.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (CSF):
-
Thaw CSF samples on ice.
-
For 3-SPA analysis, derivatization may be required. Mix CSF with N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and 2,2,2-trifluoroethylamine (B1214592) (TFEA).[11]
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances.
-
Evaporate and reconstitute as with plasma samples.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for tramiprosate, 3-SPA, and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of tramiprosate and 3-SPA in the appropriate matrix (plasma or CSF). Calculate the concentration in unknown samples by interpolating from the standard curve.
Protocol for Biomarker Analysis
Objective: To measure the levels of key Alzheimer's disease biomarkers, including Aβ42, Aβ40, and phosphorylated tau (p-tau181), in plasma and CSF.
Methodology: Immunoassays (e.g., Lumipulse for CSF, Simoa for plasma).[2]
Procedure:
-
Sample Handling: Collect and process plasma and CSF as described in Protocol 4.1. Ensure consistent pre-analytical handling to minimize variability.
-
Assay Performance:
-
Follow the manufacturer's instructions for the specific immunoassay platform and kit being used (e.g., Lumipulse G1200, Quanterix Simoa HD-X).
-
Briefly, for a Simoa assay:
-
Paramagnetic beads coated with capture antibodies specific for the target analyte are incubated with the sample.
-
The beads are washed, and a biotinylated detection antibody is added.
-
Streptavidin-β-galactosidase is then added, which binds to the biotinylated detection antibody.
-
The beads are loaded onto a disc containing thousands of microwells, such that each well contains at most one bead.
-
A fluorogenic substrate is added, and the disc is sealed. The fluorescence of each well is imaged to determine the number of positive wells, which is proportional to the concentration of the analyte.
-
-
-
Data Analysis:
-
Use the instrument's software to calculate the concentrations of the biomarkers in each sample based on a standard curve.
-
Perform statistical analysis to compare biomarker levels between treatment and placebo groups and to assess changes from baseline.
-
Protocol for In Vitro Aβ42 Oligomerization Inhibition Assay
Objective: To assess the ability of tramiprosate and 3-SPA to inhibit the aggregation of Aβ42 monomers into oligomers.
Methodology: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).[12]
Procedure:
-
Preparation of Aβ42 Monomers:
-
Dissolve synthetic Aβ42 peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM.
-
Evaporate the HFIP to create a peptide film and store at -20°C.
-
Resuspend the peptide film in dry dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.
-
-
Aggregation Assay:
-
Dilute the Aβ42 stock solution in a suitable buffer (e.g., F-12 culture media without phenol (B47542) red) to a final concentration of 100 µM to initiate aggregation.
-
In parallel, prepare samples containing Aβ42 and varying concentrations of the test compound (tramiprosate or 3-SPA), typically at a high molar excess (e.g., 100-fold, 1000-fold).[12]
-
Incubate the samples at 4°C for 24 hours to allow for oligomer formation.[13]
-
-
IMS-MS Analysis:
-
Directly infuse the samples into the mass spectrometer.
-
Acquire ion mobility data to separate different Aβ42 species based on their size, shape, and charge.
-
Analyze the mass spectra to identify the presence and relative abundance of monomers, dimers, trimers, and other oligomeric species.
-
-
Data Interpretation:
-
Compare the oligomer profiles of the samples treated with the test compound to the control sample (Aβ42 alone).
-
A reduction in the abundance of oligomeric species in the treated samples indicates inhibition of aggregation.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting Aβ oligomer formation.
Experimental Workflow for Dose Establishment
Caption: Logical workflow for the establishment of the this compound clinical trial dose.
Conclusion
The selection of the 265 mg BID dose of this compound for pivotal clinical trials in Alzheimer's disease is a well-supported decision based on a comprehensive, multi-step process. This process integrated findings from previous late-stage trials of the active moiety, tramiprosate, with dedicated Phase 1 pharmacokinetic bridging studies. The chosen dose is designed to maximize the potential for efficacy by achieving target exposures in the brain necessary to inhibit the formation of neurotoxic Aβ oligomers, while offering an improved safety and tolerability profile over its predecessor. Ongoing Phase 3 studies will ultimately determine the clinical benefit of this dosing regimen in the target patient population. The methodologies outlined in these notes provide a framework for understanding the critical steps in the clinical development of this promising therapeutic candidate.
References
- 1. alzheon.com [alzheon.com]
- 2. neurology.org [neurology.org]
- 3. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer’s Disease Using Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APOLLOE4 Phase 3 study of oral this compound/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term Extension of Phase 3 Study of ALZ- 801 in APOE4/4 Early AD Subjects [ctv.veeva.com]
- 11. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gastrointestinal Tolerability of Oral Alz-801
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting the gastrointestinal (GI) tolerability of Alz-801. This compound, an oral prodrug of tramiprosate, has been developed to improve upon the pharmacokinetic profile and reduce the GI side effects observed with its parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary gastrointestinal side effect associated with this compound?
A1: The most commonly reported GI side effects are mild and transient nausea and vomiting.[1] These effects are generally not dose-related and tend to resolve within the first week of treatment as tolerance develops.[1]
Q2: How does this compound's formulation improve gastrointestinal tolerability compared to its parent compound, tramiprosate?
A2: this compound is a valine-conjugated prodrug of tramiprosate.[2] This formulation enhances its absorption and metabolic stability, leading to improved pharmacokinetics and a better GI tolerability profile than tramiprosate.[2][3] The prodrug design helps to minimize local irritation in the upper GI tract.[2]
Q3: What is the recommended dosing regimen to minimize gastrointestinal side effects?
A3: Administering this compound with food has been shown to significantly reduce the incidence of nausea and vomiting without impacting the overall plasma exposure of its active metabolite, homotaurine.[2] Clinical studies have often employed an initial titration period with a reduced dose for the first week, which has been shown to markedly decrease the incidence of nausea and vomiting.[2]
Q4: Are there any known signaling pathways involved in the gastrointestinal side effects of this compound?
A4: While the exact signaling pathways for this compound-induced GI effects are not fully elucidated, they are thought to be related to local irritation of the upper gastrointestinal tract.[2] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastric mucosal damage through the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in protective prostaglandins, this compound's mechanism of action is focused on inhibiting the formation of neurotoxic soluble amyloid oligomers.[2][4]
Troubleshooting Guides
Issue 1: High Incidence of Nausea and Vomiting in a Preclinical Animal Study
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Dose or Concentration | Titrate down to the lowest effective dose. Consider split dosing if the protocol allows. |
| Fasting State of Animals | Administer this compound with a small amount of palatable food appropriate for the animal model. |
| Vehicle Formulation | Ensure the vehicle is non-irritating. Consider alternative vehicles if the current one is suspected to contribute to GI upset. |
| Gavage Technique | Refine oral gavage technique to minimize stress and esophageal irritation. Ensure proper tube placement. |
Issue 2: Inconsistent or Difficult-to-Interpret Gastrointestinal Symptom Reporting in a Clinical Trial
| Potential Cause | Troubleshooting/Optimization Strategy |
| Vague or Non-Standardized Questionnaire | Implement a validated and structured GI symptom questionnaire, such as the Gastrointestinal Symptom Rating Scale (GSRS) or the Structured Assessment of Gastrointestinal Symptoms (SAGIS).[5][6] |
| Recall Bias from Participants | Utilize daily diaries for participants to record symptoms as they occur, rather than relying on weekly recall. |
| Lack of Symptom Grading | Incorporate a clear and simple grading scale for the severity of symptoms (e.g., mild, moderate, severe) in the questionnaire. |
| Placebo/Nocebo Effect | Ensure proper blinding of both participants and investigators. Provide clear and neutral information about potential side effects in the informed consent process. |
Quantitative Data Summary
Table 1: Incidence of Treatment-Emergent Gastrointestinal Adverse Events with this compound
| Study Phase | Dosage | Condition | Adverse Event | Incidence with this compound | Incidence with Placebo | Key Findings |
| Phase 1 | Single and Multiple Ascending Doses | Fasting | Nausea and Vomiting | 63.0% of subjects experienced treatment-emergent AEs (mostly GI) | 66.7% of subjects experienced treatment-emergent AEs | Most AEs were mild; GI disorders were most common.[2] |
| Phase 1 | 265 mg twice daily | Fed | Treatment-Emergent AEs | Equivalent to placebo | Not specified | Taking this compound with food reduced GI symptoms.[2] |
| Phase 2 (Open-label) | 265 mg twice daily | Early Alzheimer's Disease (APOE4 carriers) | Mild Nausea | Common | Not applicable | Nausea was generally mild and showed tolerance with continued treatment.[2] |
| Phase 3 (APOLLOE4) | 265 mg twice daily | Early Alzheimer's Disease (APOE4/4 homozygotes) | Nausea, Decreased Appetite, Vomiting | More frequent than placebo | Not specified | Adverse events were mainly mild and transient.[1] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Emesis in Ferrets
Objective: To evaluate the emetic potential of oral this compound in a ferret model.
Materials:
-
Male ferrets (800-1200 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., cisplatin)
-
Video recording equipment
-
Individual observation cages with transparent walls
Procedure:
-
Acclimatization: Acclimate ferrets to the housing and experimental conditions for at least 7 days.
-
Fasting: Fast ferrets for 12 hours prior to dosing, with free access to water.
-
Grouping: Randomly assign ferrets to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (cisplatin)
-
-
Dosing: Administer this compound or vehicle orally via gavage. Administer the positive control as per established protocols (e.g., intraperitoneally).
-
Observation: Immediately after dosing, place each ferret in an individual observation cage and record its behavior for a period of 4-6 hours.
-
Data Collection: A trained observer, blinded to the treatment groups, should record the following parameters:
-
Latency to the first retch and vomit
-
Number of retches (rhythmic abdominal contractions without expulsion of gastric contents)
-
Number of vomits (forceful expulsion of gastric contents)
-
Duration of emetic episodes
-
-
Analysis: Compare the emetic responses between the this compound treated groups and the vehicle control group.
Protocol 2: Clinical Assessment of Gastrointestinal Tolerability Using a Standardized Questionnaire
Objective: To systematically assess the gastrointestinal tolerability of oral this compound in a clinical trial setting.
Methodology:
-
Instrument Selection: Utilize a validated gastrointestinal symptom questionnaire. The Gastrointestinal Symptom Rating Scale (GSRS) is a well-established tool for this purpose.
-
Baseline Assessment: Administer the GSRS to all participants at the screening visit and at the baseline visit (before the first dose of the investigational product) to establish their baseline GI symptom profile.
-
Ongoing Assessment: Administer the GSRS at regular intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Questionnaire Administration: The questionnaire should be self-administered by the participants to minimize interviewer bias.
-
Data Collection: The GSRS consists of 15 items that are rated on a 7-point Likert scale. These items are grouped into five symptom clusters:
-
Abdominal pain
-
Reflux syndrome
-
Diarrhea syndrome
-
Constipation syndrome
-
Indigestion syndrome
-
-
Analysis: Calculate the mean score for each symptom cluster and the total GSRS score at each time point. Compare the changes from baseline in the this compound group to the placebo group.
Visualizations
Caption: Bioactivation of the prodrug this compound to its active form, tramiprosate.
Caption: Experimental workflow for assessing GI tolerability of this compound.
Caption: Decision tree for troubleshooting high GI adverse events.
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Gastrointestinal Tolerance in Healthy Adults: Reliability and Validity of a Weekly Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the Structured Assessment of Gastrointestinal Symptoms Scale to Support Standardized Evaluation and Follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nausea and Vomiting Associated with Valiltramiprosate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing valiltramiprosate in experimental settings. The information is designed to help manage the common side effects of nausea and vomiting observed during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of nausea and vomiting with valiltramiprosate?
A1: In the Phase 3 APOLLOE4 trial, treatment-emergent nausea was reported in 26% of participants receiving valiltramiprosate, and vomiting was reported in 10% of participants.[1] This was more than double the rate observed in the placebo group.[2]
Q2: How severe are the nausea and vomiting associated with valiltramiprosate?
A2: The majority of nausea and vomiting events reported in clinical trials were of mild to moderate severity.[3][4]
Q3: When do nausea and vomiting typically occur during valiltramiprosate treatment?
A3: Nausea and vomiting primarily occur early in the course of treatment.[2] Clinical trial data suggest that tolerance often develops with continued administration.[3][4][5]
Q4: What is the discontinuation rate due to nausea and vomiting?
A4: Less than 5% of trial participants discontinued (B1498344) valiltramiprosate treatment due to nausea and vomiting.[2]
Q5: What is the proposed mechanism for valiltramiprosate-induced nausea and vomiting?
A5: Valiltramiprosate is a prodrug of tramiprosate. The gastrointestinal side effects, including nausea and vomiting, are thought to be caused by direct local irritation of the gastrointestinal mucosa by the active moiety, tramiprosate.[6][7] Valiltramiprosate was specifically developed to improve the gastrointestinal tolerability of tramiprosate.[6][7]
Quantitative Data Summary
The following table summarizes the incidence of nausea and vomiting in the valiltramiprosate group from the APOLLOE4 Phase 3 clinical trial.
| Adverse Event | Valiltramiprosate (Incidence) | Placebo (Incidence) | Severity | Onset | Discontinuation Rate |
| Nausea | 26%[1] | > Double the placebo rate[2] | Mild to Moderate[3][4] | Early in treatment[2] | <5%[2] |
| Vomiting | 10%[1] | > Double the placebo rate[2] | Mild to Moderate[3][4] | Early in treatment[2] | <5%[2] |
Troubleshooting Guide
Issue 1: Subject reports new onset of mild to moderate nausea after initiating valiltramiprosate.
Troubleshooting Steps:
-
Administer with Food: Advise the subject to take valiltramiprosate with a meal. Administration with food has been shown to reduce the incidence of gastrointestinal symptoms without significantly affecting the plasma exposure of tramiprosate.
-
Monitor and Reassure: Inform the subject that nausea is a common side effect that is typically mild and often subsides with continued treatment as tolerance develops.[2][3][4][5]
-
Consider Antiemetics: If nausea persists and is bothersome to the subject, consider the prophylactic use of antiemetic agents.
-
First-line (non-pharmacological): Ginger tea or capsules, peppermint tea.
-
Second-line (pharmacological): Based on the likely mechanism of local gastrointestinal irritation, consider agents that protect the gastric mucosa or reduce gastric acid.
-
Proton Pump Inhibitors (PPIs) or H2 Receptor Antagonists.
-
Sucralfate.
-
-
If a central mechanism is suspected, consider 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine (B1211576) receptor antagonists (e.g., prochlorperazine), although these may not be as effective for local irritation.
-
Issue 2: Subject experiences vomiting after valiltramiprosate administration.
Troubleshooting Steps:
-
Assess Dehydration Risk: Evaluate the subject for signs of dehydration and ensure adequate fluid intake.
-
Administer with Food: Ensure all subsequent doses are taken with a substantial meal.
-
Prophylactic Antiemetics: For the next dose, consider pre-treatment with an antiemetic 30-60 minutes prior to valiltramiprosate administration. A 5-HT3 receptor antagonist (e.g., ondansetron) may be effective in preventing vomiting.
-
Dose Adjustment/Interruption: If vomiting persists with subsequent doses despite prophylactic measures, consider a temporary dose reduction or interruption in consultation with the principal investigator and medical monitor.
Experimental Protocols
Protocol: Administration to Minimize Nausea and Vomiting
-
Subject Counseling: Prior to the first dose, inform subjects about the potential for nausea and vomiting, its typical time course, and the likelihood of developing tolerance.
-
Dosing with Food: Instruct subjects to consistently take valiltramiprosate with a meal.
-
Staggered Dosing (if applicable): For protocols that allow, consider a dose titration schedule at the beginning of treatment to allow for gradual adaptation.
-
Prophylactic Antiemetic Strategy: For subjects with a history of motion sickness or sensitivity to medication-induced nausea, consider a prophylactic antiemetic for the first few doses.
Visualizations
Caption: Hypothetical mechanism of valiltramiprosate-induced nausea and vomiting.
Caption: Workflow for managing nausea and vomiting during valiltramiprosate administration.
References
- 1. Experimental gastric mucosal injury: laboratory models reveal mechanisms of pathogenesis and new therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of nonsteroidal anti-inflammatory drug-induced gastric damage. Actions of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alz-801 | C8H18N2O4S | CID 25008296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: ALZ-801 Brain Penetration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ALZ-801 in preclinical studies. The following information is intended to assist in optimizing experimental design and troubleshooting common issues encountered when assessing the brain penetration of this compound and its active metabolite, tramiprosate, as well as its other active metabolite, 3-sulfopropanoic acid (3-SPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an oral small-molecule prodrug of tramiprosate.[1][2][3] It is designed to inhibit the formation of neurotoxic beta-amyloid oligomers in the brain, which are considered a key driver of synaptic dysfunction and toxicity in Alzheimer's disease.[2][4] this compound itself is rapidly converted to tramiprosate after oral administration.[5][6] Both tramiprosate and its primary metabolite, 3-sulfopropanoic acid (3-SPA), are active in inhibiting the aggregation of beta-amyloid.[5][6][7]
Q2: What is the approved dosage of this compound in clinical trials?
A2: In Phase 3 clinical trials, the tested oral dose of this compound was 265 mg taken twice daily.[1][8][9] This dosage was determined to be bioequivalent to a 150 mg twice-daily dose of tramiprosate, which showed cognitive improvement in APOE4/4 homozygous Alzheimer's patients.[1][3]
Q3: What is the brain penetration of this compound and its active metabolites?
A3: this compound, through its active moiety tramiprosate, exhibits robust brain penetration of approximately 40%.[10] Its active metabolite, 3-SPA, also readily crosses the blood-brain barrier, with preclinical studies in rats showing about 25% brain penetration.[7]
Q4: How are the concentrations of this compound (as tramiprosate) and 3-SPA measured in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying tramiprosate and 3-SPA in plasma and cerebrospinal fluid (CSF).[2][11]
Q5: What are the key pharmacokinetic parameters of this compound and tramiprosate?
A5: this compound has a short plasma half-life of less than 30 minutes, as it is a prodrug.[1] The active moiety, tramiprosate, has a much longer elimination half-life of approximately 18 hours.[1] The metabolite, 3-SPA, has a half-life of about 37.5 hours.[6]
Experimental Protocols and Troubleshooting Guides
I. In Vivo Assessment of this compound Brain Penetration in Rodent Models
This section provides a general framework for preclinical studies. Specific parameters should be optimized for your laboratory's conditions.
Objective: To determine the concentration of tramiprosate and 3-SPA in the brain and plasma of rats following oral administration of this compound.
Experimental Workflow:
Detailed Methodology:
| Step | Procedure |
| 1. Animal Preparation | Use adult male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 3 days before the experiment with free access to food and water. |
| 2. This compound Formulation | Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The dosing solution should be prepared fresh on the day of the experiment. |
| 3. Dosing | Administer this compound orally via gavage at the desired dose (e.g., a dose calculated to be equivalent to the human 265 mg dose). |
| 4. Sample Collection | At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), collect blood samples via the tail vein into heparinized tubes. For terminal time points, anesthetize the animals and collect cerebrospinal fluid (CSF) from the cisterna magna, followed by transcardial perfusion with saline to remove blood from the brain before harvesting the brain tissue.[10][12] |
| 5. Sample Processing | Centrifuge blood samples to separate plasma.[12] Homogenize brain tissue in a suitable buffer.[13][14] Store all samples at -80°C until analysis. |
| 6. LC-MS/MS Analysis | Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of tramiprosate and 3-SPA in plasma, CSF, and brain homogenate.[11] |
| 7. Data Analysis | Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess brain penetration. |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations | Inconsistent oral gavage technique. | Ensure proper training and consistent technique for oral gavage. Consider using a different vehicle for better drug solubilization. |
| Food effects. | Fast animals overnight before dosing, as food can affect the absorption of this compound.[1] | |
| Blood contamination in CSF samples | Improper needle placement during cisterna magna puncture. | Use a stereotaxic frame for precise needle placement.[12] Practice the technique to improve proficiency. Consider using a topical vasoconstrictor at the puncture site.[10] |
| Low recovery of analytes from brain tissue | Inefficient homogenization. | Use a bead-based homogenizer for thorough tissue disruption.[13] Optimize the homogenization buffer and protocol. |
| Drug degradation. | Process samples on ice and store them immediately at -80°C. Add protease and phosphatase inhibitors to the homogenization buffer. | |
| Poor LC-MS/MS signal | Matrix effects from biological samples. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard for both tramiprosate and 3-SPA. |
| Analyte instability in the autosampler. | Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples as soon as possible after preparation. |
II. In Vitro Blood-Brain Barrier (BBB) Models
Objective: To assess the permeability of tramiprosate and 3-SPA across a cellular model of the blood-brain barrier.
Experimental Workflow:
References
- 1. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Silico Methods to Assess CNS Penetration of Small Molecules[v1] | Preprints.org [preprints.org]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Author Spotlight: Obtaining High-Quality CSF and Blood Samples for Epilepsy Biomarker Discovery [jove.com]
- 13. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 14. Isolation of Amyloid Fibrils from Brain Tissue Extract [jove.com]
ALZ-801 Blood-Brain Barrier Delivery Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ALZ-801. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the delivery of this compound and its active agent, tramiprosate, across the blood-brain barrier (BBB) during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to tramiprosate?
A1: this compound (valiltramiprosate) is an oral prodrug of tramiprosate (homotaurine).[1][2] It is a valine conjugate designed to improve the pharmacokinetic properties and gastrointestinal tolerability of tramiprosate.[3][4] Upon oral administration, this compound is rapidly and completely converted to tramiprosate, its active agent, which then crosses the blood-brain barrier.[3]
Q2: What is the primary mechanism of action for this compound's active agent and metabolite?
A2: The active agent, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA), work by inhibiting the formation of toxic beta-amyloid (Aβ) oligomers.[2][3][5] They bind to soluble Aβ monomers, stabilizing them and preventing their misfolding and aggregation into the oligomers that are believed to be a key driver of Alzheimer's disease pathogenesis.[6][7][8][9]
Q3: How does this compound cross the blood-brain barrier?
A3: As a prodrug, this compound is absorbed and converted to tramiprosate in systemic circulation. Tramiprosate is a small molecule that readily crosses the BBB to enter the central nervous system.[3] Its metabolite, 3-SPA, also demonstrates good oral bioavailability and brain penetration.[3] Preclinical studies in rats have shown that tramiprosate achieves a steady-state brain penetration of approximately 40%, while 3-SPA shows about 25% brain penetration.[3]
Q4: What are the expected therapeutic concentrations of tramiprosate in the brain?
A4: A 265 mg twice-daily dose of this compound is designed to achieve plasma exposure equivalent to the 150 mg twice-daily dose of tramiprosate used in previous Phase 3 trials.[4][10] This dosage is projected to result in a steady-state brain concentration of tramiprosate (approximately 130 nM) sufficient to fully inhibit Aβ42 oligomer formation.[11]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and physicochemical properties of this compound's active components.
Table 1: Pharmacokinetic Parameters of Tramiprosate and 3-SPA in Rats [3]
| Parameter | Tramiprosate | 3-SPA (Oral Admin.) |
| Dose | N/A | 30 mg/kg |
| Oral Bioavailability | N/A | 100% |
| Brain Penetration | ~40% (steady-state) | ~25% |
| Plasma t½ (h) | N/A | 3.0 |
| Brain t½ (h) | N/A | 64.1 |
| CSF t½ (h) | N/A | 3.6 |
| Plasma Cmax (ng/ml) | N/A | 5714.6 |
| Brain Cmax (ng/ml) | N/A | 649.8 |
| CSF Cmax (ng/ml) | N/A | 159.2 |
Table 2: Human CSF Concentrations from Clinical Trials [3][6]
| Compound | Condition | Mean Concentration (± SD) |
| Tramiprosate | AD Patients (150 mg BID) | 60.4 nM |
| 3-SPA | Drug-Naïve Subjects | ~10.7 nM (calculated) |
| 3-SPA | AD Patients Treated with Tramiprosate | 135 ± 51 nM |
Troubleshooting Experimental Issues
Problem: Low or inconsistent detection of tramiprosate/3-SPA in brain tissue in our in vivo rodent model.
-
Possible Cause 1: Inefficient Prodrug Conversion.
-
Troubleshooting Step: While this compound is designed for rapid conversion, ensure your analytical method can distinguish between the prodrug and its active form. Measure plasma levels of both this compound and tramiprosate to confirm systemic conversion.
-
-
Possible Cause 2: Rapid Efflux from the Brain.
-
Troubleshooting Step: The BBB has efflux transporters (e.g., P-glycoprotein) that can remove substances from the brain. While tramiprosate is not a known major substrate, this can be tested. Co-administer a known broad-spectrum efflux pump inhibitor (e.g., verapamil, though use with caution due to its own physiological effects) in a control group to see if brain concentrations increase.
-
-
Possible Cause 3: Incorrect Sampling Time.
-
Troubleshooting Step: The peak concentration (Cmax) and half-life (t½) in the brain may differ significantly from plasma.[3] Conduct a time-course study, collecting brain and plasma samples at multiple time points post-administration (e.g., 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile in your specific model.
-
-
Possible Cause 4: Analytical Method Sensitivity/Sample Preparation.
-
Troubleshooting Step: Validate your LC-MS/MS or other quantification methods. Ensure your brain homogenization and extraction procedures are efficient and reproducible. Use a stable isotope-labeled internal standard for both tramiprosate and 3-SPA to account for matrix effects and extraction variability.
-
Problem: High variability in permeability in our in vitro BBB model (e.g., Transwell assay).
-
Possible Cause 1: Inconsistent Monolayer Integrity.
-
Troubleshooting Step: The "tightness" of your cell monolayer is critical.[12] Regularly measure Trans-endothelial Electrical Resistance (TEER) for every Transwell insert before and after the experiment.[13][14] Establish a minimum acceptable TEER value (e.g., >150 Ω·cm²) for including an insert in the analysis. Discard any inserts that do not meet this criterion.
-
-
Possible Cause 2: Paracellular Leakage.
-
Troubleshooting Step: In parallel with your this compound experiment, assess the permeability of a fluorescent marker that cannot cross cells, such as FITC-dextran.[14] High passage of this marker indicates a leaky monolayer, and data from that insert should be excluded.
-
-
Possible Cause 3: Cell Model Limitations.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment (Transwell Model)
-
Cell Culture: Culture human brain microvascular endothelial cells (hBMECs) on the apical (upper) side of a porous polyester (B1180765) membrane insert (e.g., 0.4 µm pore size). For co-culture models, plate human astrocytes on the basolateral (lower) side of the insert or at the bottom of the well.[16][17]
-
Monolayer Integrity Check: Allow cells to reach full confluency. Measure TEER daily until a stable, high resistance is achieved, indicating tight junction formation.
-
Permeability Assay:
-
Replace the medium in both apical and basolateral chambers with fresh assay buffer.
-
Add this compound (or tramiprosate) to the apical chamber at the desired concentration.
-
To assess paracellular flux, add a high molecular weight marker like FITC-dextran to the apical chamber of control wells.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh buffer.
-
-
Quantification: Analyze the concentration of tramiprosate and/or 3-SPA in the basolateral samples using a validated LC-MS/MS method. Measure FITC-dextran fluorescence using a plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.
Protocol 2: In Vivo Brain Uptake Assessment (Rodent Model)
-
Animal Dosing: Administer this compound to fasted male Sprague Dawley rats (or another appropriate model) via oral gavage at a specified dose (e.g., 30 mg/kg).[3]
-
Sample Collection: At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8 hours), anesthetize the animals and collect blood via cardiac puncture into heparinized tubes.
-
Brain Perfusion and Collection: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Quickly dissect and harvest the brain.
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Weigh and homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Precipitate proteins from plasma and brain homogenate samples (e.g., with acetonitrile). Analyze the supernatant for tramiprosate and 3-SPA concentrations using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point to determine the extent of BBB penetration.[10]
Visualizations
Caption: this compound Delivery and Mechanism of Action.
Caption: Troubleshooting Workflow for Low Brain Uptake.
Caption: Inhibition of Amyloid-Beta Aggregation Pathway.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 3. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzheon.com [alzheon.com]
- 6. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzheon.com [alzheon.com]
- 12. Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 14. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 15. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An In Vitro Model of the Blood-Brain Barrier to Study Alzheimer's Disease: The Role of β-Amyloid and Its Influence on PBMC Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variability in Patient Response to Alz-801
Welcome to the Alz-801 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this compound (valiltramiprosate).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cognitive and biomarker responses among subjects in our this compound clinical trial. What is the primary factor driving this variability?
A1: The most significant factor influencing patient response to this compound is the Apolipoprotein E ε4 (APOE4) genotype.[1][2][3][4] this compound, a prodrug of tramiprosate, functions by inhibiting the aggregation of amyloid-beta (Aβ) monomers into neurotoxic oligomers.[1][5][6][7][8] Individuals who are homozygous for the APOE4 allele (APOE4/4) have a higher burden of these soluble Aβ oligomers, making them the most responsive population to this compound's mechanism of action.[2][3][4][9] Clinical trial data has consistently shown that APOE4/4 homozygotes, particularly those in the early stages of Alzheimer's disease (AD), exhibit the most significant treatment benefits.[2][10][11][12]
Q2: Why is this compound's efficacy more pronounced in APOE4/4 homozygotes?
A2: The APOE4 allele is the strongest genetic risk factor for late-onset Alzheimer's disease and is associated with an accelerated accumulation of soluble Aβ oligomers, which are considered a key driver of neurotoxicity and cognitive decline.[2] this compound's active agent, tramiprosate, directly targets and stabilizes Aβ42 monomers, preventing their aggregation.[13] In APOE4/4 homozygotes, who have a higher concentration of these oligomers, the drug has a more pronounced effect.[3][4][14] This precision-medicine approach focuses the therapeutic action on the patient subgroup with the highest target engagement potential.[1]
Q3: What level of target engagement should we expect to see in our biomarker analysis?
A3: Successful target engagement with this compound should lead to a significant reduction in plasma phosphorylated tau-181 (p-tau181).[13][15][16][17] P-tau181 is a downstream biomarker of amyloid-induced neurodegeneration.[17] In a Phase 2 study, treatment with this compound resulted in a statistically significant reduction in plasma p-tau181 over 104 weeks.[15][16] You may also observe stabilization or modest reductions in plasma Aβ42 levels.[16]
Q4: Are there any known safety concerns that are more prevalent in a specific patient population?
A4: A significant advantage of this compound is its favorable safety profile, particularly the absence of an increased risk of amyloid-related imaging abnormalities (ARIA), which includes vasogenic edema (ARIA-E).[2][18] This holds true even in the high-risk APOE4/4 population. The most common adverse effects are generally mild and transient, such as nausea and decreased appetite.[2] This is a key differentiator from antibody-based therapies that target fibrillar amyloid plaques.[18]
Q5: Our in vitro assay is not showing the expected inhibition of Aβ aggregation. What could be the issue?
A5: Please refer to the troubleshooting guide below (T1). Several factors could be at play, including the specific form of Aβ used, the concentration of this compound's active metabolite, and the assay conditions.
Troubleshooting Guides
T1: Issue - Inconsistent or No Inhibition of Amyloid-Beta Aggregation in In Vitro Assays
| Potential Cause | Recommended Action |
| Incorrect Aβ Species | This compound's active metabolite, tramiprosate, primarily targets the inhibition of soluble, low-molecular-weight (LMW) Aβ42 oligomer formation.[7][19][20] Assays using pre-aggregated or high-molecular-weight (HMW) Aβ fibrils may not show an effect.[7][19] Solution: Ensure your assay starts with LMW-Aβ42 monomers to properly assess the inhibitory effect on oligomerization. |
| Suboptimal Drug Concentration | The inhibitory effect is dose-dependent.[19] The 265 mg twice-daily clinical dose is projected to achieve the necessary brain exposure for a full anti-oligomerization effect.[5] Solution: Perform a dose-response curve using tramiprosate to determine the optimal concentration for your specific assay system (e.g., Thioflavin T assay). |
| Assay Conditions | Incubation time, temperature, pH, and buffer composition can all influence Aβ aggregation kinetics. Solution: Review and standardize your protocol. Refer to established protocols for Aβ aggregation assays, such as those using Thioflavin T (ThT) or transmission electron microscopy (TEM).[7] |
| Prodrug vs. Active Metabolite | This compound (valiltramiprosate) is a prodrug. In vitro assays should use its active metabolite, tramiprosate (homotaurine), to accurately reflect its biological activity.[13][20] Solution: Synthesize or procure tramiprosate for your in vitro experiments. |
T2: Issue - High Inter-Subject Variability in Pharmacokinetic (PK) Data
| Potential Cause | Recommended Action |
| Original Compound vs. Prodrug | The original compound, tramiprosate, was known for high interindividual pharmacokinetic variability.[18][21] this compound was specifically developed as a prodrug to improve PK properties and reduce this variability.[13][18] Solution: Ensure you are administering this compound (valiltramiprosate), not tramiprosate. The prodrug formulation offers improved absorption and a more consistent plasma exposure profile.[13][20] |
| Patient Adherence | As with any oral therapy, non-adherence can lead to variable plasma drug levels. Solution: Implement adherence monitoring protocols in your clinical study. |
| Metabolic Differences | While this compound improves upon tramiprosate, individual metabolic differences can still contribute to minor PK variations. Solution: Conduct thorough PK/PD modeling to understand and account for any residual variability. The 265 mg BID dose of this compound is designed to provide plasma exposure bioequivalent to the effective dose of tramiprosate from previous Phase 3 studies.[5] |
Quantitative Data Summary
The following tables summarize key quantitative outcomes from clinical trials of this compound and its active compound, tramiprosate, highlighting the differential response based on APOE4 genotype and disease stage.
Table 1: Clinical Efficacy of this compound in APOE4/4 Homozygotes (APOLLOE4 Phase 3 Trial) .[2][10][11]
| Patient Subgroup | Endpoint | Outcome vs. Placebo (78 Weeks) | Significance |
| Mild Cognitive Impairment (MCI) | Cognitive Decline (ADAS-Cog) | 52% Slower Decline | Nominally Significant[10][11] |
| MCI | Functional Ability | Nearly Complete Preservation | - |
| MCI | Hippocampal Atrophy (MRI) | 26% Slower Atrophy | Significant[2] |
| Overall Population (MCI + Mild AD) | Hippocampal Atrophy (MRI) | 18% Slower Atrophy | Significant[2] |
| Overall Population (MCI + Mild AD) | Cognitive Decline (ADAS-Cog13) | 11% Benefit | Not Statistically Significant (p=0.607)[10][11] |
Table 2: Biomarker Changes with this compound in APOE4 Carriers (Phase 2 Trial) .[15][16][22]
| Biomarker | Timepoint | Change from Baseline | Significance |
| Plasma p-tau181 | 52 Weeks | 43% Reduction | p < 0.009[16] |
| Plasma p-tau181 | 104 Weeks | 31% Reduction | p = 0.045[15][16] |
| Plasma Aβ42 | 104 Weeks | 4% Reduction | p < 0.042[16] |
| Hippocampal Atrophy | 104 Weeks | Significantly Reduced vs. Controls | p = 0.0014[15][22] |
Detailed Experimental Protocols
1. Protocol: APOE Genotyping
-
Objective: To determine the APOE allele status (ε2, ε3, ε4) of study participants to enable stratification.
-
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a commercially available DNA extraction kit (e.g., Qiagen QIAamp DNA Blood Mini Kit).
-
PCR Amplification: Amplify the region of the APOE gene containing the polymorphic sites using specific primers.
-
Genotype Analysis: Use a real-time PCR-based allelic discrimination assay or restriction fragment length polymorphism (RFLP) analysis to identify the single nucleotide polymorphisms (SNPs) that define the ε2, ε3, and ε4 alleles.
-
Data Interpretation: Assign genotypes (e.g., APOE3/3, APOE3/4, APOE4/4) based on the SNP analysis.
-
2. Protocol: Cerebrospinal Fluid (CSF) Biomarker Analysis (Aβ42, p-tau181)
-
Objective: To quantify levels of Aβ42 and p-tau181 in CSF as measures of AD pathology and neurodegeneration.
-
Methodology:
-
Sample Collection: Collect CSF via lumbar puncture directly into validated low-binding polypropylene (B1209903) tubes.[23][24] Avoid using standard polystyrene tubes as Aβ42 is prone to surface binding, which can lead to falsely low measurements.[24]
-
Handling and Storage: For fresh samples, follow a standardized pre-analytical protocol to minimize variability.[25][26] If not analyzed immediately, centrifuge the samples, aliquot, and store at -80°C.
-
Quantification: Use a validated immunoassay platform, such as the Roche Elecsys® or Fujirebio Lumipulse® systems, for automated analysis.[24] These assays provide high precision and have received regulatory approval for clinical use.
-
Data Analysis: Report concentrations in pg/mL. For AD diagnosis, results are often interpreted as ratios (e.g., p-tau181/Aβ42) to improve diagnostic accuracy.[24]
-
3. Protocol: Cognitive Assessment (ADAS-Cog)
-
Objective: To measure the severity of cognitive symptoms and track changes over time. The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) is a "gold standard" in AD clinical trials.[27]
-
Methodology:
-
Administration: The ADAS-Cog should be administered by a trained and certified rater to minimize variability.[28] The assessment consists of 11 to 13 tasks.[10][27][29]
-
Core Tasks: The tasks evaluate key cognitive domains affected in AD, including:
-
Scoring: The total score typically ranges from 0 to 70 (for the 11-item version), with higher scores indicating greater cognitive impairment.[29] Scoring must follow a strict, standardized manual.[31]
-
Consistency: To ensure reliability, maintain consistency in the testing environment, time of day, and procedures for each subject across all study visits.[28][31]
-
Visualizations
Caption: this compound is metabolized to tramiprosate, which inhibits toxic Aβ oligomer formation.
Caption: Logical workflow for troubleshooting poor in vitro results with this compound/tramiprosate.
Caption: Decision logic for stratifying patients to interpret this compound response variability.
References
- 1. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 2. patientcareonline.com [patientcareonline.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Clinical Effects of Oral Tramiprosate in APOE4/4 Homozygous Patients with Mild Alzheimer’s Disease Suggest Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzheon.com [alzheon.com]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. This compound prevents amyloid β-protein assembly and reduces cytotoxicity: A preclinical experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Valiltramiprosate used for? [synapse.patsnap.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer’s Disease Carrying Two Copies of APOE4 Gene - BioSpace [biospace.com]
- 11. alzheon.com [alzheon.com]
- 12. Alzheon publishes Phase III results for this compound in APOE4/4 early AD | Alzheimer Europe [alzheimer-europe.org]
- 13. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alzheon.com [alzheon.com]
- 15. Effects of Oral this compound/Valiltramiprosate on Plasma Biomarkers, Brain Hippocampal Volume, and Cognition: Results of 2-Year Single-Arm, Open-Label, Phase 2 Trial in APOE4 Carriers with Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alzheon.com [alzheon.com]
- 17. mdlinx.com [mdlinx.com]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alzforum.org [alzforum.org]
- 21. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Using cerebrospinal fluid biomarkers to diagnose Alzheimer’s disease: an Australian perspective [frontiersin.org]
- 24. Importance of cerebrospinal fluid (CSF) collection protocol for the accurate diagnosis of Alzheimer's disease when using CSF biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scite.ai [scite.ai]
- 27. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 28. Administration and Scoring Variance on the ADAS-Cog - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scribd.com [scribd.com]
- 31. fda.gov [fda.gov]
addressing placebo effects in open-label Alz-801 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with data from open-label studies of Alz-801. The content focuses on the critical challenge of addressing and interpreting potential placebo effects in the absence of a concurrent placebo-controlled arm.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
This compound (valiltramiprosate) is an oral, brain-penetrant prodrug of tramiprosate.[1][2] Its mechanism of action is to inhibit the formation of neurotoxic soluble beta-amyloid (Aβ) oligomers.[3][4] By binding to Aβ42 monomers, it stabilizes them and prevents their aggregation into the toxic oligomers that are considered a key driver of synaptic dysfunction and neurodegeneration in Alzheimer's disease.[2][3][5] This upstream action is distinct from amyloid plaque-clearing antibodies.[4][5] The 265 mg twice-daily dose of this compound is designed to achieve the necessary brain exposure of tramiprosate to fully inhibit Aβ42 oligomer formation.[3]
Q2: Why are open-label studies conducted for this compound, and what are their limitations regarding the placebo effect?
Open-label studies, where both researchers and participants know the treatment being administered, are valuable for gathering long-term safety and biomarker data. For this compound, a Phase 2 open-label biomarker study was conducted to evaluate its effects over two years in APOE4 carriers.[6] This design allows for the observation of drug effects on biological markers of disease progression in a genetically targeted population.[7]
The primary limitation is the inability to control for the placebo effect. The placebo effect is a well-documented phenomenon where patients may experience perceived or actual improvements due to their expectations and the context of treatment, rather than the treatment itself.[8] In an open-label setting, this can influence subjective outcomes like cognitive and functional assessments, making it difficult to isolate the true pharmacological effect of the drug.
Q3: How can researchers begin to account for the placebo effect in open-label this compound data?
Addressing the placebo effect in open-label studies requires a multi-pronged approach focused on leveraging objective measures and historical data. Key strategies include:
-
Prioritizing Objective Biomarkers: Focus on outcomes less susceptible to patient or rater expectation, such as plasma p-tau181 levels, Aβ42/40 ratios, and volumetric MRI data (e.g., hippocampal volume).[9] The Phase 2 study of this compound, for instance, used a significant reduction in plasma p-tau181 as its primary endpoint.[6][10]
-
Comparison with Historical Control Groups: Match the open-label cohort with well-characterized historical control groups from observational studies, such as the Alzheimer's Disease Neuroimaging Initiative (ADNI).[10] This allows for a comparison of disease progression rates against an untreated population, providing context for the observed outcomes.
-
Analyzing Dose-Response Relationships: If different doses are studied, a clear dose-response relationship in biomarker changes can provide evidence of a pharmacological effect.
-
Correlating Biomarker and Clinical Data: Investigate the correlation between objective biomarker changes and clinical outcomes. A strong correlation, such as the observed link between reduced hippocampal atrophy and cognitive stability in the Phase 2 trial, can strengthen the argument for a true drug effect.[6]
Q4: What were the key quantitative outcomes from the 2-year open-label Phase 2 study of this compound in APOE4 carriers?
The single-arm, open-label Phase 2 trial provided key data on biomarkers and clinical endpoints over 104 weeks. The results demonstrated target engagement and suggested a disease-modifying effect.[6]
| Outcome Measure | Baseline (Mean) | Change over 104 Weeks (2 Years) | Comparison/Significance |
| Plasma p-tau181 | N/A | -31% | Primary endpoint met; statistically significant reduction.[10][11] |
| Plasma Aβ42 | N/A | -4% | Statistically significant reduction from baseline.[10][11] |
| Hippocampal Volume Atrophy | 6.80 ml | -3.6% | Atrophy was ~28% less than matched ADNI controls (p=0.0014).[6][10] |
| Rey Auditory Verbal Learning Test (RAVLT) | N/A | Remained above baseline | Cognitive stabilization observed compared to expected decline in ADNI controls.[11] |
| Amyloid-Related Imaging Abnormalities (ARIA-E) | N/A | 0 cases | Favorable safety profile, with no vasogenic brain edema detected.[1][10] |
Troubleshooting Guides
Issue 1: Observed cognitive stability in an open-label cohort seems greater than expected from biomarker changes.
-
Potential Cause: This discrepancy may be driven by a significant placebo effect influencing subjective cognitive scores. Patient and caregiver expectations, coupled with the increased attention from study participation, can lead to apparent cognitive benefits that are not fully explained by the drug's biological action.
-
Troubleshooting Steps:
-
Quantify the Placebo Component: Compare the cognitive decline in your cohort to that of the placebo arm in the pivotal Phase 3 APOLLOE4 study. The APOLLOE4 trial provides a robust, concurrent placebo group for the same patient population (APOE4/4 homozygotes).[12][13]
-
Focus on Objective Functional Measures: Analyze data from performance-based functional assessments or digital biomarkers that are less susceptible to subjective reporting biases.
-
Analyze Subgroups: As seen in the APOLLOE4 trial, drug effects may be more pronounced in specific subgroups (e.g., patients with Mild Cognitive Impairment vs. mild dementia).[11] Analyze if the discrepancy is consistent across different disease stages.
-
Issue 2: Difficulty interpreting biomarker changes without a concurrent control.
-
Potential Cause: Natural disease progression and measurement variability can complicate the interpretation of biomarker data in a single-arm study.
-
Troubleshooting Steps:
-
Benchmark Against ADNI Data: Utilize the publicly available ADNI database. Create a matched control group based on key characteristics (e.g., APOE4 status, age, baseline cognitive scores, baseline biomarker levels) to model expected biomarker changes without treatment. The Phase 2 this compound study successfully used this method to show a significant reduction in hippocampal atrophy.[6][10]
-
Evaluate Early and Sustained Effects: Look for biomarker changes that occur early and are sustained over time, as was seen with plasma p-tau181 in the Phase 2 study, which showed significant reductions from 13 weeks onward.[11][12] This pattern is less likely to be an artifact of natural variation.
-
Assess Inter-Biomarker Consistency: A plausible biological effect should be reflected across multiple related biomarkers. For example, a reduction in brain neurodegeneration (p-tau181) should ideally correlate with the preservation of brain structure (hippocampal volume).
-
Experimental Protocols
Protocol 1: Cognitive Assessment (Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 - ADAS-Cog 13)
-
Objective: To measure the severity of cognitive dysfunction characteristic of Alzheimer's disease. This was the primary efficacy outcome in the Phase 3 APOLLOE4 study.[14]
-
Methodology:
-
Administration: Administered by a trained and certified rater who is blinded to other clinical data where possible.
-
Components: The 13-item scale assesses multiple cognitive domains including memory (word recall, word recognition), language (naming, commands, comprehension), and praxis (ideational and constructional).
-
Scoring: Scores range from 0 to 85, with higher scores indicating greater cognitive impairment.
-
Schedule: Assessments are typically performed at baseline and at regular intervals (e.g., every 13-26 weeks) throughout the study duration.[10]
-
Protocol 2: Plasma Biomarker Analysis (Phosphorylated Tau at threonine 181 - p-tau181)
-
Objective: To measure a key marker of brain neurodegeneration and a downstream indicator of amyloid pathology.
-
Methodology:
-
Sample Collection: Blood samples are collected in K2-EDTA tubes at specified time points (e.g., baseline, week 13, 26, 52, 78, 104).
-
Processing: Plasma is separated by centrifugation within 2 hours of collection and stored at -80°C until analysis.
-
Assay: Ultrasensitive single-molecule array (Simoa) technology is used to quantify the concentration of p-tau181 in plasma.
-
Analysis: Changes from baseline are calculated for each patient and averaged across the treatment group. Statistical significance is determined using appropriate mixed-model or repeated-measures analyses.
-
Protocol 3: Imaging Biomarker (Volumetric MRI for Hippocampal Volume)
-
Objective: To measure the rate of atrophy in the hippocampus, a brain region critical for memory and significantly affected in Alzheimer's disease.
-
Methodology:
-
Acquisition: High-resolution 3D T1-weighted MRI scans are acquired at baseline and subsequent time points (e.g., week 52, 104) using a standardized protocol across all imaging centers.
-
Quality Control: All scans undergo rigorous quality control to check for motion artifacts and other imaging issues.
-
Segmentation: Automated, validated software (e.g., NeuroQuant®, FreeSurfer) is used to segment the hippocampus and calculate its volume, minimizing inter-rater variability.
-
Analysis: The percentage change in hippocampal volume from baseline is calculated. This rate of atrophy is then compared to the expected rate of change from a matched historical control group (e.g., ADNI).[6]
-
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzheon.com [alzheon.com]
- 4. alzheon.com [alzheon.com]
- 5. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 6. Effects of Oral this compound/Valiltramiprosate on Plasma Biomarkers, Brain Hippocampal Volume, and Cognition: Results of 2-Year Single-Arm, Open-Label, Phase 2 Trial in APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheon to Present Biomarker, Brain Preservation, and Clinical Results from Pivotal Program of Oral this compound/Valiltramiprosate at 16th Annual Clinical Trials in Alzheimer’s Disease Conference - BioSpace [biospace.com]
- 8. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. neurologylive.com [neurologylive.com]
- 11. alzforum.org [alzforum.org]
- 12. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Refining Biomarker Assays for ALZ-801 Target Engagement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with biomarker assays related to ALZ-801 (valiltramiprosate).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral prodrug of tramiprosate. Its active metabolite, tramiprosate, works by binding to amyloid-beta 42 (Aβ42) monomers. This action stabilizes the monomers and inhibits their aggregation into neurotoxic soluble oligomers, which are considered a key driver of synaptic dysfunction and toxicity in Alzheimer's disease.[1][2][3] This upstream mechanism of action prevents the formation of amyloid plaques rather than clearing existing ones.[3][4]
Q2: What are the primary biomarkers to measure this compound target engagement?
A2: The primary biomarkers for assessing this compound target engagement are fluid biomarkers found in plasma and cerebrospinal fluid (CSF). Key biomarkers include a reduction in plasma phosphorylated tau-181 (p-tau181) and changes in plasma Aβ42 and Aβ40 levels.[1][5][6] P-tau181 is considered a downstream marker of amyloid-induced neurodegeneration, so its reduction indicates that this compound is effectively inhibiting the toxic amyloid cascade.[7][8]
Q3: Why is there a focus on APOE4 carriers in this compound clinical trials?
A3: Clinical trials with the active moiety of this compound, tramiprosate, showed promising efficacy signals specifically in Alzheimer's disease patients who are homozygous for the apolipoprotein E4 allele (APOE4/4).[2][6] This has led to a precision medicine approach, initially focusing on this high-risk population.[3] Symptomatic APOE4/4 homozygotes have a very high likelihood (over 95%) of having underlying amyloid pathology.[6]
Q4: What kind of changes in biomarker levels are expected with this compound treatment?
A4: Clinical studies have shown that treatment with this compound leads to a statistically significant reduction in plasma p-tau181 levels over time.[7][9] For instance, a Phase 2 trial reported a 31% reduction in plasma p-tau181 at 104 weeks.[7][10] Additionally, a decrease in plasma Aβ42 has been observed, suggesting clearance of Aβ42 from the brain into the plasma.[6][11]
Troubleshooting Guides for Biomarker Assays
Issue 1: High Inter-Assay Variability in Plasma Aβ42/Aβ40 Results
-
Question: We are observing significant variability in our plasma Aβ42/Aβ40 ratio results between different assay plates run on different days. What could be the cause?
-
Answer: High inter-assay variability can stem from several sources:
-
Pre-analytical Sample Handling: Inconsistent sample collection and processing is a major factor. Ensure strict adherence to a standardized protocol for blood collection (e.g., using EDTA tubes), time to centrifugation (within 60 minutes), and storage temperature (-80°C).[12][13][14]
-
Reagent Preparation: Inconsistent preparation of standards, controls, and buffers can lead to variability. Prepare fresh reagents for each run whenever possible and ensure thorough mixing.
-
Pipetting and Dilution Errors: Inaccurate pipetting, especially for serial dilutions of the standard curve, can significantly impact results. Use calibrated pipettes and perform dilutions carefully.
-
Incubation Times and Temperatures: Minor deviations in incubation times and temperatures between runs can affect antibody-antigen binding kinetics. Use a calibrated incubator and a precise timer.
-
Washing Steps: Inefficient or inconsistent washing can lead to high background noise. Ensure the automated plate washer is properly maintained or that manual washing technique is consistent.[15]
-
Issue 2: Plasma p-tau181/p-tau217 Signal is Below the Lower Limit of Quantification (LLOQ)
-
Question: Many of our baseline plasma samples are showing p-tau concentrations below the LLOQ of our immunoassay. How can we address this?
-
Answer: Undetectable p-tau levels can be due to the low physiological concentration of the analyte or issues with the assay itself:
-
Assay Sensitivity: You may be using an assay platform that is not sensitive enough for plasma p-tau, which is present at very low concentrations (pg/mL). Consider using an ultra-sensitive platform like Single Molecule Array (Simoa) or a highly sensitive ELISA kit.[16]
-
Sample Collection Tube: The type of collection tube can affect biomarker stability. For tau and Aβ, polypropylene (B1209903) tubes are generally recommended to prevent adsorption of the proteins to the tube walls.[14][17]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can degrade proteins. Aliquot samples into single-use volumes after the initial processing to avoid multiple freeze-thaw cycles.[17]
-
Matrix Effects: Components in the plasma matrix can sometimes interfere with the assay. Ensure your assay protocol includes steps to mitigate this, such as the use of heterophilic blocking reagents.[12]
-
Issue 3: CSF Aβ42 Concentrations are Inconsistently Low
-
Question: We are measuring Aβ42 in CSF and find that our values are lower than expected and inconsistent, even in known amyloid-positive samples. What is a likely cause?
-
Answer: Low and variable CSF Aβ42 is a common issue, often related to the "stickiness" of the Aβ42 peptide:
-
Adsorption to Materials: Aβ42 is known to adsorb to the surface of plastics and glass. It is critical to use low-protein-binding polypropylene tubes for all collection, processing, and storage steps.[14][18] Avoid transferring the CSF sample between multiple tubes.
-
Sample Mixing: Do not vortex CSF samples. Gentle inversion (5-10 times) is sufficient for mixing after thawing. Vigorous agitation can cause protein aggregation and loss.
-
Collection Volume: The volume of CSF collected and the fill level of the storage tube can impact Aβ42 concentrations. Maximal tube filling is recommended to minimize headspace and potential adsorption to the tube wall during transport and storage.[18]
-
Blood Contamination: Contamination of CSF with blood during lumbar puncture can interfere with the assay. Samples with a visible red tint should not be used. Centrifugation is recommended for any samples that appear hemorrhagic.[14][15]
-
Data Presentation
Table 1: Summary of Plasma Biomarker Changes with this compound Treatment (Phase 2 Study)
| Biomarker | Timepoint | Mean Change from Baseline | p-value | Citation(s) |
| Plasma p-tau181 | 13 Weeks | -18% | 0.038 | [8] |
| Plasma p-tau181 | 26 Weeks | -29% | 0.028 | [8] |
| Plasma p-tau181 | 52 Weeks | -41% to -43% | <0.016 | [9][16] |
| Plasma p-tau181 | 104 Weeks | -31% | 0.045 | [7][10] |
| Plasma p-tau181/Aβ42 Ratio | 26 Weeks | -30% | 0.022 | [8] |
| Plasma Aβ42 | 52 Weeks | -5% | 0.002 | [16] |
| Plasma Aβ40 | 52 Weeks | -5% | 0.005 | [16] |
Table 2: Summary of Imaging and Cognitive Outcomes with this compound (Phase 2 Study)
| Outcome Measure | Timepoint | Result | p-value | Citation(s) |
| Hippocampal Atrophy | 104 Weeks | 28% reduction vs. matched controls | <0.015 | [9] |
| Rey Auditory Verbal Learning Test (RAVLT) | 104 Weeks | Stable and above baseline | N/A | [7][11] |
Experimental Protocols
Protocol 1: Plasma p-tau Sample Collection and Processing
This protocol is synthesized from best practices for plasma biomarker analysis.[12][13]
-
Collection: Draw whole blood into EDTA-containing tubes.
-
Mixing: Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Processing Time: Place tubes on wet ice and process within 30-60 minutes of collection.
-
Centrifugation: Centrifuge the tubes at 2000-3000 rpm for 15 minutes at 4°C.
-
Aliquoting: Carefully collect the supernatant (plasma), avoiding the buffy coat and red blood cells.
-
Storage: Dispense plasma into pre-labeled, low-protein-binding polypropylene cryovials. Store immediately at -80°C until analysis. Avoid freeze-thaw cycles.
Protocol 2: General ELISA for Plasma Aβ42 Quantification
This is a generalized protocol based on standard sandwich ELISA principles.[15][19]
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the N-terminus of Aβ. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1-3% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate. Add prepared standards (synthetic Aβ42 peptide) and plasma samples (diluted in assay diluent) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for the C-terminus of Aβ42. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add TMB substrate and incubate until a color change is observed (typically 15-30 minutes).
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the Aβ42 concentration in samples by interpolating their absorbance values against the standard curve using a 4-parameter logistic (4-PL) curve fit.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for biomarker assays.
References
- 1. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzheon.com [alzheon.com]
- 3. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. alzheon.com [alzheon.com]
- 5. Effects of Oral this compound/Valiltramiprosate on Plasma Biomarkers, Brain Hippocampal Volume, and Cognition: Results of 2-Year Single-Arm, Open-Label, Phase 2 Trial in APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Oral this compound/Valiltramiprosate on Plasma Biomarkers, Brain Hippocampal Volume, and Cognition: Results of 2-Year Single-Arm, Open-Label, Phase 2 Trial in APOE4 Carriers with Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzheon.com [alzheon.com]
- 9. alzheon.com [alzheon.com]
- 10. Two Studies Detail Biomarker, Brain Preservation, and Clinical Benefits After 2-Year this compound Trial in APOE4 Early Alzheimer's [synapse.patsnap.com]
- 11. neurologylive.com [neurologylive.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. medrxiv.org [medrxiv.org]
- 14. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. intimakmur.co.id [intimakmur.co.id]
- 16. neurology.org [neurology.org]
- 17. Cerebrospinal Fluid Biomarkers for Neurological Diseases [thermofisher.com]
- 18. biofinder.se [biofinder.se]
- 19. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Alz-801 Preclinical Studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during preclinical studies of Alz-801. The following resources are designed to address common issues and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vivo Studies
Q1: We are observing high variability in cognitive and behavioral outcomes in our this compound-treated transgenic mouse models. What are the potential causes?
A: High variability in behavioral outcomes is a common challenge in preclinical Alzheimer's disease (AD) research. Several factors related to the animal models themselves can contribute to this:
-
Genetic Background of Transgenic Mice: The genetic background of transgenic mouse strains significantly influences amyloid plaque pathology, neuroinflammation, and cognitive deficits.[1][2] Different lines of the same transgenic model (e.g., 5xFAD on different backgrounds) can exhibit varied responses to treatment. It is crucial to use a consistent and well-characterized genetic background for all experimental and control groups.
-
Subtle Differences in Animal Husbandry: Minor variations in housing conditions, diet, and handling can impact stress levels and behavior in mice, leading to inconsistent results. Standardize all husbandry protocols and ensure all animal handlers are consistently trained.
-
Age and Disease Progression: The age of the animals at the time of treatment initiation and assessment is critical. The pathological cascade of AD progresses over time, and the therapeutic window for an anti-aggregation agent like this compound is likely early in the disease process. Ensure that animals are age-matched and that the treatment window aligns with the intended stage of pathology.
-
Sex Differences: Male and female transgenic mice can exhibit differences in pathology and cognitive decline.[2] It is important to include both sexes in your studies and to analyze the data for any sex-specific effects.
Q2: We are not seeing a consistent reduction in amyloid-beta (Aβ) plaque load in our this compound-treated animals. Is this expected?
A: While this compound's primary mechanism is the inhibition of soluble Aβ oligomer formation, its effect on established plaques may be less direct and more variable. Here's what to consider:
-
Mechanism of Action: this compound's active metabolite, tramiprosate, works by stabilizing Aβ monomers, thereby preventing their aggregation into toxic oligomers.[3] It is not designed to actively clear existing plaques. Therefore, a dramatic reduction in plaque load, especially in older animals with significant plaque pathology, may not be the most sensitive or consistent outcome measure.
-
Timing of Intervention: The efficacy of an anti-aggregation agent is likely to be most pronounced when administered early in the disease process, before significant plaque deposition has occurred.
-
Incomplete Preclinical Data for Tramiprosate: It's worth noting that some preclinical studies of tramiprosate showed incomplete or seemingly contradictory data regarding its effects on Aβ levels in the brain.[4]
-
Focus on Soluble Aβ Oligomers: A more relevant and potentially more consistent biomarker to assess the in vivo efficacy of this compound would be the measurement of soluble Aβ oligomer levels in the brain.
In Vitro Studies
Q3: Our in vitro Aβ aggregation assays (e.g., Thioflavin T assays) are showing poor reproducibility between experiments. What can we do to improve this?
A: In vitro Aβ aggregation assays are notoriously sensitive to small variations in experimental conditions. Here are key areas to focus on for improving reproducibility:
-
Aβ Peptide Preparation: This is one of the most critical factors. The starting material must be as monomeric as possible. Pre-existing "seeds" or aggregates in the peptide stock will lead to highly variable and rapid aggregation kinetics.[5] It is essential to follow a rigorous protocol for dissolving and monomerizing the Aβ peptide.
-
Buffer Conditions: pH, ionic strength, and the presence of co-solvents can all influence aggregation kinetics.[6] Ensure that buffer preparation is consistent and that the pH is verified for every experiment.
-
Pipetting and Mixing: Inconsistent pipetting and mixing can introduce variability. Use precise pipetting techniques and ensure thorough but gentle mixing of reagents.[5]
-
Plate Effects: Temperature gradients and evaporation across a 96-well plate can lead to "edge effects" where wells on the periphery show different aggregation kinetics. Use a plate sealer and ensure the plate reader has uniform temperature control.[5]
-
Stochastic Nature of Nucleation: The initial nucleation phase of Aβ aggregation has a stochastic component, which can lead to inherent variability in the lag phase of the reaction.[7] Running a sufficient number of replicates can help to mitigate this.
Q4: We are not observing a consistent inhibitory effect of this compound (tramiprosate) in our Aβ aggregation assays. What should we check?
A: If you are not seeing the expected inhibition, consider the following:
-
Molar Ratio of Tramiprosate to Aβ: Preclinical studies have shown that a significant molar excess of tramiprosate to Aβ42 is required for full inhibition of oligomer formation in vitro, with projections of a 1,000-fold molar excess being effective.[8][9] Ensure that the concentrations used in your assay achieve this necessary molar ratio.
-
Purity and Stability of Tramiprosate: Verify the purity and stability of your tramiprosate compound. Degradation of the compound will reduce its effective concentration.
-
Assay Conditions: The inhibitory effect of a compound can be influenced by the specific conditions of the aggregation assay. It may be necessary to optimize the assay to reliably detect the inhibitory activity of small molecules.
Data Presentation
Table 1: Summary of this compound and Tramiprosate Pharmacokinetics
| Parameter | This compound (Prodrug) | Tramiprosate (Active Metabolite) | Reference(s) |
| Oral Bioavailability | Improved compared to tramiprosate | Low | [10] |
| Pharmacokinetic Variability | Substantially reduced inter-subject variability | High inter-subject variability | [3] |
| Elimination Half-life | Longer than tramiprosate | Shorter | [3] |
| Food Effect | Administration with food reduces GI symptoms without affecting plasma exposure | Not specified | [3] |
| Dose Equivalence | 265 mg BID of this compound achieves equivalent exposure to 150 mg BID of tramiprosate | N/A | [11] |
Table 2: Key Preclinical and In Vitro Findings for this compound/Tramiprosate
| Finding | Details | Reference(s) |
| Inhibition of Aβ42 Oligomer Formation | A 1,000-fold molar excess of tramiprosate to Aβ42 yielded full inhibition in vitro. | [8][9] |
| Mechanism of Action | Stabilizes Aβ42 monomers through a multi-ligand enveloping mechanism, preventing aggregation. | [3] |
| In Vivo Efficacy in Transgenic Mice | Some studies showed reductions in soluble and insoluble Aβ, but data was considered incomplete. | [4] |
| Effect on CSF Aβ42 in Humans | Phase 2 trials of tramiprosate showed a dose-dependent reduction in CSF Aβ42. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of Monomeric Amyloid-Beta (Aβ) 1-42
-
Objective: To prepare a consistent stock of monomeric Aβ1-42 for use in in vitro aggregation assays.
-
Materials:
-
Lyophilized synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Ice-cold, sterile-filtered buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
-
Procedure:
-
Dissolution in HFIP: Carefully weigh the lyophilized Aβ1-42 peptide and dissolve it in HFIP to a concentration of 1 mg/mL. HFIP is a strong disaggregating agent.
-
Incubation: Incubate the HFIP solution at room temperature for 1-2 hours with occasional vortexing to ensure complete dissolution and monomerization.
-
Aliquoting and Evaporation: Aliquot the solution into sterile, low-binding microcentrifuge tubes. Allow the HFIP to evaporate completely in a fume hood overnight, leaving a thin peptide film.
-
Storage of Peptide Film: The dried peptide films can be stored at -80°C for several months.
-
Reconstitution in DMSO: Immediately before use, reconstitute the dried peptide film in high-quality, anhydrous DMSO to a concentration of 5 mM.
-
Dilution in Assay Buffer: Dilute the DMSO stock solution into ice-cold assay buffer to the final desired concentration for your experiment. It is critical to use the diluted peptide solution immediately.
-
Protocol 2: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay
-
Objective: To monitor the kinetics of Aβ1-42 aggregation in the presence and absence of this compound (tramiprosate).
-
Materials:
-
Monomeric Aβ1-42 stock solution (from Protocol 1)
-
Tramiprosate stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in assay buffer)
-
Assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with temperature control
-
-
Procedure:
-
Prepare Reagents: Prepare serial dilutions of tramiprosate in assay buffer. Prepare a working solution of ThT in assay buffer (e.g., 10 µM).
-
Plate Setup: In each well of the 96-well plate, add the appropriate volume of assay buffer, ThT working solution, and either tramiprosate dilution or vehicle control.
-
Initiate Aggregation: Add the monomeric Aβ1-42 solution to each well to achieve the desired final concentration (e.g., 10 µM).
-
Fluorescence Monitoring: Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C. Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (typically 24-48 hours). Include intermittent shaking to promote aggregation.
-
Data Analysis: Plot the fluorescence intensity over time for each condition. Analyze the lag time, maximum fluorescence, and aggregation rate.
-
Mandatory Visualization
Caption: Mechanism of action of this compound (valiltramiprosate).
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound preclinical results.
References
- 1. Genetic diversity promotes resilience in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing face validity of mouse models of Alzheimer’s disease with natural genetic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. alzheon.com [alzheon.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders [frontiersin.org]
- 13. alzheon.com [alzheon.com]
ALZ-801 Technical Support Center: Impact of Food on Absorption and Bioavailability
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the absorption and bioavailability of ALZ-801 (valiltramiprosate). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the overall impact of food on the bioavailability of this compound's active moiety, tramiprosate?
A1: Administration of this compound with food does not significantly affect the total plasma exposure (Area Under the Curve - AUC) of its active metabolite, tramiprosate.[1][2] This means that the overall amount of the active drug that reaches the bloodstream remains consistent whether this compound is taken with or without a meal.
Q2: How does food affect the rate of absorption of this compound?
A2: Food delays the time to reach maximum plasma concentration (Tmax) of tramiprosate. While the overall exposure is unchanged, the peak concentration is reached more slowly when this compound is administered with food.
Q3: Are there any clinical advantages to administering this compound with food?
A3: Yes, administering this compound with food markedly reduces the incidence of gastrointestinal side effects, such as nausea and vomiting.[1][2] This improvement in tolerability is a key consideration for clinical trial design and eventual patient administration.
Q4: I am designing a clinical study. Should this compound be administered in a fed or fasted state?
A4: For clinical studies, administering this compound with food is recommended. This approach minimizes gastrointestinal adverse events, which can improve patient compliance and data quality, without compromising the systemic exposure to the active drug, tramiprosate.[1]
Q5: My experiment requires rapid peak plasma concentrations of tramiprosate. Should I administer this compound in a fasted state?
A5: If the experimental goal is to achieve rapid peak plasma concentrations, administration in a fasted state would be appropriate, as this leads to a shorter Tmax. However, researchers should be prepared to monitor for and manage a potential increase in gastrointestinal side effects.
Troubleshooting Guide
Issue 1: High inter-subject variability in pharmacokinetic (PK) data.
-
Possible Cause: Inconsistent food status among subjects.
-
Troubleshooting Step: Ensure strict adherence to the designated fed or fasted state in your study protocol. For fed studies, standardize the type of meal consumed by all subjects. This compound itself was developed to reduce the high inter-subject PK variability observed with its active moiety, tramiprosate.[1]
Issue 2: Unexpectedly low Cmax values in a fed study.
-
Possible Cause: This is an expected effect of food on this compound absorption. Food slows the rate of absorption, leading to a lower peak concentration (Cmax) and a delayed time to reach that peak (Tmax).
-
Troubleshooting Step: Review the expected pharmacokinetic profile of this compound under fed conditions. The total drug exposure (AUC) should be comparable to the fasted state.
Issue 3: Increased incidence of nausea and vomiting in study subjects.
-
Possible Cause: Administration of this compound in a fasted state.
-
Troubleshooting Step: If scientifically permissible, switch to a fed protocol. If a fasted state is required, consider implementing measures to manage gastrointestinal symptoms, such as antiemetics, and monitor subjects closely.
Data Presentation
Table 1: Summary of Food Effect on Tramiprosate Pharmacokinetics Following Oral Administration of this compound
| Pharmacokinetic Parameter | Effect of Food Administration | Clinical Implication |
| AUC (Area Under the Curve) | No significant effect | Consistent total drug exposure regardless of food intake. |
| Cmax (Maximum Concentration) | Decreased | Slower rate of absorption. |
| Tmax (Time to Maximum Concentration) | Delayed / Increased | Slower rate of absorption. |
| Gastrointestinal Tolerability | Markedly improved | Reduced incidence of nausea and vomiting. |
This table is a qualitative summary based on available clinical data. Specific quantitative values from the food-effect study are not publicly available.
Experimental Protocols
Protocol: Single-Dose Food-Effect Study for this compound
This protocol is based on the description of the Phase 1 food-effect study for this compound.[3]
-
Study Design: An open-label, single-dose, crossover study in healthy adult volunteers.
-
Treatment Arms:
-
Fasted State: Subjects receive a single oral dose of this compound after an overnight fast of at least 10 hours.
-
Fed State: Subjects receive a single oral dose of this compound shortly after consuming a standardized high-fat meal.
-
-
Meal Composition (Fed State): A high-fat, high-calorie meal is typically used in such studies to assess the maximum potential impact of food on drug absorption.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after this compound administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of this compound and its active metabolite, tramiprosate, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including AUC, Cmax, and Tmax.
Visualizations
Caption: Workflow of a typical food-effect study for this compound.
Caption: Impact of food on the absorption pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
long-term safety and tolerability of Alz-801 administration
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety and tolerability of Alz-801 (valiltramiprosate) administration. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols from key clinical trials, and visualizations of the drug's mechanism of action and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety and tolerability profile of this compound?
A1: Based on extensive clinical trial data, this compound has demonstrated a favorable long-term safety and tolerability profile in patients with early Alzheimer's disease, particularly in those with the APOE4/4 genotype.[1][2] The most commonly reported adverse events are generally mild and transient.[3] Importantly, long-term administration has not been associated with an increased risk of vasogenic edema (ARIA-E).[1]
Q2: What are the most common adverse events associated with this compound administration?
A2: The most frequently observed treatment-emergent adverse events are gastrointestinal in nature, including mild nausea and vomiting.[1] Other reported adverse events include decreased appetite and weight loss.[1] These events are often mild and tend to resolve with continued treatment.
Q3: Does this compound carry a risk of Amyloid-Related Imaging Abnormalities (ARIA)?
A3: Clinical trial data consistently show that this compound does not increase the risk of ARIA with edema (ARIA-E).[1][4][5] The incidence of ARIA with microhemorrhages (ARIA-H) and siderosis has been found to be comparable to or lower than that observed in the placebo groups.[1] This favorable safety profile regarding ARIA is a key differentiator for this compound.
Q4: What is the discontinuation rate due to adverse events in long-term this compound studies?
A4: In the pivotal APOLLOE4 Phase 3 trial, the dropout rate in the valiltramiprosate arm was 19%, compared to 9% in the placebo arm. Of the early terminations in a Phase 2 study, a small number were attributed to non-serious treatment-emergent adverse events.
Q5: How does food intake affect the tolerability and pharmacokinetics of this compound?
A5: Administering this compound with food can reduce the incidence of gastrointestinal symptoms, such as nausea, without significantly impacting plasma exposure to its active moiety, homotaurine.[1]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action/Troubleshooting Steps |
| Mild Nausea or Vomiting | Common treatment-emergent adverse event. | - Administer this compound with food to mitigate gastrointestinal effects. - Symptoms are often transient and may resolve with continued use as tolerance develops.[1] |
| Unexpected Clinical Outcomes | Patient genetics and disease stage. | - Confirm the patient's APOE4 genotype. This compound has shown more pronounced effects in APOE4/4 homozygotes. - Efficacy signals have been stronger in patients at the Mild Cognitive Impairment (MCI) stage compared to mild dementia.[4][6] |
| Variability in Biomarker Data | Pre-analytical and analytical variables. | - Ensure strict adherence to protocols for plasma and CSF collection, processing, and storage. - Utilize validated and standardized assays for biomarker quantification (e.g., p-tau181). |
| Questions Regarding MRI Monitoring | Safety monitoring for ARIA. | - Although this compound has not been associated with an increased risk of ARIA-E, regular MRI monitoring as per the clinical trial protocol is essential for patient safety and data integrity.[6] |
Quantitative Data Summary
Table 1: Overview of Adverse Events in the APOLLOE4 Phase 3 Trial
| Adverse Event | Valiltramiprosate (n=163) | Placebo (n=162) |
| Nausea | More Frequent | Less Frequent |
| Vomiting | More Frequent | Less Frequent |
| Decreased Appetite | More Frequent | Less Frequent |
| Weight Decrease | More Frequent | Less Frequent |
| Serious Adverse Events | Similar Incidence | Similar Incidence |
Source: Data compiled from reports on the APOLLOE4 Phase 3 trial.
Table 2: Incidence of Amyloid-Related Imaging Abnormalities (ARIA) in the APOLLOE4 Phase 3 Trial
| ARIA Type | Valiltramiprosate | Placebo |
| ARIA-E (Edema) | No increased risk | - |
| ARIA-H (Microhemorrhages) | Comparable or lower incidence | - |
| ARIA-H (Siderosis) | Comparable or lower incidence | - |
Source: Consistent findings across multiple clinical trial reports.[1][4][5]
Experimental Protocols
Protocol 1: Participant Screening and Enrollment (APOLLOE4 Phase 3 Trial)
-
Inclusion Criteria:
-
Genotype: Homozygous for the APOE4 allele (APOE4/4).[7]
-
Diagnosis: Early Alzheimer's Disease (Mild Cognitive Impairment or mild dementia) consistent with NIA-AA criteria.[7]
-
Cognitive Assessment: Mini-Mental State Examination (MMSE) score of 22-30.[7]
-
Clinical Staging: Clinical Dementia Rating (CDR) Global Score of 0.5 or 1.0.[7]
-
Exclusion Criteria:
-
Presence of vasogenic edema (ARIA-E) at baseline MRI.
-
Medical conditions that could interfere with the study assessments.
-
-
Screening Procedure:
-
Informed consent obtained from the participant and/or their legally authorized representative.
-
Medical history review and physical examination.
-
APOE genotyping.
-
Baseline cognitive and functional assessments (ADAS-Cog, CDR-SB, etc.).
-
Baseline brain MRI scan.
-
Collection of blood samples for baseline biomarker analysis.
-
Protocol 2: Volumetric MRI (vMRI) Acquisition and Analysis
-
Image Acquisition:
-
Image Analysis:
Protocol 3: Plasma p-tau181 Biomarker Analysis
-
Sample Collection and Processing:
-
Blood samples are collected from participants at baseline and specified follow-up visits.
-
Plasma is separated by centrifugation according to standardized procedures.
-
Samples are aliquoted and stored at -80°C until analysis.
-
-
Assay Methodology:
-
Plasma p-tau181 concentrations are measured using a highly sensitive, validated immunoassay.
-
Analyses for key studies have been performed at specialized central laboratories (e.g., the laboratory of Professor Kaj Blennow at the University of Gothenburg) to ensure high-quality, consistent data.[2]
-
-
Data Analysis:
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: this compound Clinical Trial Workflow.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzheon.com [alzheon.com]
- 3. alzforum.org [alzforum.org]
- 4. alzheon.com [alzheon.com]
- 5. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy, Safety and Imaging Effects of Oral Valiltramiprosate in APOEε4/ε4 Homozygotes with Early Alzheimer’s Disease: Results of the Phase III, Randomized, Double-Blind, Placebo-Controlled, 78-Week APOLLOE4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Effects of Oral this compound/Valiltramiprosate on Plasma Biomarkers, Brain Hippocampal Volume, and Cognition: Results of 2-Year Single-Arm, Open-Label, Phase 2 Trial in APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alz-801 and Tramiprosate for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and safety profiles of Alz-801 (valiltramiprosate) and its active moiety, tramiprosate. The information is supported by data from clinical trials to assist researchers and drug development professionals in their evaluation of these compounds for the treatment of Alzheimer's disease.
Introduction
This compound is an oral prodrug of tramiprosate, developed to improve upon the pharmacokinetic properties and gastrointestinal tolerability of the original compound.[1][2] Both agents are small molecules that target the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[3][4] Tramiprosate was evaluated in extensive Phase 3 clinical trials, and while it did not meet its primary endpoints in the overall population, post-hoc analyses revealed potential efficacy in a specific genetic subgroup of patients with Alzheimer's disease—carriers of the apolipoprotein E4 (APOE4) allele.[5][6] This led to the development of this compound, which is designed to deliver tramiprosate more efficiently and with fewer side effects.[1]
Mechanism of Action
Both this compound, through its conversion to tramiprosate, and tramiprosate itself, share the same mechanism of action. They are amyloid anti-aggregation agents that bind to soluble Aβ monomers, particularly Aβ42.[3][4] This interaction stabilizes the monomers and prevents their misfolding and aggregation into neurotoxic oligomers and subsequent amyloid plaques.[4][7]
Pharmacokinetic Profile Comparison
This compound was specifically designed to overcome the pharmacokinetic limitations of tramiprosate, which included high inter-subject variability and poor gastrointestinal tolerability.[1] As a prodrug, this compound is rapidly absorbed and converted to tramiprosate, leading to more consistent plasma concentrations.[3]
A key finding from clinical trials is that a 265 mg twice-daily dose of this compound achieves a steady-state area under the curve (AUC) exposure of tramiprosate equivalent to that of a 150 mg twice-daily dose of oral tramiprosate.[1]
| Parameter | This compound (providing Tramiprosate) | Tramiprosate | Key Observations |
| Dose | 265 mg BID | 150 mg BID | This compound dose is designed to provide equivalent exposure to the tramiprosate dose used in Phase 3 trials.[1] |
| Cmax (ng/mL) of Tramiprosate | ~1190 | Not explicitly reported in Phase 3, but highly variable. | This compound provides more consistent peak plasma concentrations.[3] |
| Tmax (hr) of Tramiprosate | ~1.5 - 2.0 | Not explicitly reported in Phase 3. | Rapid absorption and conversion of this compound.[3] |
| AUC (ng·h/mL) of Tramiprosate | ~5,200 - 6,300 (AUC0-12h) | Equivalent to 265 mg this compound | This compound achieves the target exposure of tramiprosate with a lower molar dose.[1][3] |
| Half-life (hr) of Tramiprosate | ~14.9 (extended) | Not explicitly reported in Phase 3. | This compound formulation leads to a longer apparent half-life of tramiprosate.[8] |
| Inter-subject Variability | Low | High | A primary advantage of the prodrug formulation.[1][3] |
| Food Effect | Minimal impact on exposure | Significant impact on tolerability | This compound can be taken with food, which improves gastrointestinal tolerability.[1] |
Safety and Tolerability Profile
The safety profiles of both this compound and tramiprosate have been extensively studied in clinical trials. A significant advantage of this compound is its improved gastrointestinal tolerability.[1] Notably, neither tramiprosate nor this compound has been associated with an increased risk of amyloid-related imaging abnormalities with edema (ARIA-E), a concern with some other amyloid-targeting therapies.[5][9]
| Adverse Event | This compound (265 mg BID) | Tramiprosate (150 mg BID) | Placebo | Key Observations |
| Nausea | ~21% | Higher incidence reported in Phase 3 | ~8% | This compound shows a lower incidence of nausea compared to historical data for tramiprosate.[5][6] |
| Vomiting | ~6% | Higher incidence reported in Phase 3 | ~2% | Similar to nausea, vomiting is less frequent with this compound.[5][6] |
| Diarrhea | Not reported as a common AE | ~11% | ~7% | |
| Weight Decrease | ~10% | ~10% | ~4% | |
| Headache | ~8% | ~12% | ~11% | |
| Falls | ~8% | ~13% | ~12% | |
| ARIA-E | No increased risk observed | No increased risk observed | No increased risk observed | A key safety advantage for this class of compounds.[5][9] |
Experimental Protocols
The data presented in this guide are derived from several clinical trials. The methodologies for the key pharmacokinetic and safety assessments are summarized below.
This compound Phase 1 and 2 Studies (Pharmacokinetics)
-
Study Design: Phase 1 studies were randomized, placebo-controlled, single- and multiple-ascending dose trials in healthy adult and elderly volunteers.[1] Phase 2 studies were open-label trials in APOE4 carriers with early Alzheimer's disease.[3]
-
Dosing: Single doses or multiple doses of this compound were administered.
-
Sample Collection: Blood samples were collected at pre-specified time points before and after drug administration.
-
Bioanalytical Method: Plasma concentrations of tramiprosate were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[1]
Tramiprosate Phase 3 Studies (Safety)
-
Study Design: The Alphase study was a large, randomized, double-blind, placebo-controlled, multi-center trial in patients with mild-to-moderate Alzheimer's disease.[4]
-
Participants: Over 2,000 patients were enrolled across two large Phase 3 studies.[6]
-
Treatment Duration: Patients received tramiprosate or placebo for 78 weeks.[4]
-
Safety Assessments: Safety and tolerability were monitored throughout the study by collecting data on adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[4] Brain magnetic resonance imaging (MRI) was performed to assess for ARIA.[6]
-
Statistical Analysis: The incidence of AEs was compared between the tramiprosate and placebo groups.[4]
Conclusion
This compound represents a refined therapeutic approach that builds upon the experience of tramiprosate. By utilizing a prodrug strategy, this compound successfully addresses the key pharmacokinetic and tolerability issues of its parent compound. The improved pharmacokinetic profile, characterized by lower inter-subject variability and better gastrointestinal tolerability, coupled with a favorable safety profile devoid of ARIA-E risk, positions this compound as a promising candidate for further investigation in genetically targeted populations of patients with Alzheimer's disease. This comparative analysis provides a foundational understanding for researchers and clinicians involved in the development of novel therapies for this neurodegenerative condition.
References
- 1. Clinical Pharmacokinetics and Safety of this compound, a Novel Prodrug of Tramiprosate in Development for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Oral this compound/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tramiprosate in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzheon.com [alzheon.com]
- 6. alzheon.com [alzheon.com]
- 7. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzheon.com [alzheon.com]
- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/54459 [onderzoekmetmensen.nl]
A Tale of Two Amyloids: ALZ-801 and Lecanemab in the Fight Against Alzheimer's
Two distinct therapeutic strategies targeting the amyloid cascade in Alzheimer's disease are nearing the forefront of clinical application: ALZ-801, an oral small molecule designed to prevent the formation of toxic amyloid oligomers, and lecanemab, an intravenously administered antibody that targets and clears larger amyloid protofibrils. This guide provides a detailed comparison of their mechanisms, clinical trial data, and experimental methodologies for researchers, scientists, and drug development professionals.
At a Glance: Key Differences Between this compound and Lecanemab
| Feature | This compound (Valiltramiprosate) | Lecanemab (Leqembi) |
| Drug Type | Oral small molecule (prodrug of tramiprosate) | Intravenous humanized monoclonal antibody |
| Primary Target | Amyloid beta (Aβ) monomers, preventing oligomer formation | Soluble amyloid beta (Aβ) protofibrils |
| Mechanism of Action | Stabilizes Aβ42 monomers to inhibit aggregation "upstream"[1][2] | Binds to and facilitates the clearance of existing Aβ protofibrils "downstream"[3][4][5] |
| Target Population | Primarily studied in APOE4/4 homozygous individuals with early Alzheimer's disease[6] | Individuals with mild cognitive impairment or mild dementia stage of Alzheimer's disease[3][7] |
| Administration | Oral tablet taken twice daily[8] | Intravenous infusion every two weeks[9] |
| FDA Status | Investigational (Phase 3 trial completed)[6] | Approved[3][5] |
Mechanism of Action: A Divergence in Amyloid Targeting
The pathological cascade of amyloid beta (Aβ) in Alzheimer's disease is a multi-step process that begins with the misfolding of Aβ monomers, which then aggregate into progressively larger and more neurotoxic species, including oligomers, protofibrils, and finally, insoluble amyloid plaques.[10][11] this compound and lecanemab intervene at different points in this pathway.
This compound , a prodrug of tramiprosate, acts at the very beginning of this cascade.[1][12] It is designed to prevent the initial aggregation of Aβ monomers into toxic oligomers.[1][12][13] By stabilizing the conformation of Aβ42 monomers, this compound effectively inhibits the formation of the small, soluble, and highly neurotoxic oligomers that are thought to be a primary driver of synaptic dysfunction and neuronal injury in the early stages of Alzheimer's disease.[1][12][14] This "upstream" approach aims to prevent the downstream accumulation of all pathological Aβ species.[1]
Clinical Trial Data: A Comparative Overview
The clinical development programs for this compound and lecanemab have yielded a wealth of data on their efficacy and safety. The following tables summarize key quantitative findings from their respective pivotal trials: the APOLLOE4 trial for this compound and the Clarity AD trial for lecanemab.
Cognitive and Functional Outcomes
| Endpoint | This compound (APOLLOE4 - MCI Subgroup, 78 Weeks)[6][15][16] | Lecanemab (Clarity AD, 18 Months)[1][5][6][17] |
| ADAS-Cog13/14 | 52% benefit vs. placebo (MCI subgroup) | -1.44 difference vs. placebo (26% slowing of decline) |
| CDR-SB | Clinically meaningful effects observed (not statistically significant in overall population) | -0.45 difference vs. placebo (27% slowing of decline) |
| ADCS MCI-ADL | N/A | 37% less decline vs. placebo |
| Amsterdam-IADL | Clinically meaningful effects observed (not statistically significant in overall population) | N/A |
Biomarker Outcomes
| Biomarker | This compound (Phase 2, 104 Weeks)[3][4][12][18] | Lecanemab (Clarity AD, 18 Months)[1][5][10] |
| Plasma p-tau181 | -31% reduction from baseline | Significant reduction vs. placebo |
| Plasma Aβ42 | -4% reduction from baseline | N/A |
| Plasma Aβ40 | Stabilized after 52 weeks | N/A |
| Plasma Aβ42/40 Ratio | N/A | Significant increase vs. placebo |
| CSF p-tau181 | N/A | Improved vs. placebo |
| CSF Neurogranin | N/A | Improved to normal levels |
| Plasma GFAP | N/A | Improved vs. placebo |
| Amyloid PET (Centiloids) | N/A | -59.1 mean difference vs. placebo |
| Hippocampal Volume | ~28% less atrophy vs. matched external control | N/A |
Safety Outcomes
| Adverse Event | This compound (APOLLOE4)[6] | Lecanemab (Clarity AD)[17][19] |
| Amyloid-Related Imaging Abnormalities with Edema (ARIA-E) | No increased risk observed | 12.6% |
| Amyloid-Related Imaging Abnormalities with Hemorrhage (ARIA-H) | No increased risk observed | 14.0% |
| Infusion-Related Reactions | N/A | Most common adverse event |
| Most Common Adverse Events | Mild nausea, decreased appetite, weight loss, vomiting | Infusion-related reactions, ARIA-H, ARIA-E, headache |
Experimental Protocols
The clinical trials for both this compound and lecanemab employed rigorous methodologies to assess their efficacy and safety. Below are overviews of the key experimental protocols utilized.
Clinical Dementia Rating-Sum of Boxes (CDR-SB)
The CDR-SB is a clinician-rated scale used to assess the severity of dementia across six domains: memory, orientation, judgment and problem-solving, community affairs, home and hobbies, and personal care.[20][21] The assessment is conducted through a semi-structured interview with the patient and a reliable informant (e.g., a family member).[20] Each domain is rated on a 5-point scale (0 = none, 0.5 = questionable, 1 = mild, 2 = moderate, 3 = severe). The "sum of boxes" is the total score from all six domains, with higher scores indicating greater impairment.[21] In both the APOLLOE4 and Clarity AD trials, the change from baseline in the CDR-SB score was a key endpoint to measure the rate of cognitive and functional decline.[1][6]
Amyloid Positron Emission Tomography (PET) Imaging
Cerebrospinal Fluid (CSF) Biomarker Analysis
Conclusion: Different Paths to a Common Goal
This compound and lecanemab represent two promising, yet fundamentally different, approaches to targeting the amyloid cascade in Alzheimer's disease. This compound's oral, "upstream" mechanism of preventing oligomer formation offers a potentially convenient and preventative strategy, particularly for a genetically defined high-risk population. Lecanemab's intravenous, "downstream" approach of clearing existing protofibrils has demonstrated efficacy in slowing cognitive decline and has achieved regulatory approval. The distinct mechanisms, target populations, and safety profiles of these two agents underscore the importance of a multifaceted approach to Alzheimer's drug development. The ongoing and completed clinical trials provide a rich dataset for the scientific community to further understand the complexities of amyloid pathology and to refine future therapeutic strategies.
References
- 1. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMER'S DISEASE AT CLINICAL TRIALS ON ALZHEIMER'S DISEASE (CTAD) CONFERENCE [prnewswire.com]
- 6. alzheon.com [alzheon.com]
- 7. siemens-healthineers.com [siemens-healthineers.com]
- 8. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. appliedradiology.com [appliedradiology.com]
- 11. Eisai Presents Data on Benefits of Long-Term Administration of Dual-Acting Lecanemab at the 17th Clinical Trials for Alzheimerâs Disease (CTAD) Conference | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
- 12. alzheon.com [alzheon.com]
- 13. auntminnie.com [auntminnie.com]
- 14. Clinical application of CSF biomarkers for Alzheimer's disease: From rationale to ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. Two Studies Detail Biomarker, Brain Preservation, and Clinical Benefits After 2-Year this compound Trial in APOE4 Early Alzheimer's [synapse.patsnap.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 21. Clinical progression on CDR‐SB©: Progression‐free time at each 0.5 unit level in dominantly inherited and sporadic Alzheimer's disease populations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. neurology.org [neurology.org]
- 24. Frontiers | Using cerebrospinal fluid biomarkers to diagnose Alzheimer’s disease: an Australian perspective [frontiersin.org]
- 25. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scite.ai [scite.ai]
Alz-801 (Valiltramiprosate): A Comparative Analysis of Cognitive Outcomes and Biomarker Changes in Early Alzheimer's Disease
A deep dive into the clinical trial data of Alz-801 and its contemporaries reveals a compelling narrative of a potential new oral treatment for Alzheimer's disease. This guide offers a comprehensive comparison of this compound with other amyloid-targeting therapies—lecanemab, donanemab, and aducanumab—focusing on the crucial correlation between cognitive improvements and underlying biomarker modifications.
This analysis is tailored for researchers, scientists, and drug development professionals, providing a granular look at the quantitative data, experimental methodologies, and proposed mechanisms of action.
Executive Summary
This compound (valiltramiprosate) is an investigational, oral, small-molecule inhibitor of beta-amyloid (Aβ) aggregation. Clinical trial data, particularly from the Phase 2 study (NCT04693520), suggests that this compound not only impacts key Alzheimer's disease (AD) biomarkers but also demonstrates a correlation between these biomarker changes and the stabilization of cognitive functions. This guide places these findings in the context of other prominent amyloid-targeting therapies, offering a comparative perspective on their performance.
Comparative Analysis of Clinical Trial Outcomes
The following tables summarize the key cognitive and biomarker outcomes from the clinical trials of this compound and its comparators.
Cognitive Outcomes
| Drug | Clinical Trial | Primary Cognitive Endpoint | Key Cognitive Results |
| This compound (valiltramiprosate) | Phase 2 (NCT04693520) | Not explicitly a cognitive primary endpoint; cognitive assessments were secondary outcomes. | Stabilization of cognition, with Rey Auditory Verbal Learning Test (RAVLT) and Digit Symbol Substitution Test (DSST) scores remaining at or above baseline through 104 weeks.[1][2] |
| Lecanemab | Clarity AD (Phase 3) | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 27% slowing of decline on CDR-SB at 18 months compared to placebo.[3] |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | Change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS) | 35% slowing of decline on iADRS and 36% on CDR-SB in patients with low/medium tau pathology at 18 months.[4][5] |
| Aducanumab | EMERGE (Phase 3) | Change from baseline in CDR-SB | 22% slowing of decline on CDR-SB in the high-dose group at 78 weeks.[6] |
Biomarker Outcomes
| Drug | Biomarker | Key Biomarker Results |
| This compound (valiltramiprosate) | Plasma p-tau181Plasma Aβ42Hippocampal Volume | - Up to a 43% reduction in plasma p-tau181 at 52 weeks.[7]- Significant 4% decrease in plasma Aβ42 at 104 weeks.[7]- 28% less hippocampal atrophy compared to external controls.[7] |
| Lecanemab | Brain Amyloid (PET)Plasma p-tau181 | - Significant reduction in brain amyloid plaques as early as 3 months.[2]- Reduction in plasma p-tau181 compared to placebo.[8] |
| Donanemab | Brain Amyloid (PET)Plasma p-tau217 | - Rapid and significant amyloid plaque clearance, with many patients achieving amyloid negativity.[9]- Early reduction in plasma p-tau217. |
| Aducanumab | Brain Amyloid (PET)Plasma p-tau181 | - Dose-dependent reduction in brain amyloid plaques.[6]- Reduction in plasma p-tau181 correlated with amyloid plaque reduction.[10] |
Correlation Between Cognitive and Biomarker Changes
A critical aspect of evaluating disease-modifying therapies is the link between their biological effects and clinical outcomes.
For This compound , a significant correlation has been observed between the slowing of hippocampal atrophy and cognitive stabilization.[1][2] This suggests that by preserving brain structure, this compound may help maintain cognitive function.
Similarly, for lecanemab , donanemab , and aducanumab , reductions in brain amyloid plaques and plasma p-tau levels have been correlated with a slowing of cognitive decline, providing evidence that targeting the underlying amyloid pathology can lead to clinically meaningful benefits.[4][10]
Experimental Protocols
Cognitive Assessments
-
Rey Auditory Verbal Learning Test (RAVLT) : This test assesses verbal learning and memory. It involves the presentation of a list of 15 words over five learning trials, followed by an interference list and then immediate and delayed recall of the original list. The standard scoring method is the sum of correctly recalled words over the five trials.[11] The RAVLT is used to evaluate immediate memory span, new learning, and susceptibility to interference.[12]
-
Digit Symbol Substitution Test (DSST) : The DSST is a performance-based test that measures processing speed, attention, and executive function.[13] Participants are given a key that pairs numbers with symbols and are required to fill in the corresponding symbols for a series of numbers within a set time limit (typically 90 or 120 seconds). The score is the number of correct symbols transcribed.[14]
Biomarker Analysis
-
Plasma Phosphorylated Tau at Threonine 181 (p-tau181) : In the this compound Phase 2 trial, plasma p-tau181 levels were analyzed at the laboratory of Professor Kaj Blennow at the University of Gothenburg.[1] These analyses are often performed using ultrasensitive immunoassays, such as the Simoa (Single molecule array) platform from Quanterix.[15][16][17] The Simoa p-Tau 181 assay is designed for the quantitative determination of p-tau181 in plasma and cerebrospinal fluid (CSF).[16][17]
-
Plasma Amyloid-beta 42/40 Ratio (Aβ42/40) : The ratio of Aβ42 to Aβ40 in plasma is a key biomarker for brain amyloidosis. This is often measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][10][18] This method involves the immunoprecipitation of Aβ peptides from plasma, followed by enzymatic digestion and quantification by LC-MS/MS, providing high precision and accuracy.[18]
Visualizing the Science
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound inhibiting Aβ oligomer formation.
Experimental Workflow for Biomarker Analysis
Caption: Typical workflow for plasma biomarker analysis in AD clinical trials.
Conclusion
This compound presents a promising oral therapeutic candidate for early Alzheimer's disease, particularly for APOE4 carriers. Its mechanism of inhibiting amyloid oligomer formation appears to translate into positive downstream effects on biomarkers of neurodegeneration and the preservation of brain volume, which in turn correlate with the stabilization of cognitive functions. When compared to intravenously administered antibody therapies like lecanemab, donanemab, and aducanumab, this compound offers a different modality of treatment with a potentially favorable safety profile, notably the absence of amyloid-related imaging abnormalities (ARIA-E) in its Phase 2 trial.
While the slowing of cognitive decline observed with the antibody therapies is a significant advancement, the cognitive stabilization seen with this compound, coupled with its oral administration, positions it as a potentially valuable and accessible treatment option. The forthcoming results from the Phase 3 APOLLOE4 trial will be crucial in further elucidating the clinical efficacy and safety of this novel therapeutic agent. Researchers and clinicians will be keenly watching to see if these promising early results translate into a definitive new tool in the fight against Alzheimer's disease.
References
- 1. alzheon.com [alzheon.com]
- 2. medrxiv.org [medrxiv.org]
- 3. Clarity AD Study | ACNR [acnr.co.uk]
- 4. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
- 5. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 7. researchgate.net [researchgate.net]
- 8. appliedradiology.com [appliedradiology.com]
- 9. Two Studies Detail Biomarker, Brain Preservation, and Clinical Benefits After 2-Year this compound Trial in APOE4 Early Alzheimer's [synapse.patsnap.com]
- 10. Clinical utility of plasma Aβ42/40 ratio by LC-MS/MS in Alzheimer’s disease assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. files.alz.washington.edu [files.alz.washington.edu]
- 13. cogstate.com [cogstate.com]
- 14. academic.oup.com [academic.oup.com]
- 15. p-Tau181 Assays | Quanterix [quanterix.com]
- 16. quanterix.com [quanterix.com]
- 17. news-medical.net [news-medical.net]
- 18. medrxiv.org [medrxiv.org]
A Head-to-Head Showdown: Small Molecules Versus Antibody Therapies for Amyloid-Beta
For researchers, scientists, and drug development professionals, the quest for effective Alzheimer's disease therapeutics has led to a major focus on targeting amyloid-beta (Aβ) pathology. Two principal strategies have emerged: small molecule inhibitors and monoclonal antibody-based therapies. This guide provides a detailed, data-driven comparison of these approaches, summarizing key clinical trial outcomes, safety profiles, and the experimental methodologies used to evaluate them.
The central theory behind these therapies is the amyloid cascade hypothesis, which posits that the aggregation of Aβ peptides into plaques in the brain is a primary pathological event in Alzheimer's disease.[1] Both small molecules and antibodies aim to intervene in this process, but they do so through fundamentally different mechanisms, leading to distinct efficacy and safety profiles.
Mechanisms of Action: A Tale of Two Strategies
Antibody therapies primarily act by targeting and clearing existing amyloid plaques or their precursors. These large-molecule drugs are administered intravenously and are designed to recognize specific epitopes on the Aβ peptide, promoting its removal by the immune system.[2][3] In contrast, small molecules are orally administered drugs designed to cross the blood-brain barrier and modulate the enzymatic pathways responsible for Aβ production or to directly inhibit its aggregation.[4][5]
Antibody-Mediated Amyloid Clearance
The three most prominent examples of anti-amyloid antibodies are aducanumab, lecanemab, and donanemab. While all three target Aβ, they have different specificities. Aducanumab and lecanemab target aggregated forms of Aβ, including soluble protofibrils and insoluble fibrils, with lecanemab showing a particular affinity for protofibrils.[6][7][8] Donanemab, on the other hand, specifically targets a modified form of Aβ present in established plaques.[2][9] This targeted removal of existing amyloid is thought to reduce neurotoxicity and slow disease progression.[10][11]
Small Molecule Intervention in Amyloid Pathways
Small molecule therapies for amyloid modulation have focused on several key targets within the Aβ production and aggregation pathway.
-
BACE1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of Aβ.[5][12] Small molecule inhibitors like verubecestat, atabecestat, and lanabecestat (B602830) were developed to block this enzyme, thereby reducing the generation of Aβ peptides.[13][14]
-
Gamma-Secretase Modulators (GSMs): Gamma-secretase is another enzyme essential for the final cleavage step that produces Aβ. Instead of inhibiting the enzyme, which can lead to side effects due to its role in processing other proteins like Notch, GSMs aim to modulate its activity to favor the production of shorter, less aggregation-prone Aβ peptides.[15][16]
-
Amyloid Aggregation Inhibitors: These small molecules, such as tramiprosate and its prodrug ALZ-801, are designed to bind to soluble Aβ monomers and prevent them from aggregating into toxic oligomers and fibrils.[3][17]
Clinical Efficacy: A Quantitative Comparison
Recent Phase 3 clinical trials of anti-amyloid antibodies have demonstrated a modest but statistically significant slowing of cognitive and functional decline in patients with early Alzheimer's disease.[10][18] In contrast, many small molecule candidates have failed in late-stage trials due to lack of efficacy or safety concerns.[14][19]
Table 1: Efficacy of Anti-Amyloid Antibodies in Phase 3 Clinical Trials
| Drug | Clinical Trial | Primary Endpoint | Change from Baseline vs. Placebo (Slowing of Decline) | Amyloid Plaque Reduction (Centiloids) |
| Lecanemab | CLARITY AD | CDR-SB | -0.45 (27% slowing)[2] | -59.1[2] |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS | 35% slowing in low/medium tau population[17] | Significant reduction leading to amyloid negativity in many patients[17] |
| Aducanumab | EMERGE | CDR-SB | -0.39 (22% slowing)[20][21] | Dose-dependent reduction[22] |
| Aducanumab | ENGAGE | CDR-SB | No significant difference[20][21] | Dose-dependent reduction[22] |
| CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale. |
Table 2: Outcomes of Selected Small Molecule Clinical Trials
| Drug Class | Drug | Clinical Trial | Outcome |
| BACE1 Inhibitor | Verubecestat | EPOCH | Halted for futility; no cognitive benefit, potential worsening[14] |
| BACE1 Inhibitor | Lanabecestat | AMARANTH, DAYBREAK-ALZ | Halted for futility; did not slow cognitive decline[13] |
| γ-Secretase Inhibitor | Semagacestat (B1675699) | IDENTITY | Halted due to worsening cognition and increased skin cancer risk[23] |
| γ-Secretase Inhibitor | Avagacestat | Phase 2 | Discontinued due to adverse events and lack of efficacy[24] |
| Aggregation Inhibitor | Tramiprosate (this compound) | APOLLOE4 (this compound) | Missed primary endpoint in overall population, but showed benefit in MCI subgroup[18][25] |
Safety and Tolerability: A Critical Divide
A significant point of divergence between these two therapeutic classes lies in their safety profiles. Anti-amyloid antibodies are associated with a notable risk of Amyloid-Related Imaging Abnormalities (ARIA), which manifest as brain edema (ARIA-E) or hemorrhage (ARIA-H).[26] The incidence of ARIA is a key consideration in patient selection and monitoring.[9] Small molecules, while generally not associated with ARIA, have their own class-specific side effects, some of which have led to the termination of clinical trials.[13][23]
Table 3: Incidence of ARIA in Anti-Amyloid Antibody Trials
| Drug | ARIA-E Incidence (%) | ARIA-H Incidence (%) | Symptomatic ARIA-E (%) |
| Lecanemab | 12.6[27] | 17.3[27] | 2.8[27] |
| Donanemab | ~24-27.3[8] | ~19.7-22.1[8] | Not consistently reported |
| Aducanumab (High Dose) | ~30.7-35[26][28] | ~19[26] | Not consistently reported |
Experimental Protocols: Measuring Efficacy and Mechanism
The evaluation of amyloid-targeting therapies relies on a suite of standardized experimental protocols to quantify changes in biomarkers and clinical outcomes.
Quantification of Amyloid-Beta Aggregation: Thioflavin T Assay
The Thioflavin T (ThT) assay is a widely used in vitro method to monitor the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[6][7]
Protocol:
-
Preparation of Reagents: Prepare a stock solution of ThT in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.0) and filter through a 0.2 µm filter.[6] Prepare Aβ peptide solutions at the desired concentration.
-
Assay Setup: In a 96-well plate, combine the Aβ peptide solution with the ThT working solution. For inhibitor studies, the small molecule of interest is added to the reaction mixture.[1]
-
Incubation and Measurement: The plate is incubated at 37°C, often with intermittent shaking to promote aggregation. Fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths around 440-450 nm and 480-485 nm, respectively.[1][6]
-
Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The efficacy of an inhibitor is determined by its ability to reduce the rate or extent of this fluorescence increase.
Quantification of Amyloid-Beta in Biological Samples: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying Aβ levels in biological fluids like cerebrospinal fluid (CSF) and brain homogenates.[4][15]
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for a particular region of the Aβ peptide.[19]
-
Sample Incubation: After blocking non-specific binding sites, the CSF sample or brain homogenate is added to the wells. The Aβ in the sample binds to the capture antibody.[19]
-
Detection Antibody: A second, detection antibody that is labeled with an enzyme (e.g., horseradish peroxidase) and recognizes a different epitope on the Aβ peptide is added. This creates a "sandwich" with the Aβ peptide between the two antibodies.[19]
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.[19]
-
Quantification: The intensity of the color is proportional to the amount of Aβ in the sample and is measured using a plate reader. A standard curve with known concentrations of Aβ is used to quantify the results.[19]
In Vivo Assessment of Amyloid Burden: PET Imaging
Positron Emission Tomography (PET) imaging with specific radiotracers that bind to amyloid plaques is a crucial tool in clinical trials to visualize and quantify the amyloid burden in the brains of living patients. This allows for the direct assessment of the plaque-clearing effects of therapies.
Protocol:
-
Radiotracer Administration: The patient is injected with a PET radiotracer (e.g., Florbetapir, Flutemetamol).
-
Image Acquisition: After a specific uptake period, the patient's head is scanned in a PET scanner to detect the gamma rays emitted by the decaying radioisotope.
-
Image Reconstruction and Analysis: The data is reconstructed into a 3D image of the brain, showing the distribution and density of the radiotracer. The amyloid burden is often quantified using the Centiloid scale, a standardized method for reporting amyloid PET results.
Cerebrospinal Fluid (CSF) Analysis
The collection and analysis of CSF via lumbar puncture are vital for measuring biomarkers of Alzheimer's disease pathology.[29]
Protocol for CSF Collection:
-
Patient Preparation: The patient is positioned appropriately for a lumbar puncture.
-
Sample Collection: A needle is inserted into the lumbar spinal canal, and CSF is collected. It is recommended to discard the first 1-2 mL to avoid contamination.[30]
-
Handling and Storage: CSF should be collected in low-bind polypropylene (B1209903) tubes. For Aβ analysis, samples can be stored at 2-8°C for up to 15 days or frozen at -80°C for longer-term storage.[5][30]
Conclusion
The landscape of amyloid-targeted therapies is rapidly evolving. While monoclonal antibodies have achieved regulatory approval and demonstrated a modest clinical benefit, their use is tempered by the risk of ARIA and the logistical challenges of intravenous administration. Small molecules offer the convenience of oral administration but have so far struggled to translate preclinical promise into late-stage clinical success, often due to a lack of efficacy or off-target side effects.
For researchers and drug developers, the path forward likely involves a multi-faceted approach. This may include the development of next-generation antibodies with improved safety profiles, the identification of more specific and potent small molecule inhibitors, and the exploration of combination therapies that target different aspects of the amyloid cascade or other pathological pathways in Alzheimer's disease. The rigorous application of the experimental protocols outlined here will be critical in evaluating the next wave of therapeutic candidates in the fight against this devastating disease.
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. Clarity AD Study | ACNR [acnr.co.uk]
- 3. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]
- 4. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Alzheimer's Association International Conference [alz.confex.com]
- 10. medrxiv.org [medrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 16. trial.medpath.com [trial.medpath.com]
- 17. Alzheon Presents Analyses From Phase III Clinical Studies Showing Largest Clinical Effects Of Tramiprosate, The Active Molecule Of this compound, In APOE4/4 Homozygous Patients With Mild Alzheimer’s Disease - BioSpace [biospace.com]
- 18. AD/PD 2025: Alzheon’s this compound shows promise for MCI but missed in mild Alzheimer’s - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. intimakmur.co.id [intimakmur.co.id]
- 20. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 21. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Title: The Alzheimer's Association international guidelines for handling of cerebrospinal fluid for routine clinical measurements of amyloid β and tau | Semantic Scholar [semanticscholar.org]
- 23. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. alzforum.org [alzforum.org]
- 25. alzheon.com [alzheon.com]
- 26. Comparative Safety Profiles of Anti-Amyloid Therapies in Early Alzheimer’s Disease (AD): A Detailed Systematic Review and Meta-Regression Analysis of Amyloid Related Imaging Abnormalities (ARIA) – Incidence and Infusion Reactions for Lecanemab, Donanemab, and Aducanumab - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Eisai presents full results from the Clarity AD Phase III trial of lecanemab | Alzheimer Europe [alzheimer-europe.org]
- 28. Alzheimer's trials: How does donanemab compare to lecanemab? [clinicaltrialsarena.com]
- 29. researchgate.net [researchgate.net]
- 30. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
Alz-801: A Multifaceted Approach to Neuroprotection in Alzheimer's Disease
A Comparative Analysis of its Neuroprotective Effects Beyond Amyloid Inhibition
Alzheimer's disease (AD) drug development has long been dominated by the amyloid cascade hypothesis, focusing on the removal of amyloid-beta (Aβ) plaques. However, the modest clinical benefits of plaque-clearing therapies have highlighted the need for treatments with broader neuroprotective effects. Alz-801 (valiltramiprosate), an oral, small-molecule prodrug of tramiprosate, offers a promising alternative by not only inhibiting the formation of toxic Aβ oligomers but also by potentially exerting neuroprotective effects through mechanisms independent of direct amyloid clearance. This guide provides a comprehensive comparison of this compound's neuroprotective profile with other therapeutic strategies, supported by experimental data and detailed methodologies.
Beyond Amyloid Oligomer Inhibition: Unveiling the Neuroprotective Mechanisms of this compound
This compound's primary mechanism of action is the inhibition of Aβ42 aggregation into neurotoxic oligomers.[1] It achieves this by binding to Aβ42 monomers, stabilizing them and preventing their assembly into harmful aggregates.[2][3] This upstream action prevents the cascade of events that leads to plaque formation and neuronal damage.[3]
However, the therapeutic benefits of this compound appear to extend beyond this primary mechanism. The active agent, tramiprosate (homotaurine), is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to act as a GABA-A receptor agonist.[1][4] This interaction may contribute to its neuroprotective effects by modulating neuronal excitability and reducing Aβ-induced toxicity.[1] Preclinical studies have demonstrated that tramiprosate can reduce caspase activity and cellular mortality in neurons exposed to Aβ42, an effect partially dependent on GABA-A receptor activation.[1]
Comparative Efficacy: this compound vs. Alternative Neuroprotective Strategies
The following tables summarize the quantitative data from clinical trials of this compound and other neuroprotective agents with diverse mechanisms of action.
Table 1: Effects on Biomarkers of Neurodegeneration
| Therapeutic Agent | Mechanism of Action | Clinical Trial Phase | Biomarker Change | p-value | Citation(s) |
| This compound (valiltramiprosate) | Aβ Oligomer Inhibitor, GABA-A Agonist | Phase 2 (NCT04693520) | ↓ 31% in plasma p-tau181 at 104 weeks | p=0.045 | [2][5] |
| Lecanemab | Aβ Protofibril Antibody | Phase 3 (Clarity AD) | ↓ in brain amyloid | p<0.001 | [6] |
| Donanemab | Aβ Plaque Antibody | Phase 3 (TRAILBLAZER-ALZ 2) | Slowed decline on iADRS by 35% vs placebo | - | [7] |
| Sargramostim (GM-CSF) | Immune Modulator | Phase 2 | ↓ in blood biomarkers of amyloid, tau, and neurodegeneration | - | [3][8] |
| Nicotinamide (B372718) Riboside | NAD+ Precursor | Phase 2a | ↓ 7% in plasma p-tau217 | p=0.02 | [9] |
Table 2: Effects on Brain Structure and Function
| Therapeutic Agent | Mechanism of Action | Clinical Trial Phase | Structural/Functional Outcome | p-value | Citation(s) |
| This compound (valiltramiprosate) | Aβ Oligomer Inhibitor, GABA-A Agonist | Phase 2 (NCT04693520) | ↓ 20% in hippocampal atrophy vs. matched controls | p<0.002 | [2] |
| Lecanemab | Aβ Protofibril Antibody | Phase 3 (Clarity AD) | 27% slowing in cognitive decline (CDR-SB) | - | [5][6] |
| Donanemab | Aβ Plaque Antibody | Phase 3 (TRAILBLAZER-ALZ 2) | 47% of patients showed no disease progression at 1 year | - | [10] |
| Blarcamesine (Anavex 2-73) | Sigma-1 Receptor Agonist | Phase 2b/3 | Slowed clinical decline (ADAS-Cog, ADCS-ADL) | - | [11][12] |
| T3D-959 | PPAR delta/gamma Agonist | Phase 2a | Improved cognitive assessments (ADAS-cog11, DSST) | - | [13] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental procedures.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in the presence or absence of an inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like 10 mM NaOH.
-
Prepare a stock solution of Thioflavin T (e.g., 5 mM in water).
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black plate, add the Aβ peptide to the assay buffer to a final concentration of 10-50 µM.
-
Add the test compound (e.g., this compound) at various concentrations. A vehicle control (without the compound) should be included.
-
Incubate the plate at 37°C, with or without shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[14]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The lag time for fibril formation and the maximum fluorescence intensity can be used to quantify the inhibitory effect of the test compound.
-
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Culture and Treatment:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[16]
-
Treat the cells with Aβ oligomers in the presence or absence of the test compound for a specified period (e.g., 24-72 hours).
-
-
Assay Procedure:
-
After the treatment period, remove the culture medium.
-
Add 28 µL of MTT solution (2 mg/mL in serum-free medium or PBS) to each well.[16]
-
Incubate the plate for 1.5 to 3 hours at 37°C to allow the formation of formazan (B1609692) crystals.[16][17]
-
Add 130 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[16]
-
Incubate for 15 minutes with shaking to ensure complete dissolution.[16]
-
Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[16][18]
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the MTT assay.
-
-
Assay Procedure:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.[19]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate solution with a catalyst.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[19]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Add 50 µL of a stop solution to each well.[19]
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control (cells lysed with a detergent).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma p-tau181
This immunoassay is used to quantify the concentration of phosphorylated tau at threonine 181 in plasma samples.
-
Sample Collection and Preparation:
-
Collect blood samples from clinical trial participants in appropriate collection tubes (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Assay Procedure (General Steps for a Sandwich ELISA):
-
A 96-well plate is pre-coated with a capture antibody specific for p-tau181.
-
Pipette 80 µL of calibrators, controls, and undiluted patient plasma samples into the wells.[11]
-
Add 20 µL of a biotinylated detection antibody.[11]
-
Incubate for 180 minutes at room temperature.[11]
-
Wash the wells to remove unbound substances.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells again.
-
Add a substrate solution (e.g., TMB) that will be converted by HRP into a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the calibrators.
-
The concentration of p-tau181 in the patient samples is determined by interpolating their absorbance values on the standard curve.
-
Hippocampal Volume Measurement
Volumetric analysis of the hippocampus from magnetic resonance imaging (MRI) scans is a key biomarker for neurodegeneration in AD.
-
Image Acquisition:
-
Acquire high-resolution T1-weighted MRI scans of the brain from clinical trial participants using a standardized protocol.
-
-
Image Processing and Segmentation:
-
The MRI scans are processed using specialized software (e.g., FreeSurfer).
-
The hippocampus is segmented, either manually by trained raters following a harmonized protocol (e.g., the EADC-ADNI Harmonized Protocol) or automatically using validated algorithms.[6][21][22] Manual segmentation is often considered the gold standard for validating automated methods.[21][22]
-
-
Volume Calculation and Analysis:
-
The software calculates the volume of the segmented hippocampus in cubic millimeters.
-
The volumes are often normalized for total intracranial volume to account for variations in head size.
-
Changes in hippocampal volume over time are analyzed to assess the rate of atrophy and the potential disease-modifying effects of the treatment.
-
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a multifaceted neuroprotective profile. Its ability to inhibit the formation of toxic Aβ oligomers, coupled with its potential to modulate GABAergic neurotransmission, offers a dual approach to tackling the complex pathology of AD. The clinical data demonstrating a reduction in p-tau181 levels and a slowing of hippocampal atrophy provide compelling evidence for its disease-modifying potential. When compared to other therapeutic strategies, this compound's oral administration and favorable safety profile, notably the absence of vasogenic edema, position it as a potentially valuable and accessible treatment option for patients with Alzheimer's disease. Further research from the ongoing Phase 3 APOLLOE4 trial will be crucial in fully elucidating the clinical benefits of this novel therapeutic agent.
References
- 1. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Readout of Phase 3 Semaglutide Trials Marks Critical Moment in Alzheimer’s Research and Suggests Potential for Combination Therapies | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 3. news.cuanschutz.edu [news.cuanschutz.edu]
- 4. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]
- 5. drpress.org [drpress.org]
- 6. drugs.com [drugs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. parsemus.org [parsemus.org]
- 9. Cognitive and Alzheimer's disease biomarker effects of oral nicotinamide riboside (NR) supplementation in older adults with subjective cognitive decline and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 11. anavex.com [anavex.com]
- 12. Anavex Life Sciences Announces Peer-Reviewed Publication of Oral Blarcamesine Phase 2b/3 Data [drug-dev.com]
- 13. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized placebo-controlled trial of nicotinamide riboside in older adults with mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aducanumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. alz.org [alz.org]
- 19. neurologylive.com [neurologylive.com]
- 20. Profile of gantenerumab and its potential in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alzforum.org [alzforum.org]
- 22. alzdiscovery.org [alzdiscovery.org]
Alz-801 (Valiltramiprosate) Phase 3 Trial Outcomes: A Comparative Guide for Researchers
An Objective Comparison of Long-Term Cognitive and Functional Outcomes
This guide provides a detailed comparison of the long-term cognitive and functional outcomes from the Phase 3 clinical trial of Alz-801 (valiltramiprosate), an investigational oral agent for the treatment of early Alzheimer's disease (AD). The data presented is primarily from the pivotal APOLLOE4 trial, which focused on a genetically-defined population of patients with two copies of the apolipoprotein E4 allele (APOE4/4 homozygotes).
Executive Summary
The APOLLOE4 Phase 3 trial of oral valiltramiprosate did not meet its primary endpoint of slowing cognitive decline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) in the overall population of patients with early Alzheimer's disease and the APOE4/4 genotype.[1][2][3] However, prespecified analyses of a subgroup of patients at the Mild Cognitive Impairment (MCI) stage of the disease showed nominally statistically significant and clinically meaningful cognitive and functional benefits.[1][2][4] Furthermore, valiltramiprosate demonstrated a favorable safety profile, notably with no increased risk of vasogenic brain edema (ARIA-E), a side effect associated with some other amyloid-targeting therapies.[1][2][5] The drug also showed positive effects on brain volume, suggesting potential neuroprotective benefits.[1][2][3][4]
Data Presentation: Cognitive and Functional Outcomes
The following tables summarize the key quantitative data from the APOLLOE4 Phase 3 trial, comparing this compound to placebo in both the overall early AD population and the prespecified MCI subgroup.
Table 1: Cognitive Outcomes in the APOLLOE4 Trial (78 Weeks)
| Outcome Measure | Patient Population | This compound (Valiltramiprosate) | Placebo | Benefit vs. Placebo | p-value |
| ADAS-Cog13 | Overall Early AD | - | - | Not Met | - |
| MCI Subgroup | - | - | 52% slowing | Nominally Significant | |
| MMSE | Mild AD Subgroup | - | - | -7% slowing (favored placebo) | - |
Table 2: Functional Outcomes in the APOLLOE4 Trial (78 Weeks)
| Outcome Measure | Patient Population | This compound (Valiltramiprosate) | Placebo | Benefit vs. Placebo | p-value |
| CDR-SB | Overall Early AD | - | - | Not Met | - |
| MCI Subgroup | - | - | 102% improvement | - | |
| DAD | MCI Subgroup | - | - | 96% slowing | 0.016 |
| A-IADL | Mild AD Subgroup | - | - | -20% slowing (favored placebo) | - |
Table 3: Brain Volumetric and Microstructural Outcomes in the APOLLOE4 Trial (78 Weeks)
| Outcome Measure | Patient Population | Benefit of this compound vs. Placebo |
| Hippocampal Volume | Overall | 18% slowing of atrophy |
| MCI Subgroup | 26% slowing of atrophy | |
| Cortical Thickness | Overall | 20% slowing of thinning |
| MCI Subgroup | 35% slowing of thinning | |
| Whole Brain Volume | Overall | 16% slowing of atrophy |
| MCI Subgroup | 22% slowing of atrophy | |
| Ventricular Volume | Overall | -22% slowing of enlargement |
| MCI Subgroup | -29% slowing of enlargement | |
| Fornix Mean Diffusivity | Overall | -123% reduction |
| Corpus Callosum Mean Diffusivity | Overall | -93% reduction |
| Corona Radiata Mean Diffusivity | Overall | -62% reduction |
Experimental Protocols
APOLLOE4 Phase 3 Trial (NCT04770220)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Participants: 325 individuals aged 50-80 years with a diagnosis of early Alzheimer's disease (MCI or mild dementia) who are homozygous for the APOE4 allele (APOE4/4).[1][2][7]
-
Intervention: Oral this compound (valiltramiprosate) 265 mg administered twice daily (BID) or a matching placebo.[6]
-
Duration: 78 weeks of treatment.[6] An ongoing long-term extension study (APOLLOE4-LTE) will follow participants for an additional 104 weeks.[8]
-
Primary Efficacy Endpoint: Change from baseline in the 13-item Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog13).[1][3]
-
Key Secondary Efficacy Endpoints:
-
Other Endpoints: Volumetric MRI measures (hippocampal volume, cortical thickness, whole brain volume), diffusion tensor imaging (DTI), and fluid biomarkers (plasma p-tau181).[4][7]
Mandatory Visualizations
References
- 1. alzheon.com [alzheon.com]
- 2. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer’s Disease Carrying Two Copies of APOE4 Gene [businesswire.com]
- 3. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer’s Disease Carrying Two Copies of APOE4 Gene - BioSpace [biospace.com]
- 4. neurologylive.com [neurologylive.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. alzforum.org [alzforum.org]
- 8. Long-term Extension of Phase 3 Study of ALZ- 801 in APOE4/4 Early AD Subjects [ctv.veeva.com]
For Researchers, Scientists, and Drug Development Professionals
The advent of disease-modifying therapies for Alzheimer's disease has brought both promise and new challenges. A significant safety concern associated with amyloid-targeting monoclonal antibodies is the development of Amyloid-Related Imaging Abnormalities (ARIA), characterized by vasogenic edema (ARIA-E) or hemosiderin deposits such as microhemorrhages and superficial siderosis (ARIA-H). This guide provides an objective comparison of the ARIA risk associated with the investigational oral agent Alz-801 (valiltramiprosate) and approved amyloid-targeting monoclonal antibodies, supported by available clinical trial data.
Executive Summary
Clinical data consistently demonstrates a significantly lower risk of ARIA with the oral amyloid oligomer inhibitor this compound compared to the class of amyloid-targeting monoclonal antibodies. Phase 3 trial results for this compound have shown no increased risk of ARIA-E or symptomatic ARIA compared to placebo.[1][2] In contrast, Phase 3 trials of monoclonal antibodies such as aducanumab, lecanemab, and donanemab have reported notable incidences of both ARIA-E and ARIA-H, particularly in APOE4 carriers.[3][4][5][6][7] This difference is likely attributable to their distinct mechanisms of action.
Data Presentation: ARIA Incidence in Clinical Trials
The following tables summarize the incidence of ARIA from key clinical trials of this compound and various amyloid-targeting monoclonal antibodies.
Table 1: Incidence of Amyloid-Related Imaging Abnormalities (ARIA) with this compound
| Clinical Trial | Treatment Group | ARIA-E (Edema/Effusion) | Symptomatic ARIA-E | ARIA-H (Hemorrhage/Siderosis) |
| APOLLOE4 (Phase 3) | This compound (valiltramiprosate) | No increased risk vs. placebo[1][2] | 0%[1] | Lower than placebo[8] |
| Phase 2 Biomarker Study | This compound (valiltramiprosate) | 0%[8][9][10] | Not reported | Not reported |
Table 2: Incidence of Amyloid-Related Imaging Abnormalities (ARIA) with Amyloid-Targeting Monoclonal Antibodies (Phase 3 Trials)
| Drug | ARIA-E (Edema/Effusion) | Symptomatic ARIA-E | ARIA-H (Hemorrhage/Siderosis) |
| Aducanumab (high-dose) | 35.3%[3] | 9.1%[3] | 19% (microhemorrhage)[7] |
| Lecanemab | 12.6%[3][6] | 2.8%[3][6] | 17.3%[6] |
| Donanemab | 24.0%[3] | 17.9%[3] | 31.4%[3] |
| Gantenerumab | 24.9%[3] | 5.0%[3] | 23.7%[3] |
Note: ARIA rates can vary based on dosage and patient population, particularly APOE4 carrier status.[3][4][5]
Mechanisms of Action and ARIA Risk
The disparity in ARIA risk between this compound and amyloid-targeting monoclonal antibodies is rooted in their different approaches to targeting amyloid-beta (Aβ).
Amyloid-Targeting Monoclonal Antibodies: These large-molecule biologics are designed to bind to and clear existing amyloid plaques in the brain.[11][12] This rapid removal of aggregated amyloid from cerebral blood vessels is thought to trigger an inflammatory response, leading to increased vascular permeability and subsequent fluid leakage (ARIA-E) or bleeding (ARIA-H).[13] The risk is notably higher in individuals with the APOE4 genetic variant, which is associated with increased amyloid deposition and vascular fragility.[5][7][14]
This compound (Valiltramiprosate): this compound is a small-molecule oral agent that acts upstream in the amyloid cascade.[15] Its active moiety, tramiprosate, inhibits the formation of neurotoxic Aβ oligomers from Aβ monomers.[8][16] By preventing the initial aggregation of amyloid peptides, this compound is thought to avoid the inflammatory response associated with the breakdown of mature plaques, thereby minimizing the risk of ARIA.[8][17]
Experimental Protocols for ARIA Detection
The detection and classification of ARIA in clinical trials are standardized to ensure patient safety and data consistency.
Methodology: The primary tool for ARIA monitoring is non-contrast brain Magnetic Resonance Imaging (MRI).[18][19] Specific sequences are crucial for identifying the two types of ARIA.
-
T2-weighted Fluid-Attenuated Inversion Recovery (FLAIR) sequences are used to detect ARIA-E, which appears as hyperintense signals indicating vasogenic edema or sulcal effusions.[20][21]
-
T2*-weighted Gradient Recalled Echo (GRE) sequences are essential for detecting ARIA-H, which manifests as hypointense signals indicative of hemosiderin deposition from microhemorrhages or superficial siderosis.[18][20]
Monitoring Schedule: In clinical trials for anti-amyloid antibodies, routine MRI scans are performed at baseline and at specified intervals during the treatment period, often more frequently in the initial months when the risk of ARIA is highest.[13][18][19] Additional scans are conducted if a patient develops symptoms suggestive of ARIA, such as headache, confusion, dizziness, or nausea.[7][21]
Visualizing the Pathways
The following diagrams illustrate the proposed signaling pathways and the logical relationship between the drug's mechanism and the development of ARIA.
Conclusion
The available evidence strongly suggests a favorable safety profile for this compound with respect to ARIA risk when compared to the class of amyloid-targeting monoclonal antibodies.[1][2][8][9][10] This distinction is a critical consideration for drug development professionals and clinicians, particularly for patient populations at higher risk for ARIA, such as APOE4 homozygotes. The upstream mechanism of action of this compound, which prevents the formation of toxic amyloid oligomers rather than clearing established plaques, appears to circumvent the inflammatory cascade that leads to ARIA.[8][15][16][17] As the landscape of Alzheimer's therapeutics continues to evolve, understanding these fundamental differences in safety and mechanism will be paramount in guiding future research and clinical practice.
References
- 1. AD/PD 2025: Alzheon’s this compound shows promise for MCI but missed in mild Alzheimer’s - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. Three major effects of APOEε4 on Aβ immunotherapy induced ARIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Amyloid Monoclonal Antibodies for Alzheimer’s Disease: Evidence, ARIA Risk, and Precision Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk factors in developing amyloid related imaging abnormalities (ARIA) and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NIA researchers comprehensively analyze clinical trial data on antibody treatments for Alzheimer’s [alzheimers.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Radiologists Must Monitor Novel Alzheimer’s Treatment Side Effect | RSNA [rsna.org]
- 14. researchgate.net [researchgate.net]
- 15. alzheon.com [alzheon.com]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. Effects of Oral this compound/Valiltramiprosate on Plasma Biomarkers, Brain Hippocampal Volume, and Cognition: Results of 2-Year Single-Arm, Open-Label, Phase 2 Trial in APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. MRI Protocols for ARIA monitoring | I-MED Radiology Network [i-med.com.au]
- 20. ajnr.org [ajnr.org]
- 21. Amyloid Related Imaging Abnormalities (ARIA) in Amyloid Modifying Therapeutic Trials: Recommendations from the Alzheimer’s Association Research Roundtable Workgroup - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alz-801 (Valiltramiprosate) for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Alz-801 (valiltramiprosate) is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper handling and disposal of this compound, its contaminated labware, and associated materials.
This compound is an investigational oral agent being developed for the treatment of Alzheimer's disease. As with all research-grade pharmaceutical compounds, adherence to strict disposal protocols is necessary to minimize risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for its active metabolite, tramiprosate, indicates that it is a hazardous substance. Therefore, this compound should be handled and disposed of with the same level of precaution.
Key Safety and Handling Data
The following table summarizes essential information for the safe handling and disposal of this compound, based on available data for the compound and its active metabolite, tramiprosate.
| Property | Value/Information | Source/Comment |
| Synonyms | Valiltramiprosate | |
| Active Metabolite | Tramiprosate (Homotaurine) | |
| Physical State | Solid | Assumed based on typical research compound formulation. |
| Known Hazards | Based on tramiprosate SDS: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] | This compound should be handled as a hazardous substance. |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, lab coat, and appropriate chemical-resistant gloves. | Standard laboratory practice for handling chemical compounds. |
| Primary Disposal Route | Licensed hazardous waste contractor. | In accordance with general laboratory chemical waste guidelines.[2][3][4] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash.[5][6] | Prevents environmental contamination and ensures regulatory compliance. |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the proper disposal of this compound and associated laboratory waste. These procedures are based on established best practices for handling potent pharmaceutical compounds in a research setting.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Unused or expired pure this compound, and any grossly contaminated items (e.g., weighing papers, spatulas with visible powder).
-
Liquid this compound Waste: Solutions containing this compound.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound.
-
Trace Contaminated Waste: Personal Protective Equipment (PPE), bench paper, and other labware with minimal residual contamination.
2. Waste Containerization and Labeling:
-
Solid and Liquid Waste:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
The label should include: "Hazardous Waste," the full chemical name "this compound (valiltramiprosate)," the primary hazards (e.g., "Irritant"), and the accumulation start date.
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
Label the container with "Hazardous Sharps Waste" and the identity of the contaminant, "this compound (valiltramiprosate)."
-
-
Trace Contaminated Waste:
-
This waste may be placed in a designated container for chemical-contaminated solid waste, as per your institution's guidelines.
-
3. Decontamination of Laboratory Equipment:
-
Non-disposable Glassware and Equipment:
-
Rinse with an appropriate solvent (e.g., ethanol (B145695) or methanol) to remove residual this compound. Collect this rinse as hazardous liquid waste.
-
Wash with a laboratory detergent and water.
-
Perform a final rinse with deionized water.
-
-
Work Surfaces:
-
Wipe the surface with a cloth dampened with a suitable solvent, followed by a detergent solution.
-
Dispose of the cleaning materials as trace-contaminated waste.
-
4. Storage and Final Disposal:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7]
-
Ensure that incompatible chemicals are not stored together.[7]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: this compound Disposal Decision Workflow
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific waste management policies and your local regulations for complete compliance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
